molecular formula C14H30CaO18 B1148374 Calcium alpha-D-heptagluconate dihydrate CAS No. 10030-53-2

Calcium alpha-D-heptagluconate dihydrate

Cat. No.: B1148374
CAS No.: 10030-53-2
M. Wt: 526.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium alpha-D-heptagluconate dihydrate is a useful research compound. Its molecular formula is C14H30CaO18 and its molecular weight is 526.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O8.Ca.2H2O/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2*2-6,8-13H,1H2,(H,14,15);;2*1H2/q;;+2;;/p-2/t2*2-,3-,4+,5-,6-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMIEBJMNFOKBC-JRLDONDGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30CaO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-60-2
Record name D-glycero-D-gulo-Heptonic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium glucoheptonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Calcium alpha-D-heptagluconate dihydrate (CAS 10030-53-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Calcium alpha-D-heptagluconate dihydrate, a specialized biochemical reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, analysis, and applications of this compound, grounding all information in established scientific principles and methodologies.

Introduction and Compound Profile

This compound is the calcium salt of alpha-D-heptagluconic acid. It is a derivative of gluconic acid, a sugar acid. This compound is primarily utilized in research and development settings as a biochemical reagent and a preparation of calcium gluconate.[1] Its structure, characterized by a seven-carbon chain with multiple hydroxyl groups, allows for the chelation of the calcium ion.

Synonyms:

  • alpha-D-Glucoheptonic acid calcium salt[2][3]

  • D-Glycero-D-glucoheptonic acid calcium salt[2]

Molecular Structure and Chemical Identity

The chemical identity of this compound is well-defined by its CAS number, molecular formula, and structural representations.

Caption: 2D representation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for the effective application of this compound in a laboratory setting. These properties dictate its handling, storage, and behavior in various experimental conditions.

PropertyValueSource(s)
CAS Number 10030-53-2[1],[2]
Molecular Formula C₁₄H₂₆CaO₁₆·2H₂O[1],[2]
Molecular Weight 526.46 g/mol [1],[2]
Appearance White powder[4]
Solubility Soluble in water. May also dissolve in DMSO, Ethanol, and DMF.[5]
Optical Activity [α]20/D +2±0.2°, c = 5% in H₂O[4]
Loss on Drying ≤8%[2]

Synthesis and Manufacturing

The synthesis of Calcium alpha-D-heptagluconate generally involves the oxidation of a corresponding heptose sugar followed by neutralization with a calcium salt. A common laboratory-scale synthesis for a related compound, calcium gluconate, provides a foundational understanding of the process.

General Synthesis Pathway

G Glucose D-Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid Oxidation (e.g., with Bromine water) CalciumGluconate Calcium Gluconate GluconicAcid->CalciumGluconate Neutralization CalciumCarbonate Calcium Carbonate CalciumCarbonate->CalciumGluconate

Caption: General synthesis pathway for calcium sugar acids.

Exemplary Laboratory Synthesis Protocol (Adapted from Calcium Gluconate Synthesis)

This protocol describes the synthesis of calcium gluconate, which can be adapted for the synthesis of Calcium alpha-D-heptagluconate by starting with the appropriate heptose.

  • Oxidation of the Sugar:

    • Dissolve the starting sugar (e.g., 200 g of anhydrous glucose for gluconate synthesis) in deionized water (1000 mL).[6]

    • Gradually add an oxidizing agent, such as bromine (200 g), to the solution with frequent shaking.[6]

    • After the reaction is complete, boil the solution to remove any excess bromine.[6]

  • Formation of the Calcium Salt:

    • Cool the resulting solution of the sugar acid.

    • Neutralize the solution by boiling it with an excess of calcium carbonate until effervescence ceases.[6]

    • Filter the hot solution to remove the excess calcium carbonate.[6]

  • Isolation and Purification:

    • Concentrate the filtrate under vacuum to obtain a thin syrup.[6]

    • Allow the syrup to cool and stand, which will induce crystallization of the calcium salt.[6]

    • Collect the crystals by filtration and recrystallize them from a minimal amount of boiling water or dilute alcohol to achieve the desired purity.[6]

Causality in Synthesis: The choice of a mild oxidizing agent like bromine is crucial to selectively oxidize the aldehyde group of the sugar to a carboxylic acid without cleaving the carbon chain or oxidizing the hydroxyl groups. The neutralization with calcium carbonate is a straightforward and effective method to form the calcium salt, which often has lower solubility in water than the free acid, facilitating its crystallization and isolation.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in sensitive research and development applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Exemplary HPLC Method for Related Substances (Adapted from Calcium Gluconate Analysis):

  • Chromatographic Column: Hydrogen ion chromatography column (e.g., Rezex ROA-Organic Acid H+).[7]

  • Mobile Phase: 0.5% formic acid solution.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detector: Differential Refractive Index (DRI) detector.[7]

  • Injection Volume: 50 µL.[7]

Rationale for Method Selection: The use of an organic acid column and a differential refractive index detector is well-suited for the analysis of sugar acids and their salts, which lack a strong UV chromophore. The acidic mobile phase ensures that the analyte is in a consistent ionic state, leading to reproducible retention times.

Spectroscopic Methods

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of the functional groups present in the molecule, providing a characteristic "fingerprint."

Expected Characteristic FTIR Peaks (based on Calcium Gluconate):

Wavenumber (cm⁻¹)Functional Group Assignment
3200-3550 (broad)O-H stretching (hydroxyl groups and water of hydration)
~2900C-H stretching (alkane)
~1600C=O stretching (carboxylate anion)
~1000-1100C-O stretching (alcohols)

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compound.

¹H NMR (in D₂O): The proton NMR spectrum is expected to be complex due to the multiple chiral centers and hydroxyl groups. The signals for the protons on the carbon chain would typically appear in the region of 3.5-4.5 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbons in the heptagluconate backbone, with the carboxyl carbon appearing furthest downfield.

Experimental Consideration: Due to the presence of exchangeable protons (from the hydroxyl groups), running the NMR in D₂O is advisable to simplify the spectrum by exchanging the -OH protons with deuterium.

Applications in Research and Development

This compound is primarily used as a biochemical reagent.[8][9] Its properties make it suitable for a range of specialized applications.

Radiolabelling

Peer-reviewed studies have indicated the use of glucoheptonate in the preparation of technetium-99m (⁹⁹mTc) labeled compounds for imaging applications.[4] For instance, ⁹⁹mTc-glucoheptonate has been evaluated for its potential in monitoring apoptosis related to chemotherapeutic agents.[10] The glucoheptonate moiety acts as a chelating agent for the radioisotope.

Potential in Drug Formulation

As a calcium salt of a sugar acid, it may be investigated for use in drug formulations to improve the solubility or stability of active pharmaceutical ingredients. It can also serve as a source of calcium in nutritional supplements or therapeutic preparations, similar to calcium gluconate.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4] In case of dust formation, a type N95 (US) respirator is recommended.[4]

  • Handling: Avoid contact with skin and eyes. Ensure adequate ventilation when handling the powder.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[5] It is classified as a combustible solid.[2][4]

  • Long-term Storage: For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[5]

  • Solutions: Solutions of the compound are less stable. It is advisable to prepare fresh solutions or store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Disposal

Dispose of the chemical in accordance with local, state, and federal regulations. For small quantities of solid, non-hazardous calcium salts, disposal in the normal trash may be permissible, provided it is in a sealed, unbroken container.[11] However, it is always best to consult with your institution's environmental health and safety department for specific guidance.

Conclusion

This compound is a specialized chemical with well-defined properties that make it valuable in specific research and development contexts, particularly in the field of radiochemistry. A thorough understanding of its synthesis, analytical characterization, and proper handling is crucial for its effective and safe utilization. This guide provides a foundational framework for scientists and researchers working with this compound.

References

  • Elex Biotech LLC. Calcium α-D-heptagluconate hydrate. [Link]

  • Google Patents.
  • Lafayette College. Disposal of Solid Chemicals in the Normal Trash. [Link]

  • PrepChem.com. Preparation of calcium gluconate. [Link]

Sources

Calcium Glucoheptonate vs. Calcium Gluconate: A Technical Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Calcium Glucoheptonate and Calcium Gluconate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Solubility-Stability Paradox

In calcium therapeutics, the choice between Calcium Gluconate and Calcium Glucoheptonate is rarely a matter of elemental calcium delivery alone—both salts dissociate to provide the active Ca²⁺ ion. The critical divergence lies in their molecular architecture , which dictates solubility limits, solution stability, and permissible routes of administration.

While Calcium Gluconate remains the standard for intravenous (IV) correction of hypocalcemia, its low solubility (~3.5%) necessitates large fluid volumes and stabilizers (e.g., calcium saccharate) to prevent precipitation in supersaturated (10%) solutions. In contrast, Calcium Glucoheptonate (the calcium salt of a C7 sugar acid) exhibits superior aqueous solubility, allowing for high-concentration, low-volume formulations that are chemically stable and, crucially, safe for intramuscular (IM) injection—a route often contraindicated for gluconate due to tissue necrosis risks.

Molecular Architecture & Physicochemical Properties

The fundamental difference stems from the carbon chain length. Gluconate is derived from a hexose (glucose, C6), whereas glucoheptonate is derived from a heptose (C7), synthesized via chain elongation.

Structural Comparison
FeatureCalcium Gluconate Calcium Glucoheptonate
IUPAC Name Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoateCalcium (2ξ,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
Molecular Formula C₁₂H₂₂CaO₁₄C₁₄H₂₆CaO₁₆
Molecular Weight 430.37 g/mol 490.42 g/mol
Carbon Backbone C6 (Derived from Glucose)C7 (Derived from Glucoheptonic Acid)
Elemental Ca²⁺ ~9.3%~8.2%
Solubility (25°C) ~3.5 g/100 mL (Sparingly Soluble)~50–100 g/100 mL (Freely Soluble)
Solution Stability Metastable at 10%; requires stabilizers (e.g., Ca-saccharate)Highly stable; resists precipitation even at high concentrations
The "Hydroxyl Effect" on Solubility

The additional hydroxymethyl group in the glucoheptonate ligand disrupts the crystal lattice energy more effectively than the gluconate ligand, significantly lowering the energy barrier for solvation. This allows glucoheptonate to exist in high-concentration syrups or injectables without the risk of crystallization that plagues gluconate.

Synthesis & Manufacturing Pathways

The synthesis routes highlight the complexity difference. Gluconate is a direct oxidation product, while glucoheptonate requires a carbon-chain extension (Kiliani-Fischer synthesis).

SynthesisPathways cluster_gluconate Calcium Gluconate Synthesis cluster_glucoheptonate Calcium Glucoheptonate Synthesis Glucose D-Glucose (C6) Oxidation Electrolytic Oxidation (NaBr Electrolyte) Glucose->Oxidation Cyanide Cyanohydrin Reaction (+ NaCN/HCN) Glucose->Cyanide Chain Elongation GluconicAcid Gluconic Acid Oxidation->GluconicAcid Neut_G Neutralization (CaCO3) GluconicAcid->Neut_G CaGluconate CALCIUM GLUCONATE (C12) Neut_G->CaGluconate Nitrile Glucoheptonitrile Cyanide->Nitrile Hydrolysis Acid Hydrolysis Nitrile->Hydrolysis HeptonicAcid Glucoheptonic Acid (Alpha/Beta Epimers) Hydrolysis->HeptonicAcid Neut_H Neutralization (Ca(OH)2) HeptonicAcid->Neut_H CaGlucoheptonate CALCIUM GLUCOHEPTONATE (C14) Neut_H->CaGlucoheptonate

Figure 1: Comparative synthesis pathways. Note the chain elongation step in glucoheptonate synthesis which introduces the C7 backbone.

Clinical Pharmacology & Toxicology
Bioavailability

Despite structural differences, the oral bioavailability of calcium from both salts is comparable. A crossover study in healthy adults demonstrated that calcium glucoheptonate has a relative bioavailability of 92% compared to calcium carbonate, similar to the profile of calcium gluconate [1].

Tissue Irritation & Route of Administration

This is the definitive differentiator for drug development.

  • Calcium Gluconate:

    • IV: Safe if administered slowly.

    • IM/SC: Contraindicated or strongly discouraged. Extravasation or IM injection can cause severe necrosis, calcinosis cutis, and abscess formation due to local hypertonicity and cellular toxicity [2].

  • Calcium Glucoheptonate:

    • IV: Safe.

    • IM: Permissible. Due to its higher solubility, it can be formulated in isotonic or less irritating hypertonic concentrations that are tolerated by muscle tissue. It is the preferred salt when IV access is impossible (e.g., neonates or emergency field settings) [3].

Experimental Protocols: Analytical Differentiation

To distinguish between the two salts in a formulation, High-Performance Liquid Chromatography (HPLC) using ligand-exchange or ion-exclusion modes is required, as simple titration only yields total calcium.

Protocol A: HPLC Separation (Sugar-Acid Mode)
  • Objective: Separate Gluconate (C6) from Glucoheptonate (C7).

  • Column: Shodex SUGAR SH1011 or SC1011 (Sulfonated polystyrene-divinylbenzene gel).

  • Mobile Phase: 5 mM H₂SO₄ (Isocratic).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C.

  • Detection: Refractive Index (RI).

  • Expected Result: Glucoheptonate elutes before gluconate due to size exclusion effects and differential interaction with the counter-ion, or after depending on the specific ligand exchange mechanism of the column used (C7 acids generally have higher retention in anion-exchange modes). Note: Specific retention times must be validated with standards.

Protocol B: Complexometric Titration (Total Calcium)
  • Reagents: 0.05 M Disodium EDTA, Hydroxy Naphthol Blue Indicator, 1N NaOH.

  • Method:

    • Dilute sample equivalent to ~20 mg Ca.[1]

    • Adjust pH to >12 using NaOH (precipitates Mg, ensures Ca selectivity).

    • Add 300 mg Hydroxy Naphthol Blue.

    • Titrate with EDTA from pink to deep blue endpoint.

    • Calculation: Each mL of 0.05 M EDTA = 2.004 mg Calcium.

Decision Matrix for Formulation Scientists

Use the following logic flow to select the appropriate salt for your drug product.

DecisionMatrix Start Select Calcium Salt Route Intended Route of Administration? Start->Route IV_Only Intravenous (IV) Only Route->IV_Only IV IM_Poss Intramuscular (IM) Required (or High Conc. Oral) Route->IM_Poss IM / Oral Syrup Vol_Const Volume Constraints? IV_Only->Vol_Const Glucohep CALCIUM GLUCOHEPTONATE (High Solubility, Low Irritation) IM_Poss->Glucohep Mandatory Gluconate CALCIUM GLUCONATE (Standard, Low Cost) Vol_Const->Gluconate No (Large Vol OK) Vol_Const->Glucohep Yes (Small Vol/Bolus) Warning Must use Stabilizer (Ca-Saccharate) Gluconate->Warning

Figure 2: Formulation decision tree based on route of administration and volume constraints.

References
  • Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate. Pharmacology Research & Perspectives. (2020). Retrieved from [Link]

  • Calcium Gluconate Injection, USP 10% Prescribing Information. FDA/DailyMed. (2021). Retrieved from [Link]

  • Calcium Glucoheptonate - Compound Summary. PubChem. (2025). Retrieved from [Link]

  • Shodex HPLC Columns Application: Calcium Glucoheptonate and Calcium Gluconate. Shodex. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Calcium alpha-D-heptagluconate in Water Versus Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in the Application of Calcium α-D-heptagluconate

Calcium α-D-heptagluconate, also known as calcium glucoheptonate or calcium gluceptate, is an organic calcium salt that has garnered significant interest in the pharmaceutical and food industries.[] Its primary application lies in its high bioavailability as a calcium supplement for treating conditions such as hypocalcemia.[2] The efficacy of a compound in many of its applications, particularly in drug development and formulation, is fundamentally linked to its solubility. This technical guide provides a comprehensive analysis of the solubility of calcium α-D-heptagluconate, contrasting its behavior in aqueous solutions with that in various organic solvents. We will delve into the molecular underpinnings of its solubility, present available quantitative data, and provide detailed, field-proven experimental protocols for its determination.

The Molecular Basis of Solubility: A Tale of Polarity and Chelation

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3] Calcium α-D-heptagluconate is a salt, and upon dissolution in a polar solvent like water, it dissociates into a calcium cation (Ca²⁺) and two alpha-D-heptagluconate anions.

The alpha-D-heptagluconate anion is a polyhydroxy carboxylate, featuring a seven-carbon chain with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group. These hydroxyl groups are capable of forming strong hydrogen bonds with water molecules. Furthermore, the carboxylate group can participate in ion-dipole interactions with water. This extensive network of favorable interactions with water molecules overcomes the lattice energy of the salt, leading to its high solubility in aqueous media.

A key contributor to the high water solubility of calcium α-D-heptagluconate is the chelation effect. The glucoheptonate anion can act as a chelating agent, wrapping around the calcium ion and forming a stable, soluble complex. This sequestration of the calcium ion further enhances the dissolution of the salt.

In contrast, organic solvents can be broadly categorized based on their polarity. Non-polar organic solvents, such as hexane or toluene, lack the ability to form strong interactions like hydrogen bonds or significant dipole-dipole interactions. Consequently, they are poor solvents for ionic and highly polar compounds like calcium α-D-heptagluconate. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and polar protic solvents, like ethanol, have intermediate polarities and may exhibit some limited ability to dissolve this salt, though significantly less than water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for calcium α-D-heptagluconate in water and selected organic solvents.

SolventTypeSolubilityTemperature (°C)Reference
Water Polar ProticVery Soluble (Qualitative)Not Specified[4]
≥ 89.2 mg/mLNot Specified[5]
~3.3% w/v (crystalline form)25.5[6]
Ethanol (96%) Polar ProticPractically Insoluble (Qualitative)Not Specified[4]
Acetone Polar AproticPractically Insoluble (Qualitative)Not Specified[4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic≥ 4.90 mg/mL (with gentle warming)Not Specified[5]

Note: The United States Pharmacopeia (USP) defines "very soluble" as requiring less than 1 part of solvent for 1 part of solute.

Factors Influencing Solubility

Several factors can significantly impact the solubility of calcium α-D-heptagluconate:

  • Temperature: For many salts, solubility increases with temperature. However, some calcium salts exhibit retrograde solubility, becoming less soluble at higher temperatures.[7] While specific data for calcium α-D-heptagluconate is limited, it is a critical parameter to control during solubility determination.

  • pH: The pH of the aqueous medium can influence the protonation state of the glucoheptonate anion. In highly acidic conditions, the carboxylate group may become protonated, which could potentially affect its interaction with the calcium ion and its overall solubility. The pH of a 1 in 10 solution of calcium gluceptate is typically between 6.0 and 8.0.[4]

  • Crystalline Form and Hydration State: Calcium α-D-heptagluconate can exist in different crystalline forms (polymorphs) or as hydrates.[6] These different solid-state forms can have different lattice energies and, consequently, different solubilities. For instance, an amorphous form of calcium gluceptate was found to have a much higher aqueous solubility (> 2 molal) compared to a crystalline hydrate (0.06 molal).[6]

Experimental Protocols for Solubility Determination

The following section outlines a detailed, self-validating protocol for determining the solubility of calcium α-D-heptagluconate using the industry-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration (Shake-Flask Method) cluster_analysis Analysis prep_compound Weigh excess Calcium α-D-heptagluconate combine Combine compound and solvent in sealed flask prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24-48h) combine->agitate equilibrate Allow to stand to reach equilibrium agitate->equilibrate separate Separate solid and liquid (centrifugation/filtration) equilibrate->separate aliquot Take a precise aliquot of the supernatant separate->aliquot dilute Dilute aliquot with mobile phase aliquot->dilute hplc Quantify using validated HPLC method dilute->hplc

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology: Shake-Flask Method

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[8]

1. Materials and Reagents:

  • Calcium α-D-heptagluconate (of known purity)
  • Solvent of interest (e.g., ultrapure water, ethanol, DMSO)
  • Volumetric flasks and pipettes (Class A)
  • Scintillation vials or sealed flasks
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (0.22 µm)
  • HPLC system with UV detector
  • Validated HPLC method for calcium α-D-heptagluconate quantification

2. Protocol:

  • Preparation: Accurately weigh an amount of calcium α-D-heptagluconate that is in excess of its expected solubility into a series of scintillation vials or sealed flasks.
  • Solvent Addition: Pipette a precise volume of the solvent of interest into each vial.
  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.
  • Sampling: Carefully withdraw a precise aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the aliquot through a 0.22 µm syringe filter.
  • Dilution: Accurately dilute the filtered supernatant with the mobile phase used for the HPLC analysis to bring the concentration within the calibrated range of the analytical method.
  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved calcium α-D-heptagluconate.
Diagram of the HPLC Quantification Logic

G cluster_hplc HPLC Quantification cluster_calibration Calibration cluster_calculation Calculation sample_injection Inject diluted sample separation Separation on C18 column sample_injection->separation detection UV Detection (e.g., 210 nm) separation->detection peak_area Measure peak area detection->peak_area interpolate Interpolate sample peak area on calibration curve peak_area->interpolate standards Prepare standards of known concentration inject_standards Inject standards standards->inject_standards calibration_curve Generate calibration curve (Peak Area vs. Concentration) inject_standards->calibration_curve calibration_curve->interpolate concentration Determine concentration in diluted sample interpolate->concentration back_calculate Back-calculate to find original concentration (Solubility) concentration->back_calculate

Caption: Logic flow for HPLC-based quantification.

HPLC Method for Quantification

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of calcium glucoheptonate.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A filtered and degassed isocratic mixture of 1% (v/v) aqueous phosphoric acid and methanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Conclusion: A Highly Water-Soluble Compound with Limited Organic Solubility

Calcium α-D-heptagluconate exhibits excellent solubility in water, a characteristic that is fundamental to its high bioavailability and widespread use in pharmaceutical and nutritional applications. This high aqueous solubility is a direct result of its ionic nature and the extensive hydrogen bonding and chelation capabilities of the glucoheptonate anion. Conversely, it is practically insoluble in non-polar organic solvents and shows limited solubility even in polar organic solvents like ethanol and acetone. The provided experimental protocols offer a robust framework for researchers to accurately determine the solubility of this important compound in various solvent systems, ensuring the development of safe and effective products.

References

  • Anmol Chemicals. (2025, October 8). Calcium Gluceptate Glucoheptonate USP EP BP Ph Eur Manufacturers.
  • BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Calcium Gluconate.
  • BOC Sciences. (n.d.). CAS 29039-00-7 Calcium glucoheptonate.
  • ChemicalBook. (2026, January 20). CALCIUM GLUCOHEPTONATE | 17140-60-2.
  • CymitQuimica. (n.d.). CAS 29039-00-7: Calcium glucoheptonate.
  • Durpro. (n.d.). Calcium salts and solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility.
  • Patel, P. B., et al. (2011). Effect of chelating biomolecules on solubility of calcium oxalate: An in vitro study. Journal of Chemical and Pharmaceutical Research, 3(5), 491-495.
  • PubChem. (n.d.). Calcium glucoheptonate.
  • S. L. Raghavan, et al. (2003). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • S. S. S. Kumar, et al. (2019). Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. PLoS ONE, 14(9), e0222240.
  • The University of British Columbia. (1982). Studies on the crystallinity and phase transitions of calcium gluceptate.
  • The University of British Columbia. (1981). The stability of calcium glucoheptonate solutions.
  • WBCIL. (2024, August 2). The Science Behind Calcium Glucoheptonate- Chemistry, Health, and Industry Uses.
  • Wikipedia. (n.d.). Calcium glucoheptonate.
  • USP. (n.d.). USP <1236> Solubility Measurements.
  • Anmol Chemicals. (2025, October 8). Calcium Gluceptate Glucoheptonate USP EP BP Ph Eur Manufacturers.
  • CymitQuimica. (n.d.). CAS 29039-00-7: Calcium glucoheptonate.
  • PubChem. (n.d.). Calcium glucoheptonate.
  • WBCIL. (2024, August 2). The Science Behind Calcium Glucoheptonate- Chemistry, Health, and Industry Uses.
  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?.
  • The University of British Columbia. (1982). Studies on the crystallinity and phase transitions of calcium gluceptate.
  • ChemicalBook. (2026, January 20). CALCIUM GLUCOHEPTONATE | 17140-60-2.
  • Durpro. (n.d.). Calcium salts and solubility.
  • Dissolution Technologies. (2003). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Calcium Gluconate.

Sources

Chemical structure and chelating mechanism of calcium heptagluconate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Chelating Mechanism, and Applications

Executive Summary

Calcium Heptagluconate (also known as Calcium Glucoheptonate or Calcium Gluceptate) is the calcium salt of glucoheptonic acid, a seven-carbon sugar acid derived from glucose.[1] Unlike its six-carbon analog (calcium gluconate), the heptagluconate anion possesses an additional hydroxyl group and carbon atom, conferring superior water solubility and stability, particularly in alkaline environments.

This guide details the molecular architecture, thermodynamic chelation mechanism, and synthesis of calcium heptagluconate, designed for researchers and drug development professionals.

Part 1: Molecular Architecture & Stereochemistry
1.1 Chemical Identity
  • IUPAC Name: Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[2]

  • Molecular Formula: C₁₄H₂₆CaO₁₆[3][4]

  • Molecular Weight: 490.42 g/mol [4]

  • CAS Number: 29039-00-7 (General), 17140-60-2 (alpha-isomer)

1.2 Structural Distinctiveness (C6 vs. C7)

The core distinction lies in the carbon backbone. While gluconate is derived from the oxidation of glucose (C6), heptagluconate is synthesized via the Kiliani-Fischer chain elongation of glucose, resulting in a C7 backbone.

  • Ligand Structure: The heptagluconate anion contains a terminal carboxylate group (

    
    ) followed by a chain of six carbons, each bearing a hydroxyl (
    
    
    
    ) group.
  • Stereoisomerism: The synthesis typically yields two epimers:

    
    -D-glucoheptonate (D-glycero-D-gulo-heptonate) and 
    
    
    
    -D-glucoheptonate (D-glycero-D-ido-heptonate). The
    
    
    -isomer is the predominant form in pharmaceutical preparations due to its favorable crystallization and stability profiles.
1.3 Coordination Geometry

Calcium (


) is a hard Lewis acid and typically adopts a coordination number of 8 in these complexes. In calcium heptagluconate, the cation is chelated by two heptagluconate anions.
  • Binding Sites: The primary coordination occurs through the carboxylate oxygen and the

    
    -hydroxyl group . Additional stability is provided by the wrapping of the polyol chain, engaging distal hydroxyls in secondary coordination or hydrogen bonding networks.
    
  • Crystal Lattice: Unlike calcium gluconate, which readily forms crystalline monohydrates, calcium heptagluconate is often amorphous or microcrystalline, contributing to its high solubility (approx. 50% w/v in water vs. 3% for calcium gluconate).

Part 2: Chelating Mechanism & Thermodynamics

The high stability of the calcium-heptagluconate complex is driven by the Chelate Effect , where the entropic gain from displacing hydration water molecules favors complex formation.

2.1 Thermodynamic Drivers
  • Ligand Displacement:

    
    
    The release of multiple water molecules into the bulk solvent increases the system's entropy (
    
    
    
    ), making the Gibbs Free Energy (
    
    
    ) more negative.
  • Alkaline Sequestration: A critical functional advantage of heptagluconate is its ability to sequester calcium in high pH environments. In the presence of strong bases (e.g., NaOH), simple calcium salts precipitate as

    
    . Heptagluconate forms stable, soluble complexes even at pH 11-12. This is attributed to the deprotonation of alcoholic hydroxyl groups at high pH, transforming them into powerful alkoxide donors that bind 
    
    
    
    tightly.
2.2 Mechanism Visualization

The following diagram illustrates the coordination logic and the stability comparison with gluconate.

ChelationMechanism cluster_0 Chelation Process Ca_Ion Calcium Ion (Ca2+) [Hard Lewis Acid] Complex Stable Chelate Complex [Ca(Heptagluconate)2] Ca_Ion->Complex Coordination Ligand Heptagluconate Ligand (C7 Anion) Ligand->Complex Bidentate/Tridentate Binding Water Hydration Shell (Displaced H2O) Complex->Water Entropy Increase (+ΔS) BindingSites Primary Binding Sites: 1. Carboxylate (-COO-) 2. Alpha-Hydroxyl (-OH) BindingSites->Ligand Stability Stability Factor: Resists Ca(OH)2 precipitation at pH > 11 Stability->Complex

Figure 1: Chelation dynamics of Calcium Heptagluconate, highlighting the entropic drive and binding sites.

Part 3: Synthesis (Kiliani-Fischer Pathway)[5]

The industrial synthesis of calcium heptagluconate is a classic application of the Kiliani-Fischer synthesis , extending the carbon chain of D-glucose.

3.1 Synthetic Workflow
  • Cyanohydrin Formation: D-Glucose reacts with sodium cyanide (NaCN) to form a seven-carbon cyanohydrin (nitrile).

  • Hydrolysis: The nitrile is hydrolyzed to form glucoheptonic acid (and its lactone).

  • Epimer Separation (Optional): The reaction creates two epimers (

    
     and 
    
    
    
    ). For pharmaceutical grades, conditions are optimized to favor the
    
    
    -epimer, or the mixture is used if pharmacologically equivalent.
  • Salt Formation: The acid is neutralized with Calcium Carbonate (

    
    ) or Calcium Hydroxide (
    
    
    
    ).

SynthesisFlow Glucose D-Glucose (C6) Cyanohydrin Glucoheptonitrile (Intermediate) Glucose->Cyanohydrin Nucleophilic Addition Cyanide NaCN / HCN Cyanide->Cyanohydrin Hydrolysis Hydrolysis (Acid/Heat) Cyanohydrin->Hydrolysis Acid Glucoheptonic Acid (C7 Acid) Hydrolysis->Acid FinalProduct Calcium Heptagluconate Acid->FinalProduct Neutralization CalciumSource CaCO3 / Ca(OH)2 CalciumSource->FinalProduct

Figure 2: Kiliani-Fischer synthesis pathway for Calcium Heptagluconate production.

Part 4: Analytical Validation Protocol

To ensure the integrity of the calcium heptagluconate complex, a Complexometric Titration is the standard validation method. This protocol quantifies the total calcium content.

4.1 Protocol: Complexometric Titration with EDTA
  • Objective: Determine Calcium content (Target: 3.5% - 4.5% w/v for injectable solutions, or theoretical ~8.17% for pure salt).

  • Reagents:

    • 0.05 M Disodium EDTA VS.

    • Buffer Solution (Ammonia-Ammonium Chloride, pH 10).

    • Indicator: Eriochrome Black T or Hydroxy Naphthol Blue.

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh 0.5 g of Calcium Heptagluconate sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve in 100 mL of deionized water.

  • Buffering: Add 10 mL of Ammonia-Ammonium Chloride buffer (pH 10).

  • Titration: Add approx. 30 mg of Hydroxy Naphthol Blue indicator. Titrate with 0.05 M EDTA until the solution changes from pink/violet to deep blue .

  • Calculation:

    
    
    (Where 40.08 is the atomic weight of Calcium)
    
Part 5: Clinical & Industrial Applications
5.1 Pharmaceutical Utility[5][6]
  • Indication: Treatment of hypocalcemia (tetany, cardiac resuscitation).

  • Advantage over Gluconate:

    • Solubility: Heptagluconate is soluble up to 50% w/v, whereas Gluconate is limited to ~3%. This allows for low-volume IM injections , reducing patient pain and the risk of tissue necrosis.

    • Stability: Less prone to crystallization in pre-filled syringes.

5.2 Comparative Data Table
FeatureCalcium Gluconate (C6)Calcium Heptagluconate (C7)
Formula


Solubility (25°C) ~3.5 g / 100 mL~50 g / 100 mL
Stability (pH > 11) ModerateHigh (Sequestering agent)
Primary Use IV Infusion (Large volume)IM Injection (Small volume)
Tissue Irritation LowLow (Comparable)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62859, Calcium Glucoheptonate. Retrieved from [Link]

  • Kutus, B., et al. (2018). Deprotonation constants for D-heptagluconate and its calcium complexes. ResearchGate. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).Calcium Gluceptate Monograph. (Standard pharmaceutical reference for purity and assay methods).
  • Pallagi, A., et al. (2010).Recent advances in the aqueous chemistry of the calcium(II)-gluconate system. Coordination Chemistry Reviews.

Sources

Stability of calcium alpha-D-heptagluconate dihydrate in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability of Calcium


-D-Heptagluconate Dihydrate in Aqueous Solution 

Executive Summary

Calcium


-D-heptagluconate (

), commonly referred to as Calcium Gluceptate, represents a high-solubility calcium source superior to calcium gluconate for parenteral nutrition and hypocalcemia treatment.[1] While chemically robust, its aqueous stability is governed by a critical physical thermodynamic instability: supersaturation-driven crystallization.

Unlike simple salts, the


-isomer possesses a metastable solubility window.[1] While it can dissolve to concentrations exceeding 200% w/v, solutions prepared without specific thermal history are prone to rapid precipitation of the dihydrate form.[1][2] This guide delineates the physicochemical mechanisms of this instability, the mandatory thermal stabilization protocols, and the analytical frameworks required to validate shelf-life.[1]

Chemical Basis & Thermodynamic Profile[1][2]

Molecular Identity
  • IUPAC Name: Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate.[1]

  • Isomeric Specificity: The commercial "Calcium Gluceptate" is often a mixture of

    
     and 
    
    
    
    epimers.[1] However, the
    
    
    -D-heptagluconate dihydrate is the specific crystalline entity that dictates physical stability.[1]
  • Chelation Mechanics: The heptagluconate ligand wraps the

    
     ion in a multidentate chelate structure.[1] This sequestering effect prevents the rapid precipitation of calcium hydroxide at neutral pH, a common failure mode for inorganic calcium salts.[1]
    
The "Alpha" Instability Paradox

The


-epimer is chemically stable but physically metastable in aqueous solution.[1]
  • The Seeding Effect: Research indicates that unheated solutions of the

    
    -epimer retain "memory" of the crystal lattice (micro-nuclei).[1] Upon storage, these nuclei trigger a catastrophic crystallization of the insoluble dihydrate form.[1]
    
  • Epimerization Equilibrium: In solution, a slow equilibrium exists between the

    
     and 
    
    
    
    forms.[1] The
    
    
    -epimer is generally more soluble and less prone to precipitation.[1]

Aqueous Stability Landscape[1][2]

The stability of this molecule is a function of three vectors: Thermal History, pH, and Sterility.[1]

StabilityLandscape Input Aqueous Solution (Ca-alpha-D-heptagluconate) Factor_pH pH Factor (Target: 5.6 - 7.0) Input->Factor_pH Factor_Temp Thermal History (Autoclaving) Input->Factor_Temp Factor_Micro Microbial Load Input->Factor_Micro Outcome_Acid Acidic Degradation (Lactonization) Factor_pH->Outcome_Acid pH < 5.0 Outcome_Base Basic Degradation (Oxidation/Carb. Precip.) Factor_pH->Outcome_Base pH > 7.5 Outcome_Cryst Precipitation (Dihydrate Crystal) Factor_Temp->Outcome_Cryst No Heat Treatment Outcome_Stable Stable Super- saturated Solution Factor_Temp->Outcome_Stable Autoclaved (Seed Destruction) Outcome_Cryst->Outcome_Stable Re-heating

Figure 1: The Stability Triad.[1] Note that physical stability (prevention of crystallization) is dependent on thermal history, not just storage temperature.[1]

pH Dependent Degradation
  • Acidic (< pH 5.0): The heptagluconate anion protonates to form free heptagluconic acid, which subsequently undergoes intramolecular esterification to form

    
    -heptagluconolactone .[1] This shifts the equilibrium, potentially releasing free 
    
    
    
    ions.[1]
  • Alkaline (> pH 7.5): Susceptible to oxidative degradation (yellowing) and the absorption of atmospheric

    
     to form insoluble Calcium Carbonate (
    
    
    
    ).[1]
  • Optimal Window: USP specifications typically require a pH of 5.6 to 7.0 .[1][3]

Stabilization Strategy: The Thermal Reset

The most critical insight for handling Calcium


-D-heptagluconate is that dissolution is not sufficient.  You must destroy the crystal memory.[1]
Protocol: Thermal Stabilization (Autoclaving)
  • Rationale: To solubilize sub-micron seed crystals of the dihydrate that survive standard mixing.[1]

  • Mechanism: High temperature shifts the saturation point and alters the

    
     ratio slightly to a more stable equilibrium.[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the dihydrate salt in Water for Injection (WFI) at 60°C.

  • Filtration: Filter through a 0.22 µm PVDF membrane (removes particulate nuclei).[1]

  • Terminal Sterilization: Autoclave the sealed vessel at 121°C for 20 minutes .

    • Critical Note: Solutions that are not autoclaved (e.g., sterile filtered only) have a significantly higher failure rate due to crystallization within 3-6 months.[1]

Analytical Methodologies

To validate stability, one must distinguish between the active calcium content and the integrity of the organic ligand.[1]

HPLC Analysis (Ligand Stability)

Standard C18 columns struggle with highly polar sugar acids.[1] An Anion Exchange or HILIC approach is required.[1]

  • Column: Anion Exchange (e.g., Shodex SC1011 or equivalent) or Amine-based HILIC.[1]

  • Mobile Phase: Water / Acetonitrile (gradient) or dilute NaOH (for anion exchange).[1]

  • Detection: Refractive Index (RI) or Pulsed Amperometric Detection (PAD).[1] UV is weak due to lack of chromophores.[1]

  • Purpose: To separate the

    
     and 
    
    
    
    epimers and detect lactone formation.
Complexometric Titration (Calcium Content)

This validates that the calcium remains available and has not precipitated as carbonate.[1]

  • Titrant: 0.05 M Disodium EDTA.[1][3]

  • Indicator: Hydroxy Naphthol Blue.[1][3]

  • Buffer: NaOH (to pH 12-13).

  • Endpoint: Pink/Violet

    
     Deep Blue.[1]
    

Experimental Protocols: Stress Testing

Use this workflow to determine the robustness of a new formulation.

ProtocolFlow cluster_Stress Stress Conditions (ICH Q1A) Start Sample Preparation (10% w/v Solution) S1 Freeze-Thaw (-20°C / 25°C, 3 cycles) Start->S1 S2 Seeding Study (Add 0.1% Dihydrate Crystal) Start->S2 S3 Thermal Stress (40°C / 75% RH) Start->S3 Analysis Analysis Point (Weeks 0, 2, 4, 12) S1->Analysis S2->Analysis S3->Analysis Decision Pass Criteria: 1. No Precipitate 2. pH 5.6-7.0 3. Assay 95-105% Analysis->Decision

Figure 2: Forced Degradation and Physical Stability Workflow. The "Seeding Study" is specific to this molecule to test resistance to crystallization.

Detailed Protocol: Seeding Challenge Test
  • Objective: Determine the metastable limit of the solution.

  • Method:

    • Prepare three batches of solution: (A) Non-heated, (B) Heated to 80°C, (C) Autoclaved at 121°C.

    • Add a single crystal of Calcium

      
      -D-heptagluconate dihydrate to each vial.
      
    • Store at 25°C.

    • Observation: Monitor for crystal growth propagation.

    • Expected Result: Batch A will crystallize rapidly (hours/days).[1] Batch C should resist propagation for the duration of shelf-life (or significantly longer), demonstrating the destruction of micro-nuclei.[1]

Data Summary: Stability Specifications

ParameterAcceptance CriteriaCritical Failure Mode
Appearance Clear, colorless to strawHaze/Precipitate (Dihydrate formation)
pH 5.6 – 7.0< 5.6 (Lactonization)
Calcium Assay 95.0% – 105.0%< 95.0% (Precipitation of CaCO3)
Bacterial Endotoxins < 0.32 USP EU/mgPyrogenic reaction (if parenteral)
Particulate Matter USP <788> LimitsCrystallization

References

  • USP Monographs . (2025).[1][3] Calcium Gluceptate Injection. United States Pharmacopeia.[1][2][3] Link[1]

  • Suryanarayanan, R., & Mitchell, A. G. (1981).[1] The stability of calcium glucoheptonate solutions. Journal of Pharmacy and Pharmacology. Link

  • PubChem . (2025).[1] Calcium glucoheptonate (Compound).[1][2][4][5][6] National Library of Medicine.[1] Link

  • Trissel, L. A. (2021).[1] Handbook on Injectable Drugs. ASHP. (Reference for compatibility and pH stability windows). Link

Sources

Operational Safety and Handling Architecture: Calcium Glucoheptonate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: Chemical Identity & Molecular Architecture

The Solubility Advantage

In the landscape of calcium delivery for research, Calcium Glucoheptonate (Ca(C₇H₁₃O₈)₂[1] · 2H₂O) represents a critical alternative to Calcium Gluconate.[1] While Calcium Gluconate is sparingly soluble in water (~30 mg/mL at 20°C), Calcium Glucoheptonate exhibits superior solubility (up to ~500 mg/mL).[1] This physicochemical trait allows researchers to prepare high-molarity stock solutions without the need for heating or extreme pH adjustments, making it the preferred calcium source for high-throughput screening and tissue culture applications where volume constraints are critical.[1]

Chemical Specifications

The compound typically exists as a mixture of alpha and beta isomers of glucoheptonic acid calcium salt.[1] The dihydrate form is the thermodynamically stable crystalline structure used in pharmaceutical and research grades.[1]

PropertySpecificationNotes
IUPAC Name Calcium bis((2ξ)-D-gluco-heptonate) dihydrateOften referred to as Calcium Heptagluconate
CAS Number 29039-00-7 (Anhydrous) / 17140-60-2 (Hydrate)Verify CAS on specific vendor CoA
Molecular Formula C₁₄H₂₆CaO₁₆[1][2][3] · 2H₂O
Molecular Weight ~526.46 g/mol (Dihydrate)490.42 g/mol (Anhydrous)
Solubility (Water) Freely Soluble (>300 mg/mL) Distinct advantage over Ca-Gluconate
pH (10% Solution) 6.0 – 8.0Neutral range, buffer-compatible
Appearance White to off-white crystalline powderHygroscopic (protect from moisture)

PART 2: Risk Assessment & Toxicology (The "Silent" Hazards)[1]

GHS Classification & Interpretation

Under the Globally Harmonized System (GHS), Calcium Glucoheptonate is generally classified as Non-Hazardous or a Category 2A Eye Irritant depending on the purity and particle size.[1] However, "Non-Hazardous" on an SDS does not imply "Physiologically Inert" in a research context.[1]

  • Acute Toxicity: Low.[1] Oral LD50 (Mouse) is approx.[1][4][5] >10,000 mg/kg.[1][5]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1][6][7]

The Hypercalcemia Risk Vector

The primary risk in research (specifically in vivo or cell-based assays) is not chemical toxicity, but ionic disruption .[1] Accidental overdose or miscalculation of stock concentration can lead to acute hypercalcemia in test subjects or excitotoxicity in neuronal cultures.[1]

BiologicalImpact Exposure Accidental Ingestion/Injection Dissociation Rapid Dissociation (High Solubility) Exposure->Dissociation SerumCa Elevated Serum Ca2+ Dissociation->SerumCa Bioavailability CellImpact Cellular Depolarization (Excitotoxicity) SerumCa->CellImpact In Vitro Systemic Cardiac Arrhythmia (In Vivo) SerumCa->Systemic In Vivo

Figure 1: Biological Impact Pathway.[1] Unlike insoluble calcium salts, the high solubility of glucoheptonate leads to rapid bioavailability, increasing the risk of acute ionic shock if miscalculated.[1]

PART 3: Experimental Incompatibility & Stability

The "Buffer Trap"

A common failure mode in calcium research is the precipitation of calcium salts when mixed with incompatible buffers.[1] While Calcium Glucoheptonate is soluble, the calcium ion (Ca²⁺) is reactive.[1]

  • Incompatible Anions: Sulfates (SO₄²⁻), Carbonates (CO₃²⁻), and Phosphates (PO₄³⁻) (at high concentrations).[1]

  • The Risk: Mixing Calcium Glucoheptonate stock with standard RPMI or DMEM media containing high phosphate/sulfate levels can cause micro-precipitation of Calcium Phosphate or Calcium Sulfate, altering the effective concentration and damaging cell membranes.[1]

Stability Profile
  • Thermal Stability: Autoclavable in solution, but filtration (0.22 µm) is preferred to prevent caramelization of the carbohydrate moiety.[1]

  • Photostability: Stable, but store in amber containers to prevent degradation of trace impurities.[1]

  • Hydrolysis: Stable in aqueous solution for >24 hours at room temperature.

PART 4: Standardized Protocol: High-Molarity Stock Preparation

Objective: Create a 500 mM Calcium Glucoheptonate Stock Solution (100 mL). Application: Cell culture supplementation, electrophysiology bath solutions.[1]

Reagents & Equipment[1]
  • Calcium Glucoheptonate Dihydrate (MW ~526.46 g/mol ).[1]

  • Milli-Q Water (18.2 MΩ[1]·cm).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding).[1]

  • Sterile 100 mL volumetric flask.

Workflow Architecture

StockPrep Calc STEP 1: Calculation Target: 500mM Mass: 26.32g Weigh STEP 2: Weighing Use Analytical Balance (Avoid Static) Calc->Weigh Dissolve STEP 3: Solubilization Add 80mL H2O Vortex/Stir (Endothermic) Weigh->Dissolve Volumize STEP 4: Volumize Top up to 100mL Dissolve->Volumize Filter STEP 5: Sterilization 0.22µm Filtration (Do NOT Autoclave Stock) Volumize->Filter Storage STEP 6: Storage 4°C (1-2 Weeks) -20°C (Long Term) Filter->Storage

Figure 2: Operational workflow for preparing a sterile, high-concentration stock solution.[1]

Step-by-Step Methodology
  • Calculation: For 100 mL of 500 mM solution:

    
    [1]
    
  • Solubilization: Add the powder to approx. 70-80 mL of Milli-Q water. Stir continuously. Note: The solution may become slightly viscous.

  • Adjustment: Once fully dissolved, adjust final volume to 100 mL.

  • Filtration: Pass through a 0.22 µm PES filter into a sterile container. Critical: Do not autoclave the concentrated stock as it may lead to precipitation or degradation of the glucoheptonate moiety.

  • Validation: Verify pH is between 6.0 and 8.0.

PART 5: Emergency Response Protocols

In the event of exposure during weighing or solubilization:

Exposure RouteImmediate ActionScientific Rationale
Ocular Contact Rinse with water for 15 mins.[1]Mechanical removal of particulates; glucoheptonate is a mild irritant.[1]
Inhalation Move to fresh air.[1][4][5][7]Dust inhalation may cause upper respiratory irritation.[1]
Skin Contact Wash with soap and water.[1][5]Low dermal toxicity; minimal absorption risk.[1]
Ingestion Drink 2-3 glasses of water.Dilution.[1] Do not induce vomiting unless directed by medical personnel.
Spill Cleanup Sweep dry, then wet mop.[1]Warning: Wet powder is extremely slippery (viscous).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62859, Calcium glucoheptonate.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Calcium glucoheptonate.[1][2] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).[1]

  • World Health Organization (WHO). Calcium Glucoheptonate: International Nonproprietary Names (INN).[1] Retrieved from [Link][1]

Sources

Technical Guide: Synonyms, Chemical Identity, and Validation of Calcium Alpha-D-Heptagluconate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

In the pharmaceutical and chemical sectors, nomenclature ambiguity can lead to critical errors in sourcing, regulatory filing, and analytical method validation.[1][2] Calcium alpha-D-heptagluconate is a prime example of such ambiguity.

While chemically precise, this specific name is rarely the primary header in pharmacopeias.[1][2] To the drug developer, this compound is most critical as Calcium Glucoheptonate (EP) or Calcium Gluceptate (USP).[1][2]

This guide deconstructs the nomenclature, explains the stereochemical causality behind the "alpha" and "hepta" designations, and provides a self-validating analytical framework for identification.[1][2]

The Nomenclature Taxonomy

The variation in naming stems from three distinct logic systems: Chemical Structure (IUPAC/CAS) , Regulatory Authority (USP/EP) , and Historical/Commercial Usage .[1][2]

Synonym Mapping Table[1][2]
CategoryPrimary Name / SynonymContext & Usage Notes
Target Compound Calcium alpha-D-heptagluconate Specific chemical name denoting the

-epimer.[2]
USP Name Calcium Gluceptate Critical for US Filings. The United States Pharmacopeia uses this truncated term.[1][2]
EP Name Calcium Glucoheptonate Critical for EU Filings. The European Pharmacopoeia uses the full "gluco" prefix.[1][2]
IUPAC (Systematic) Calcium D-glycero-D-gulo-heptonate Defines the absolute stereochemistry.[2] The

-isomer corresponds to the gulo configuration.[1][2]
CAS Name D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) Used for registry lookups.[2]
Common/Trade Calcium HeptonateOften used in industrial applications (concrete, chelation).[1][2]
CAS Registry 17140-60-2 (Hydrate) 29039-00-7 (Anhydrous)17140-60-2 is the most common reference for the crystalline hydrate form.[2]
Visualization: Nomenclature Hierarchy

The following diagram maps the relationship between the chemical entity and its diverse regulatory aliases.

NomenclatureMap Core Calcium Alpha-D-Heptagluconate (Chemical Entity) USP USP Name: Calcium Gluceptate Core->USP US Regulatory EP EP Name: Calcium Glucoheptonate Core->EP EU Regulatory IUPAC Systematic Name: Calcium D-glycero-D-gulo-heptonate Core->IUPAC Stereochemical Definition CAS CAS Registry: 17140-60-2 (Hydrate) Core->CAS Database Indexing

Figure 1: Regulatory and chemical synonym mapping for Calcium Alpha-D-Heptagluconate.

Scientific Integrity: The "Alpha" and "Hepta" Logic[1]

To understand the synonyms, one must understand the synthesis.[1][2] The name is not arbitrary; it describes the molecule's genesis.

The "Hepta" Logic (7-Carbons)

Unlike Calcium Gluconate (6 carbons), Calcium Heptagluconate has 7 carbons.[1][2]

  • Origin: It is typically synthesized from D-Glucose (6C) via the Kiliani-Fischer synthesis (cyanohydrin synthesis).[1][2]

  • Mechanism: Cyanide adds to the aldehyde group of glucose, extending the carbon chain by one.[1][2] This creates a 7-carbon sugar acid (heptonate).[1][2]

The "Alpha" Logic (Stereochemistry)

The chain extension creates a new chiral center at C2.[1][2] This results in two possible epimers (isomers):

  • Alpha (

    
    ) form:  D-glycero-D-gulo-heptonic acid (The major product typically desired).[1][2]
    
  • Beta (

    
    ) form:  D-glycero-D-ido-heptonic acid.[1][2]
    

Why it matters: The term "Calcium alpha-D-heptagluconate" specifically claims the material is the alpha-epimer (gulo-heptonate), rather than a racemic mixture.[2] However, many industrial "Calcium Glucoheptonate" products are mixtures.[1][2] For pharmaceutical applications, knowing the specific isomer ratio is a critical quality attribute (CQA).[1][2]

SynthesisLogic Glucose D-Glucose (6 Carbons) Step1 Kiliani-Fischer Synthesis (+1 Carbon) Glucose->Step1 Alpha Alpha-Isomer (D-glycero-D-gulo-heptonate) TARGET COMPOUND Step1->Alpha Major Product Beta Beta-Isomer (D-glycero-D-ido-heptonate) Impurity/Byproduct Step1->Beta Minor Product Product Calcium Alpha-D-Heptagluconate (Calcium Gluceptate) Alpha->Product Ca(OH)2 Neutralization

Figure 2: Synthesis pathway illustrating the origin of the "Alpha" and "Hepta" designations.[1][2]

Analytical Validation Protocol

As a scientist, you cannot rely solely on the label.[1][2] You must verify identity.[1][2][3] Because "Glucoheptonate" and "Gluconate" differ by only one carbon, and "Alpha" vs "Beta" differ only by stereochemistry, specific methods are required.[1][2]

Differentiation from Calcium Gluconate

Simple titration often fails to distinguish these two because their equivalent weights are similar.[1][2]

  • Method: High-Performance Liquid Chromatography (HPLC).[1][2]

  • Column: Anion exchange or specialized carbohydrate columns (e.g., Shodex SC1011).[1][2]

  • Differentiation: The 7-carbon heptonate elutes differently than the 6-carbon gluconate.[2]

Protocol: Identity Verification (HPLC)[1][2]

Objective: Confirm presence of alpha-D-heptagluconate and absence of gluconate/beta-isomers.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Isocratic).[1][2]

  • Standard Preparation: Dissolve USP Calcium Gluceptate RS (Reference Standard) to 1 mg/mL.

  • Sample Preparation: Dissolve sample to 1 mg/mL in water.

  • Detection: Refractive Index (RI) or Pulsed Amperometric Detection (PAD).[1][2]

  • Criteria: Retention time must match USP Reference Standard within

    
     2%.
    
Protocol: Calcium Content (Complexometric Titration)[1][2]

Objective: Verify stoichiometry (Self-Validating Step).

  • Theory: Calcium alpha-D-heptagluconate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) has a specific molecular weight (
    
    
    
    anhydrous).[1][2][4][5]
  • Step 1: Dissolve 300 mg sample in 150 mL water.

  • Step 2: Add 2 mL 10M NaOH (pH > 12) and Hydroxy Naphthol Blue indicator.

  • Step 3: Titrate with 0.05 M EDTA to a deep blue endpoint.[1][2]

  • Calculation: Each mL of 0.05 M EDTA is equivalent to 2.004 mg of Ca.[1][2]

  • Validation: If the Calcium content is ~8.1-8.2%, it aligns with the dihydrate form of Calcium Glucoheptonate.[1][2] If it is ~9.0%, it may be Calcium Gluconate (incorrect substance).[1][2]

References

  • United States Pharmacopeia (USP). Calcium Gluceptate Monograph.[1][2] USP-NF.[1][2] (Official regulatory standard for the US market).[1][2]

  • European Pharmacopoeia (EP). Calcium Glucoheptonate Monograph.[1][2] (Official regulatory standard for the EU market).[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62859, Calcium glucoheptonate.[1][2] Retrieved from [Link]

Sources

Thermodynamic Properties of Calcium Alpha-D-Heptagluconate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Calcium Alpha-D-Heptagluconate Dihydrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This compound (commonly referred to as Calcium Glucoheptonate ) represents a critical alternative to calcium gluconate in pharmaceutical applications. Its primary thermodynamic advantage lies in its high aqueous solubility , which overcomes the saturation limitations of standard calcium salts. This guide provides a comprehensive analysis of its thermodynamic profile, solid-state characteristics, and thermal stability, serving as a foundational reference for the development of high-concentration parenteral and oral formulations.

Chemical Identity & Solid-State Characterization

Before analyzing thermodynamic behavior, the precise chemical identity must be established to differentiate it from related sugar acid salts.

  • IUPAC Name: Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate

  • Common Name: Calcium Glucoheptonate (Alpha isomer)

  • CAS Number: 10030-53-2 (Dihydrate), 17140-60-2 (General/Hydrate)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 526.46 g/mol (Dihydrate); 490.42 g/mol (Anhydrous)

Crystal Habit and Hydration State

Calcium alpha-D-heptagluconate crystallizes as a dihydrate . The water molecules are integral to the crystal lattice, stabilizing the structure through hydrogen bonding networks with the hydroxyl groups of the heptagluconate anion.

PropertySpecificationThermodynamic Implication
Hydration State Dihydrate (

)
Requires specific drying protocols; dehydration is an endothermic event.
Theoretical Water Content 6.84% w/wMass loss > 7.0% in TGA indicates surface moisture or decomposition.
Appearance White, crystalline powder or granulesHigh surface area variants exist for rapid dissolution.

Thermodynamic Profile

Thermal Stability (TGA & DSC Analysis)

The thermal profile of calcium alpha-D-heptagluconate is characterized by two distinct events: dehydration and decomposition .[2] Understanding these transitions is vital for processing (e.g., sterilization, spray drying).

Thermogravimetric Analysis (TGA)[2][3][4][5]
  • Zone 1: Dehydration (

    
    ):  The compound loses its two waters of hydration. This process is generally reversible, but prolonged exposure to temperatures 
    
    
    
    can lead to lattice collapse (amorphization).
  • Zone 2: Stability Plateau (

    
    ):  A narrow window of anhydrous stability exists.
    
  • Zone 3: Decomposition (

    
    ):  Onset of oxidative degradation. The heptagluconate moiety undergoes decarboxylation and dehydration, leading to charring and the formation of calcium carbonate/oxide residues.
    
Differential Scanning Calorimetry (DSC)[2][4]
  • Endotherm 1 (

    
    ):  Broad peak corresponding to the vaporization of lattice water (Enthalpy of dehydration, 
    
    
    
    ).
  • Endotherm 2 (

    
    ):  Melting accompanied by immediate decomposition. Unlike simple salts, this compound does not exhibit a clean melting point.
    
Solution Thermodynamics

The defining feature of calcium glucoheptonate is its solubility.

  • Solubility: Freely soluble in water (

    
     at 
    
    
    
    ).
  • Comparison: Approximately 15-20x more soluble than Calcium Gluconate (

    
    ).
    
  • Thermodynamic Driver: The asymmetry of the heptagluconate anion and the high density of hydroxyl groups disrupt the crystal lattice energy more effectively than the gluconate anion, lowering the

    
     (Gibbs Free Energy of Solution).
    
Stability of Solutions (Metastability)

While highly soluble, supersaturated solutions can be metastable .

  • Precipitation: Solutions may precipitate upon long-term storage if nucleation sites (seed crystals) are present.[6]

  • Stabilization: The addition of small amounts of calcium saccharate or specific pH adjustments (6.0–8.0) can kinetically inhibit nucleation, maintaining the thermodynamically unstable but kinetically trapped supersaturated state.

Experimental Protocols

To validate the quality and thermodynamic state of a raw material batch, the following self-validating protocols are recommended.

Protocol A: Determination of Volatile Content & Decomposition Onset (TGA)
  • Objective: Quantify hydration state and thermal limit.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent).

  • Procedure:

    • Tare: Use a platinum or alumina pan. Tare the empty pan.

    • Load: Accurately weigh 10–20 mg of sample.

    • Equilibrate: Hold at

      
       for 5 minutes under Nitrogen purge (40 mL/min).
      
    • Ramp: Heat from

      
       to 
      
      
      
      at
      
      
      .
    • Analysis:

      • Calculate % weight loss between

        
         and 
        
        
        
        . (Acceptance: 6.0% – 7.5% for dihydrate).
      • Identify the "Onset of Decomposition" as the temperature where the weight derivative (

        
        ) deviates significantly after the dehydration plateau (typically 
        
        
        
        ).
Protocol B: Solubility Saturation Test
  • Objective: Confirm "Freely Soluble" status and solution clarity.

  • Procedure:

    • Solvent: Prepare

      
       of 
      
      
      
      -free deionized water at
      
      
      .
    • Addition: Add

      
       of this compound.
      
    • Agitation: Vortex or stir magnetically for 10 minutes.

    • Observation: The solution should be clear and colorless.

    • Validation: Measure turbidity (NTU). Result should be

      
      .
      

Visualization: Stability & Degradation Pathways[3]

The following diagram illustrates the thermodynamic transitions of the compound from its crystalline dihydrate form through solution and thermal degradation.

ThermodynamicPathways cluster_thermal Thermal Processing Risks Solid Crystalline Dihydrate (Solid State) Solution Aqueous Solution (Freely Soluble) Solid->Solution Dissolution (ΔG < 0) Anhydrous Anhydrous Form (Metastable Solid) Solid->Anhydrous Dehydration (60-150°C) Precip Precipitate (Recrystallized) Solution->Precip Long-term Storage (Nucleation) Anhydrous->Solid Rehydration (Ambient Humidity) Decomp Decomposition Products (Char, CaCO3, CO2) Anhydrous->Decomp Thermal Degradation (>160°C)

Figure 1: Thermodynamic state transitions of Calcium Alpha-D-Heptagluconate, highlighting the critical dehydration window and decomposition risks.

Implications for Drug Development

Injectable Formulations

The high solubility of calcium glucoheptonate makes it the preferred choice for intramuscular (IM) injections where volume is restricted. Unlike calcium gluconate, which requires large volumes of water to dissolve, glucoheptonate can be formulated into high-concentration ampoules, reducing injection site trauma.

Sterilization Constraints

Due to the decomposition onset at


, dry heat sterilization is contraindicated .
  • Recommended: Autoclaving (Steam Sterilization) at

    
     for 15-20 minutes is generally safe for solutions, provided the pH is buffered.
    
  • Risk: Autoclaving may induce temporary hydrolysis or isomerization if the pH drifts outside the 6.0–8.0 range. Filtration (0.22

    
    m) is the preferred sterilization method for high-purity formulations.
    
Lyophilization (Freeze-Drying)

When used as a lyoprotectant or bulking agent, the freezing protocol must account for the glass transition temperature (


) of the maximally freeze-concentrated solution. While specific 

data is formulation-dependent, sugar salts generally exhibit low

, requiring conservative primary drying cycles (shelf temperature

initially) to prevent collapse.

References

  • United States Pharmacopeia (USP).Calcium Gluceptate Monograph. USP-NF. (Standard for chemical identity and purity limits).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62859, Calcium Glucoheptonate. Retrieved from [Link]

  • DrugBank Online. Calcium Glucoheptonate: Pharmacology and Solubility Data. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Calcium alpha-D-heptagluconate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, sterilization, quality control, and storage of Calcium alpha-D-heptagluconate stock solutions. The protocols detailed herein are designed to ensure the scientific integrity, accuracy, and reproducibility of experimental results by providing stable and well-characterized solutions. This guide explains the causal relationships behind the procedural steps, offering insights into the chemical properties of Calcium alpha-D-heptagluconate to facilitate its effective use in research and development.

Introduction: The Role of Calcium alpha-D-heptagluconate in Research and Development

Calcium alpha-D-heptagluconate is an organic calcium salt that serves as a critical component in various scientific applications, including as a calcium source in cell culture media, a reagent in biochemical assays, and a component in drug formulations.[1] Its high water solubility and bioavailability make it a preferred alternative to other calcium salts. In cell culture, for instance, maintaining a precise calcium concentration is vital for numerous cellular processes, including signal transduction, cell adhesion, and proliferation. In drug development, Calcium alpha-D-heptagluconate can be a key excipient or active ingredient, where the purity and concentration of the solution are of utmost importance.

This guide provides a detailed protocol for the preparation of stock solutions, addressing key considerations such as solubility, pH stability, sterilization, and quality control to ensure the reliability of your research and development activities.

Chemical and Physical Properties of Calcium alpha-D-heptagluconate

Understanding the fundamental properties of Calcium alpha-D-heptagluconate is essential for the successful preparation of stable stock solutions.

PropertyValueSource
Chemical Formula C₁₄H₂₆CaO₁₆·2H₂O (dihydrate)
Molecular Weight 526.46 g/mol (dihydrate)
CAS Number 10030-53-2 (dihydrate)
Appearance White crystalline powder[2]
Solubility in Water Sparingly soluble in cold water, freely soluble in boiling water.[3]

Core Protocol: Preparation of a 1 M Calcium alpha-D-heptagluconate Stock Solution

This protocol details the steps to prepare a 1 M stock solution. The concentration can be adjusted based on experimental needs and the solubility limits of the compound.

Materials and Equipment
  • Calcium alpha-D-heptagluconate dihydrate (≥98.0% purity)

  • High-purity, sterile water (e.g., Water for Injection (WFI), cell culture grade water, or equivalent)[2]

  • Sterile glass beaker or flask

  • Sterile magnetic stir bar and stir plate

  • Calibrated analytical balance

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters or vacuum filtration unit

  • Sterile storage bottles (e.g., polypropylene or glass)

  • Dilute (0.1 M) sterile solutions of HCl and NaOH for pH adjustment[2]

Step-by-Step Preparation Procedure
  • Calculate the required mass: To prepare 100 mL of a 1 M solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L x 0.1 L x 526.46 g/mol = 52.646 g

  • Dissolution:

    • Add approximately 80 mL of high-purity water to a sterile beaker with a sterile magnetic stir bar.

    • Gently heat the water to 40-50°C on a stir plate to aid dissolution. While calcium gluconate is freely soluble in boiling water, moderate heat is recommended to prevent potential degradation.[3]

    • Slowly add the weighed Calcium alpha-D-heptagluconate powder to the warm water while stirring continuously. Avoid adding the powder too quickly to prevent clumping.

    • Continue stirring until the powder is completely dissolved, resulting in a clear solution.[4]

  • pH Adjustment (Critical Step):

    • Allow the solution to cool to room temperature.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the solution. The optimal pH range for calcium gluconate solution stability is between 6.5 and 8.5.[5]

    • If necessary, adjust the pH by adding sterile 0.1 M HCl or 0.1 M NaOH dropwise while stirring. This step is crucial to prevent precipitation and maintain the stability of the solution.[5]

  • Final Volume Adjustment:

    • Once the desired pH is achieved, transfer the solution to a 100 mL sterile volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure complete transfer of the solute.

    • Bring the solution to the final volume of 100 mL with high-purity water.

Sterilization

For applications in cell culture and drug development, the stock solution must be sterile.

  • Sterile Filtration (Recommended):

    • For heat-sensitive solutions, sterile filtration is the preferred method.[2]

    • Aseptically pass the prepared solution through a 0.22 µm sterile filter into a sterile final storage container. This method effectively removes bacteria without exposing the compound to potentially damaging high temperatures.

  • Autoclaving (Use with Caution):

    • Calcium gluconate can be sensitive to high temperatures. While it is stable up to 120°C, prolonged exposure to higher temperatures can lead to dehydration and decomposition.[6] If autoclaving is necessary, it should be done at 121°C for a short duration (e.g., 15 minutes).[2] Post-autoclaving, it is essential to perform quality control checks to ensure the integrity of the solution.

Quality Control and Validation

A self-validating protocol requires robust quality control measures to ensure the accuracy and reliability of the prepared stock solution.

Visual Inspection
  • The final solution should be clear and free of any particulate matter.[7] Any cloudiness or precipitation indicates a problem with solubility or stability.

pH Measurement
  • Confirm that the final pH of the solution is within the optimal range of 6.5-8.5.[5]

Concentration Verification
  • The concentration of the calcium stock solution can be verified using several analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C8 or C18) and a mobile phase of phosphate buffer can be used to quantify the heptagluconate anion and detect any related substances or degradation products.[8][9][10]

    • Atomic Absorption Spectroscopy (AAS): This technique can be used to accurately determine the elemental calcium concentration in the solution.[11]

Sterility Testing
  • For sterile preparations, perform a sterility test by incubating a small aliquot of the stock solution in a suitable microbiological growth medium to ensure the absence of microbial contamination.

Storage and Stability

Proper storage is critical to maintain the integrity of the Calcium alpha-D-heptagluconate stock solution.

  • Storage Conditions: Store the sterile stock solution in a tightly sealed, sterile container at 2-8°C. Protect from light.

  • Stability: When prepared and stored correctly, the stock solution should be stable for several weeks. However, it is best practice to visually inspect the solution for any signs of precipitation before each use. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles if frozen storage is chosen.

Workflow and Decision Making Diagrams

Diagram 1: Preparation Workflow

G cluster_prep Preparation cluster_sterilization Sterilization cluster_qc Quality Control cluster_storage Storage Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Calculate_Mass->Weigh_Compound Dissolve Dissolve in Warm Water Weigh_Compound->Dissolve Cool Cool to Room Temp Dissolve->Cool Adjust_pH Adjust pH to 6.5-8.5 Cool->Adjust_pH Final_Volume Adjust to Final Volume Adjust_pH->Final_Volume Sterile_Filter Sterile Filter (0.22 µm) Final_Volume->Sterile_Filter Recommended Autoclave Autoclave (121°C, 15 min) Final_Volume->Autoclave Use with Caution Visual_Inspection Visual Inspection Sterile_Filter->Visual_Inspection Autoclave->Visual_Inspection pH_Check Final pH Check Visual_Inspection->pH_Check Concentration_Verification Concentration Verification pH_Check->Concentration_Verification Sterility_Test Sterility Test Concentration_Verification->Sterility_Test Store Store at 2-8°C, Protected from Light Sterility_Test->Store

Caption: Workflow for preparing Calcium alpha-D-heptagluconate stock solution.

Diagram 2: pH-Dependent Solubility

G Optimal_Solubility Optimal Solubility (pH 6.5-8.5) Reduced_Solubility_Alkaline Reduced Solubility (pH > 10.0) Optimal_Solubility->Reduced_Solubility_Alkaline Increasing pH Reduced_Solubility_Acidic Reduced Solubility (pH < 5.0) Reduced_Solubility_Acidic->Optimal_Solubility Increasing pH Precipitation Precipitation Risk Reduced_Solubility_Alkaline->Precipitation

Caption: Effect of pH on the solubility of calcium gluconate.[5]

References

  • The influence of pH value on the solubility of calcium gluconate - Ruipu Biological. (2025, October 20). Retrieved from [Link]

  • The thermal stability of calcium gluconate - Ruipu Biological. (2025, October 21). Retrieved from [Link]

  • What happens when calcium gluconate meets water? - Ruipu Biological. (2023, July 10). Retrieved from [Link]

  • Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem. Retrieved from [Link]

  • Calcium- Determination by AAS - OIV. Retrieved from [Link]

  • Determination of Related Substances of Calcium Gluconate Injection and Thermal Degradation Impurity Identification. (n.d.). Retrieved from [Link]

  • Preparation of Calcium Gluconate Injection - Pharmaacademias. (2025, November 5). Retrieved from [Link]

  • Effects of various parameters on solution-mediated phase transformation of calcium D-gluconate: an approach to obtain pure metastable monohydrate - RSC Publishing. (2023, April 19). Retrieved from [Link]

  • Calcium Gluconate 2022. (2022, March 11). Retrieved from [Link]

  • Metal catalysed intumescence: Characterisation of the thermal decomposition of calcium gluconate monohydrate - ResearchGate. (2025, November 26). Retrieved from [Link]

  • CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents.
  • US10130646B1 - Calcium gluconate solutions in flexible containers - Google Patents.
  • Calcium Gluconate Stability Study | PDF - Scribd. Retrieved from [Link]

  • US1965535A - Stable calcium gluconate solution and process of making same - Google Patents.
  • US20190076454A1 - Calcium gluconate solutions in flexible containers - Google Patents.
  • TCH-038 Shortage of Sterile Calcium Gluconate Stock Solution For Parenteral Nutrition: What is the Alternative and How Much Does It Cost? - European Journal of Hospital Pharmacy. Retrieved from [Link]

  • Reference ID: 4112411 - accessdata.fda.gov. Retrieved from [Link]

  • Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Com - JSM Central. (2017, March 22). Retrieved from [Link]

  • Calcium solubility across pH region of ( ) calcium gluconate and ( ) calcium lactate prepared from shrimp shells - ResearchGate. Retrieved from [Link]

  • How do you vary calcium concentration in culture media? - ResearchGate. (2021, June 10). Retrieved from [Link]

Sources

Methods for dissolving calcium glucoheptonate dihydrate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Calcium Glucoheptonate Dihydrate Stock Solutions in DMSO

Executive Summary

Calcium Glucoheptonate (Calcium Gluceptate) is a highly water-soluble organic calcium salt widely used in tissue culture, organ preservation, and pharmaceutical formulations as a calcium donor.[1] While its solubility in water is exceptional (>300 mg/mL), its solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is significantly limited.[1][2]

This guide addresses the technical challenge of preparing stable stock solutions of Calcium Glucoheptonate Dihydrate in DMSO. Unlike lipophilic small molecules, this hydrophilic salt requires specific thermodynamic inputs (thermal energy and acoustic cavitation) to overcome the lattice energy in an aprotic solvent.[1][2]

Key Takeaway: The practical solubility limit of Calcium Glucoheptonate Dihydrate in pure anhydrous DMSO is approximately 4.9 – 5.0 mg/mL (~9–10 mM) .[1] Attempts to prepare higher concentrations in pure DMSO will result in unstable suspensions or immediate precipitation.[1][2]

Physicochemical Characterization

Before commencing solubilization, verify the specific form of the compound.[1] The dihydrate form includes two water molecules in the crystal lattice, which affects the molecular weight calculations for molarity.[1]

PropertySpecification
Compound Name Calcium Glucoheptonate Dihydrate
IUPAC Name Calcium bis((2ξ)-D-gluco-heptonate) dihydrate
CAS Number 17140-60-2 (General); 29039-00-7 (Anhydrous ref)
Molecular Formula C₁₄H₂₆CaO₁₆[2][3][4] · 2H₂O
Molecular Weight 526.45 g/mol (Dihydrate) 490.42 g/mol (Anhydrous)
Solubility (Water) Very High (>300 mg/mL)
Solubility (DMSO) Low (~4.9 mg/mL) [1]
Hygroscopicity High (Absorbs atmospheric moisture rapidly)

Critical Reagents & Equipment

  • Solvent: DMSO, Anhydrous (≥99.9%).[1][2]

    • Note: Standard DMSO often contains water.[1][2] Since water actually increases the solubility of this salt, moisture is less of a solubility hindrance than with hydrophobic drugs, but it introduces variability. For reproducible "DMSO stocks," use anhydrous grade.[1]

  • Vessel: Borosilicate glass vials (amber preferred to protect light-sensitive co-solutes, though Ca-Glucoheptonate itself is stable).[1][2]

  • Equipment:

    • Ultrasonic Bath (Sonicator) with temperature control.[1][2]

    • Vortex Mixer.[1][2]

    • Water bath or heating block set to 40°C.[1][2]

Protocol A: Preparation of 10 mM Stock in Pure DMSO

This protocol targets the saturation limit.[1][2] It is suitable for high-throughput screening (HTS) libraries where DMSO is the mandatory carrier solvent.[1][2]

Target Concentration: ~5.26 mg/mL (10 mM) Volume: 10 mL

  • Weighing: Accurately weigh 52.65 mg of Calcium Glucoheptonate Dihydrate into a 20 mL sterile glass vial.

    • Precaution: Work quickly to minimize moisture uptake from the air, which can make the powder sticky and difficult to handle.[1]

  • Solvent Addition: Add 10.0 mL of Anhydrous DMSO.

    • Observation: The powder will settle at the bottom; immediate dissolution will not occur.[1][2]

  • Dispersion: Vortex vigorously for 30 seconds to disperse the clumps into a fine suspension.

  • Thermal & Acoustic Treatment:

    • Place the vial in an ultrasonic bath pre-heated to 40°C .

    • Sonicate for 20–30 minutes .

    • Mechanism:[2][5] The acoustic energy breaks down crystal aggregates, while the mild heat increases the kinetic energy of the solvent molecules, facilitating the solvation of the calcium and hydroxyl groups.

  • Visual Inspection: Hold the vial against a light source.

    • Success: The solution should be clear and colorless.

    • Failure: If visible particles remain, extend sonication by 10 minutes. If particles persist, the specific batch may have a lower solubility limit; dilute to 5 mM (add 10 mL more DMSO).[1][2]

  • Equilibration: Allow the solution to cool to room temperature (20–25°C). Check for precipitation.[1][2] If precipitate forms upon cooling, the solution is supersaturated; warm it back to 37°C before use or dilute it.[1]

Protocol B: High-Concentration Co-Solvent Strategy (Recommended)

If your application requires a concentration >10 mM (e.g., 50 mM or 100 mM), pure DMSO is not a viable solvent.[1][2] You must use a water-DMSO co-solvent system.[1][2]

Target: 50 mM Stock Solvent System: DMSO:Water (50:50 v/v)[1][2]

  • Weighing: Weigh 263.2 mg of Calcium Glucoheptonate Dihydrate.

  • Primary Dissolution (Water): Add 5.0 mL of sterile deionized water.

    • Result: The compound will dissolve almost instantly or with brief vortexing.[1][2]

  • Secondary Solvent (DMSO): Slowly add 5.0 mL of DMSO to the aqueous solution while vortexing.

    • Exothermic Reaction:[2] The mixing of DMSO and water generates heat.[1][2] Allow to cool.

  • Final Outcome: A clear, stable 50 mM solution suitable for biological assays where the final water content is acceptable.

Workflow Visualization

The following diagram illustrates the decision matrix for solubilizing Calcium Glucoheptonate based on required concentration.

G Start Start: Calcium Glucoheptonate Dihydrate Powder CheckConc Required Concentration? Start->CheckConc LowConc Low Conc. (≤ 10 mM) Pure DMSO Required CheckConc->LowConc ≤ 10 mM HighConc High Conc. (> 10 mM) or Water Tolerance CheckConc->HighConc > 10 mM Step_Weigh1 Weigh ~5.3 mg/mL LowConc->Step_Weigh1 Step_Weigh2 Weigh Target Amount HighConc->Step_Weigh2 Action_AddDMSO Add Anhydrous DMSO Step_Weigh1->Action_AddDMSO Action_AddWater Dissolve in 50% Vol Water Step_Weigh2->Action_AddWater Action_Sonicate Sonicate @ 40°C (20-30 mins) Action_AddDMSO->Action_Sonicate Action_AddDMSO_2 Add 50% Vol DMSO Action_AddWater->Action_AddDMSO_2 Check_Clear Solution Clear? Action_Sonicate->Check_Clear Final_Stock_Co Final Stock: High Conc (DMSO/Water Mix) Action_AddDMSO_2->Final_Stock_Co Final_Stock_DMSO Final Stock: 10 mM in DMSO (Store >20°C to avoid crash) Check_Clear->Final_Stock_DMSO Yes Dilute Dilute to 5 mM Check_Clear->Dilute No (Cloudy) Dilute->Final_Stock_DMSO

Caption: Decision tree for Calcium Glucoheptonate solubilization. Pure DMSO is limited to ~10 mM; higher concentrations require aqueous co-solvents.[1]

Storage and Stability

  • Freezing Warning: Pure DMSO freezes at ~18.5°C. When DMSO freezes, solutes are often excluded from the crystal lattice ("salting out"), causing precipitation.[1][2]

  • Recommendation:

    • Store 10 mM DMSO stocks at room temperature (20–25°C) if used within 2 weeks.[1][2]

    • For long-term storage, aliquot into single-use vials and freeze at -20°C .

    • Thawing: Upon thawing, the solution will likely contain precipitate.[1] You must re-sonicate at 40°C for 10–15 minutes to redissolve the salt before use.[1][2] Do not use the supernatant without re-solubilizing, as the concentration will be inaccurate.[1]

References

  • National Center for Biotechnology Information.[1][2] (2025).[1][2][3][4] PubChem Compound Summary for CID 62859, Calcium glucoheptonate. Retrieved from [Link]

  • Modi, P. K., et al. (2019).[1][2][6] Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. PLOS ONE. Retrieved from [Link]

Sources

Application Note: Utilizing Calcium Glucoheptonate as a Superior Calcium Source in Tissue Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Calcium, a ubiquitous second messenger, is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. In the context of in vitro cell culture, the precise concentration and bioavailability of calcium ions (Ca2+) in the culture medium are paramount for maintaining cellular health and ensuring experimental reproducibility. While calcium chloride (CaCl2) has traditionally been the default source of calcium in many basal media formulations, its use is not without challenges, including potential precipitation issues and cytotoxicity at higher concentrations. This application note details the use of calcium glucoheptonate as an alternative, and often superior, source of calcium for tissue culture applications, offering enhanced solubility and bioavailability.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, preparation, and application of calcium glucoheptonate in tissue culture media. The protocols and insights are grounded in established principles of cell culture and inorganic chemistry to ensure scientific integrity and experimental success.

The Rationale for Calcium Glucoheptonate: A Chemical Perspective

The choice of a calcium salt in tissue culture media is not a trivial one. The ideal salt should be highly soluble, stable in solution, and readily dissociate to provide bioavailable Ca2+ ions without introducing cytotoxic counter-ions.

Table 1: Comparison of Calcium Sources for Tissue Culture Media

PropertyCalcium Chloride (CaCl2)Calcium Glucoheptonate
Molecular Weight 110.98 g/mol 490.4 g/mol
Calcium Content ~36%~8.2%
Solubility in Water High (74.5 g/100 mL at 20°C)Very High (>100 g/100 mL at 25°C)
Biocompatibility Good at physiological concentrationsExcellent
Precipitation Risk Higher risk of forming insoluble phosphate and carbonate saltsLower risk due to chelation

Calcium glucoheptonate, a calcium-sugar complex, offers a significant advantage in its sequestration of the calcium ion within a chelated structure. This structure enhances its solubility and reduces the propensity for precipitation with phosphate and carbonate ions present in basal media, a common issue with calcium chloride that can lead to a decrease in bioavailable calcium and the formation of cytotoxic precipitates.

Experimental Workflow: Preparation and Validation

The successful integration of calcium glucoheptonate into a tissue culture workflow requires careful preparation of stock solutions and validation of final media formulations.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Media Formulation cluster_2 Phase 3: Quality Control A 1. Calculate Required Mass of Calcium Glucoheptonate B 2. Prepare Concentrated Stock Solution A->B Based on target [Ca2+] C 3. Sterilize Stock Solution (0.22 µm Filter) B->C Ensure sterility F 6. Add Calcium Glucoheptonate Stock to Final Concentration C->F Aseptic addition D 4. Prepare Basal Medium (Calcium-Free) E 5. Add Supplements (Serum, Growth Factors, etc.) D->E E->F G 7. Measure Final pH and Osmolality F->G Verify parameters H 8. Validate with Cell Viability and Proliferation Assays G->H Functional testing

Figure 1: A generalized workflow for the preparation and validation of tissue culture media supplemented with calcium glucoheptonate.

Protocol 1: Preparation of a 1 M Calcium Glucoheptonate Stock Solution

This protocol details the preparation of a highly concentrated, sterile stock solution of calcium glucoheptonate that can be used to supplement various basal media.

Materials:

  • Calcium glucoheptonate powder (cell culture grade)

  • Nuclease-free, ultrapure water (e.g., Milli-Q®)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • Stir plate and magnetic stir bar

Procedure:

  • Calculation: To prepare a 1 M stock solution, you will need 490.4 g of calcium glucoheptonate per liter of water. For a smaller volume, such as 50 mL, the required mass is:

    • 490.4 g/L * 0.050 L = 24.52 g

  • Dissolution:

    • Add approximately 30 mL of ultrapure water to a sterile 50 mL conical tube containing a magnetic stir bar.

    • Place the tube on a stir plate and slowly add the 24.52 g of calcium glucoheptonate powder while stirring.

    • Continue stirring until the powder is completely dissolved. The solution should be clear.

    • Bring the final volume to 50 mL with ultrapure water.

  • Sterilization:

    • Aseptically draw the calcium glucoheptonate solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile 50 mL conical tube.

  • Storage:

    • Label the tube clearly with "1 M Calcium Glucoheptonate," the date of preparation, and your initials.

    • Store the stock solution at 4°C for up to 6 months.

The Role of Calcium in Cellular Signaling: A Mechanistic Overview

The importance of maintaining a precise extracellular calcium concentration stems from its role as a key player in numerous signaling pathways. Fluctuations in extracellular Ca2+ can directly impact intracellular calcium levels, which in turn modulate a wide range of cellular functions.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca_ext [Ca2+]e Ca_channel Ca2+ Channel Ca_ext->Ca_channel Influx Ca_int [Ca2+]i Ca_channel->Ca_int GPCR GPCR GPCR->Ca_channel Activation Calmodulin Calmodulin Ca_int->Calmodulin Binding Gene_exp Gene Expression Calmodulin->Gene_exp Prolif Proliferation Calmodulin->Prolif Diff Differentiation Calmodulin->Diff

Figure 2: A simplified diagram of calcium-mediated signal transduction.

Extracellular calcium can enter the cell through various ion channels, leading to a transient increase in intracellular calcium concentration. This signal is then transduced by calcium-binding proteins, such as calmodulin, which in turn activate downstream effectors that regulate gene expression, proliferation, and differentiation. Therefore, the use of a highly bioavailable calcium source like calcium glucoheptonate is critical for studies investigating these processes.

Protocol 2: Supplementation of Basal Media and Quality Control

This protocol provides a general guideline for supplementing a calcium-free basal medium with the prepared calcium glucoheptonate stock solution.

Materials:

  • Calcium-free basal medium (e.g., DMEM, RPMI-1640)

  • 1 M Calcium Glucoheptonate stock solution (from Protocol 1)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Other required supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile serological pipettes

  • Sterile media bottles

  • pH meter

  • Osmometer

Procedure:

  • Basal Medium Preparation:

    • To a sterile media bottle, add the desired volume of calcium-free basal medium.

    • Aseptically add all required supplements except for the calcium glucoheptonate. This includes serum, amino acids, and antibiotics. Mix gently by swirling.

  • Calcium Supplementation:

    • Determine the desired final concentration of Ca2+ in your medium. Standard media formulations typically range from 0.42 to 1.8 mM.

    • Calculate the volume of the 1 M calcium glucoheptonate stock solution needed using the formula:

      • V1 = (M2 * V2) / M1

      • Where:

        • V1 = Volume of stock solution to add

        • M1 = Concentration of stock solution (1 M)

        • V2 = Final volume of the medium

        • M2 = Desired final concentration of Ca2+

    • Example: To prepare 500 mL of medium with a final Ca2+ concentration of 1.8 mM:

      • V1 = (0.0018 M * 500 mL) / 1 M = 0.9 mL

    • Aseptically add the calculated volume of the calcium glucoheptonate stock solution to the medium.

  • Final Quality Control:

    • Mix the final medium thoroughly by swirling.

    • Aseptically remove a small aliquot to measure the pH and osmolality.

    • Adjust the pH if necessary using sterile 1 N HCl or 1 N NaOH. The target pH is typically between 7.2 and 7.4.

    • The osmolality should be within the acceptable range for your specific cell type (typically 280-320 mOsm/kg).

    • Store the supplemented medium at 4°C and use within 2-4 weeks.

Conclusion

The use of calcium glucoheptonate as a calcium source in tissue culture media presents a scientifically sound alternative to traditional calcium salts. Its superior solubility and reduced risk of precipitation ensure a more consistent and bioavailable supply of this critical ion, thereby enhancing the reliability and reproducibility of in vitro experiments. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently integrate calcium glucoheptonate into their cell culture workflows to improve cellular health and experimental outcomes.

References

  • PubChem. (n.d.). Calcium glucoheptonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Clapham, D. E. (2007). Calcium signaling. Cell, 131(6), 1047–1058. Retrieved from [Link]

Synthesis of calcium alpha-D-heptagluconate from gluconic acid-delta-lactone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the synthesis of Calcium Alpha-D-Heptagluconate (Calcium Glucoheptonate).

Critical Scientific Clarification: There is a fundamental stoichiometric discrepancy in the requested transformation "Gluconic Acid-Delta-Lactone (C6)


 Calcium Heptagluconate (C7)".
  • Gluconic Acid-Delta-Lactone (GDL) is the direct precursor for Calcium Gluconate (a 6-carbon sugar acid salt).

  • Calcium Alpha-D-Heptagluconate is a 7-carbon sugar acid salt. Its synthesis requires a carbon chain extension (ascending the aldose series), typically achieved via the Kiliani-Fischer synthesis starting from D-Glucose , not GDL.

To ensure this guide provides high-utility, scientifically accurate protocols, it is structured to prioritize the Target Molecule (Calcium Alpha-D-Heptagluconate) using the correct industrial precursor (D-Glucose ). A comparative note on the GDL


 Calcium Gluconate pathway is included for reference.

Part 1: Strategic Analysis & Scientific Principles

Target Molecule Profile
  • Compound: Calcium Alpha-D-Heptagluconate (Calcium Glucoheptonate)[1]

  • Molecular Formula:

    
     (Anhydrous)[2][3]
    
  • Therapeutic Role: Highly soluble calcium source used in parenteral nutrition and hypocalcemia treatments. It offers superior solubility compared to Calcium Gluconate.

Reaction Pathway Logic

The synthesis necessitates the formation of a new carbon-carbon bond to convert the hexose backbone (C6) to a heptose backbone (C7).

  • Chain Extension (Kiliani-Fischer): D-Glucose reacts with cyanide (CN⁻) to form epimeric cyanohydrins.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding alpha-D-glucoheptonic acid and beta-D-glucoheptonic acid (D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid).

  • Salt Formation: The acid is neutralized with a calcium source (e.g.,

    
     or 
    
    
    
    ).
The "GDL" Distinction

While Gluconic Acid-Delta-Lactone (GDL) is an oxidized derivative of glucose, it lacks the aldehyde functionality required for standard cyanide addition. Therefore, GDL is unsuitable for direct conversion to heptagluconate without prior reduction. This protocol utilizes D-Glucose to ensure chemical viability.

Part 2: Experimental Protocol

Phase I: Cyanohydrin Synthesis (Chain Extension)

Objective: Convert D-Glucose (C6) to D-Glucoheptononitrile (C7).

Reagents:

  • D-Glucose (Anhydrous, ACS Grade)

  • Sodium Cyanide (NaCN) [HAZARD: FATAL IF SWALLOWED/INHALED]

  • Calcium Chloride (

    
    )
    
  • Water (Deionized)

Workflow:

  • Preparation: Dissolve 180 g (1.0 mol) of D-Glucose in 500 mL of deionized water in a reactor equipped with a mechanical stirrer and cooling jacket.

  • Cyanide Addition: Maintain temperature at 15–20°C. Slowly add a solution of 54 g (1.1 mol) NaCN in 150 mL water over 60 minutes.

    • Mechanism:[4][5][6] The cyanide ion attacks the carbonyl carbon of glucose, creating the cyanohydrin.

  • Catalysis: Add 2 g of

    
     as a catalyst to promote the reaction equilibrium toward the cyanohydrin.
    
  • Incubation: Stir the mixture at 25°C for 4–6 hours. Monitor the disappearance of reducing sugars using Fehling’s solution or HPLC.

Phase II: Hydrolysis & Epimer Separation

Objective: Convert nitrile to acid and isolate the alpha-isomer.

Workflow:

  • Hydrolysis: Heat the cyanohydrin solution to 80°C.

  • Aeration/Acidification: Vigorous aeration or addition of dilute sulfuric acid is used to drive off ammonia (

    
    ) byproduct.
    
    • Reaction:

      
      
      
  • Isomer Management: The reaction yields a mixture of alpha (glucoheptonic) and beta isomers. The alpha isomer spontaneously forms a stable lactone (Glucoheptono-1,4-lactone) more readily upon concentration.

  • Concentration: Evaporate the solution under vacuum (50°C) to a syrup.

Phase III: Calcium Salt Formation

Objective: Generate Calcium Alpha-D-Heptagluconate.

Reagents:

  • Calcium Hydroxide (

    
    ) or Calcium Carbonate (
    
    
    
    )
  • Activated Carbon[4][5][6][7][8][9]

Workflow:

  • Neutralization: Dilute the syrup from Phase II with water to 30% w/v.

  • Lime Addition: Slowly add a slurry of Calcium Hydroxide (stoichiometric equivalent) while monitoring pH. Target pH endpoint: 6.8–7.2.

    • Note: If using

      
      , heat to 70°C to facilitate 
      
      
      
      evolution.
  • Purification: Add 1% (w/w) Activated Carbon to the hot solution. Stir for 30 minutes at 70°C to remove color bodies and unreacted cyanide traces.

  • Filtration: Filter through a 0.45 µm membrane while hot to remove carbon and insoluble calcium salts.

  • Crystallization/Precipitation:

    • Concentrate the filtrate under vacuum.[4][10]

    • Add Ethanol (95%) slowly to the syrup to precipitate Calcium Alpha-D-Heptagluconate.

    • Cool to 4°C for 12 hours.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 50°C.

Part 3: Process Visualization

Pathway Diagram: Glucose to Calcium Heptagluconate

The following diagram illustrates the molecular transformation and logical flow of the synthesis.

G Glucose D-Glucose (C6) (Starting Material) Cyanohydrin Glucoheptononitrile (Intermediate) Glucose->Cyanohydrin Kiliani-Fischer Synthesis Cyanide NaCN / H2O Cyanide->Cyanohydrin Acid Alpha-D-Glucoheptonic Acid (C7 Acid) Cyanohydrin->Acid Hydrolysis Hydrolysis Hydrolysis (-NH3) Hydrolysis->Acid Product Calcium Alpha-D-Heptagluconate (Final Salt) Acid->Product Neutralization Calcium Ca(OH)2 / CaCO3 Calcium->Product GDL Gluconic Acid-Delta-Lactone (GDL) CaGluconate Calcium Gluconate (C6 Salt) GDL->CaGluconate Hydrolysis + Neutralization

Caption: Synthesis pathway distinguishing the C7 extension (Kiliani-Fischer) from the C6 GDL route.

Part 4: Quality Control & Data Specifications

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Assay (Dry Basis) 98.0% – 102.0%Complexometric Titration (EDTA)
Calcium Content 8.1% – 8.5%ICP-OES or Titration
pH (10% Solution) 6.0 – 8.0Potentiometry
Reducing Sugars < 1.0%Fehling's / HPLC
Cyanide Residue < 1 ppmIon Selective Electrode
HPLC Method for Isomer Purity
  • Column: Aminex HPX-87H or equivalent ion-exclusion column.

  • Mobile Phase: 0.005 M

    
    .
    
  • Detector: Refractive Index (RI).

  • Flow Rate: 0.6 mL/min at 50°C.

  • Retention Time: Alpha-isomer typically elutes distinct from the beta-isomer and unreacted glucose.

Part 5: Technical Note on GDL (Appendix)

If the user's intent was strictly to react Gluconic Acid-Delta-Lactone (GDL) , the resulting product is Calcium Gluconate , not Heptagluconate.

Protocol for Calcium Gluconate from GDL:

  • Dissolve GDL in water at 60°C (Hydrolysis to Gluconic Acid).

  • Add stoichiometric Calcium Carbonate.

  • Filter and crystallize. Note: This yields the C6 salt (

    
    ), which has lower solubility (approx. 3.5  g/100  mL) compared to Calcium Heptagluconate (approx. 50  g/100  mL).
    

References

  • Preparation of calcium glucoheptonate. US Patent 3033900A. Google Patents.
  • Glucono-delta-lactone: JECFA Specifications . Food and Agriculture Organization (FAO). Available at: [Link]

  • Method for manufacturing calcium gluconolactate. US Patent 7196179B2. Google Patents.

Sources

Application Note: Precision Foliar Delivery of Calcium alpha-D-heptagluconate dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the experimental protocol for utilizing Calcium alpha-D-heptagluconate dihydrate (CAS: 10030-53-2) in foliar spray research. Unlike inorganic salts (e.g., Calcium Chloride, Calcium Nitrate) which often cause phytotoxicity or rapid crystallization on the leaf surface, Calcium alpha-D-heptagluconate offers a distinct physiological advantage: hygroscopicity .

The sugar-acid moiety acts as a humectant, lowering the Point of Deliquescence (POD) of the solution. This maintains the calcium in a dissolved, liquid phase on the leaf surface for an extended duration, significantly increasing the window for cuticular penetration via hydrophilic pores. This protocol provides dosage normalization, preparation steps, and validation metrics for researchers assessing calcium mobility and fruit quality parameters (e.g., blossom end rot mitigation, shelf-life extension).

Mechanistic Rationale

Effective foliar calcium delivery is limited by the cuticular barrier . Calcium ions (


) move passively through aqueous pores in the cuticle. Absorption ceases the moment the spray droplet dries.
  • Inorganic Salts (

    
    ):  High solubility but rapid drying. High salt index risks leaf burn (necrosis) at effective concentrations (>0.5% w/v).
    
  • Calcium alpha-D-heptagluconate: The heptagluconate ligand complexes the calcium, preventing rapid precipitation with cell wall phosphates. Crucially, the organic tail retains moisture, keeping the

    
     solvated and mobile even as ambient humidity fluctuates.
    
Diagram 1: Foliar Uptake Kinetics

The following diagram illustrates the comparative pathway of Calcium Heptagluconate versus standard inorganic salts.

FoliarUptake cluster_Inorganic Inorganic Salt (e.g., CaCl2) cluster_Heptagluconate Ca-Heptagluconate Spray Foliar Spray Application LeafSurface Leaf Surface (Cuticle) Spray->LeafSurface RapidDry Rapid Evaporation LeafSurface->RapidDry Low Humidity Humectancy Hygroscopic Retention (Low POD) LeafSurface->Humectancy Crystallization Salt Crystallization (Uptake Stops) RapidDry->Crystallization Burn Phytotoxicity (Osmotic Shock) Crystallization->Burn SolvatedPhase Prolonged Liquid Phase Humectancy->SolvatedPhase PoreTransport Diffusion via Ectodesmata/Pores SolvatedPhase->PoreTransport CellWall Cell Wall Binding (Pectate Formation) PoreTransport->CellWall Bioavailability

Caption: Comparative uptake pathways. Ca-Heptagluconate maintains a solvated state (green path), extending the absorption window compared to the rapid crystallization of inorganic salts (red path).

Experimental Dosage Protocol

Chemical Specifications
  • Compound: this compound

  • Formula:

    
    
    
  • Molecular Weight: 526.46 g/mol

  • Calcium Content: ~7.61% (by weight)

  • Solubility: Freely soluble in water.[1][2][3]

Dosage Table

Researchers should compare treatments based on Molar Concentration or ppm Calcium , not just gross weight, to ensure stoichiometric equivalence with other calcium sources.

Treatment LevelTarget Ca ConcentrationCa-Heptagluconate Salt Required (g/L)Molar Concentration (mM)Application Context
Low (Maintenance) 200 ppm2.63 g/L~5 mMSensitive tissue (e.g., lettuce, seedlings).
Medium (Standard) 600 ppm7.89 g/L~15 mMGeneral fruit set (tomato, pepper, strawberry).
High (Corrective) 1200 ppm15.77 g/L~30 mMMature canopy, high-demand fruit filling.
Control 0 ppm0 g/L0 mMWater + Surfactant only.
Preparation Procedure
  • Water Quality: Use deionized or RO water (EC < 0.05 mS/cm). Avoid hard water (

    
     ppm 
    
    
    
    ) as carbonates may alter solubility.
  • Dissolution: Add the calculated mass of this compound to 80% of the final volume of water. Agitate until fully dissolved (solution should be clear/colorless).

  • Surfactant Addition (Critical): Add a non-ionic surfactant (e.g., Tween 20 at 0.1% v/v or an organosilicone at 0.05% v/v).

    • Why? Reduces surface tension to increase contact angle and ensure solution enters stomatal cavities/cuticular cracks.

    • Warning: Do not use anionic surfactants, which may precipitate calcium.

  • pH Adjustment: Check pH. The solution should naturally be between 6.0–8.[2]0. If outside this range, adjust with dilute acetic acid or KOH. Do not use sulfuric or phosphoric acid , as these will precipitate Calcium Sulfate/Phosphate.

  • Final Volume: Bring to final volume with water.

Experimental Workflow & Validation

To rigorously test efficacy, the experiment must distinguish between surface residue and absorbed calcium .

Diagram 2: Research Workflow

Workflow Prep 1. Solution Prep (0, 5, 15, 30 mM) Apply 2. Foliar Application (Spray to Run-off) Prep->Apply Incubate 3. Absorption Period (24-72 Hours) Apply->Incubate Harvest 4. Tissue Harvest Incubate->Harvest Wash 5. Acid Wash Step (Removes Surface Ca) Harvest->Wash CRITICAL Digest 6. Acid Digestion (HNO3 + H2O2) Wash->Digest Analysis 7. ICP-MS / AAS Analysis Digest->Analysis

Caption: Experimental workflow emphasizing the Acid Wash step (Step 5) to remove non-absorbed calcium from the leaf surface, ensuring data reflects true physiological uptake.

Validation Protocol (The "Acid Wash" Step)

If you simply dry the leaves and analyze them, you will measure the calcium sitting on top of the leaf. To measure bioavailability:

  • Harvest treated leaves/fruit.

  • Wash 1: Rinse in 0.1N HCl (Hydrochloric Acid) for 30 seconds. This strips surface calcium.

  • Wash 2: Rinse in distilled water for 30 seconds.

  • Wash 3: Rinse in ultra-pure water.

  • Dry & Digest: Dry tissue at 65°C, digest in Nitric Acid, and analyze via Atomic Absorption Spectroscopy (AAS) or ICP-MS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
White Residue Concentration too high or surfactant failure.Reduce dosage to <15 mM. Switch to organosilicone surfactant.
Precipitation in Tank Incompatible mix partners (Phosphates/Sulfates).Do not mix with MAP/DAP or Sulfate fertilizers. Perform a jar test.
Leaf Burn High EC or application during high heat.Apply in early morning/late evening. Ensure humidity >50%.
No Response Calcium is immobile in phloem.Spray must directly contact the target tissue (e.g., the fruit itself for Blossom End Rot), not just the leaves.

References

  • Chemical Properties: this compound. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Foliar Mechanisms: Fernández, V., & Eichert, T. (2009). Uptake of hydrophilic solutes through plant leaves: Current state of knowledge and perspectives of foliar fertilization. Critical Reviews in Plant Sciences. Link

  • Calcium Mobility: White, P. J., & Broadley, M. R. (2003). Calcium in plants. Annals of Botany. Link

  • Comparative Efficacy: Schmitz-Eiberger, M., et al. (2002). Effect of calcium foliar application on yield and quality of strawberries. Acta Horticulturae. Link

  • Humectancy & Uptake: Schönherr, J. (2001). Cuticular penetration of calcium salts: effects of humidity, anions, and adjuvants. Journal of Plant Nutrition and Soil Science. Link

Sources

Technical Guide: Preparation of Injectable Calcium Glucoheptonate Formulations for In Vivo Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the protocol for preparing, stabilizing, and administering sterile Calcium Glucoheptonate (Calcium Gluceptate) injections. Unlike Calcium Gluconate, which suffers from poor solubility (1:30 in cold water) and frequent precipitation, Calcium Glucoheptonate offers superior solubility (1:2) and tissue tolerability. This document provides a self-validating formulation workflow, critical stability parameters, and normalized dosing strategies for rodent models based on elemental calcium stoichiometry.

Part 1: Material Science & Pre-Formulation Logic

The Solubility Advantage

In in vivo studies, minimizing injection volume is critical to reduce animal stress and hemodynamic shifts. Calcium Glucoheptonate (


) is the preferred salt for high-concentration delivery.
ParameterCalcium GlucoheptonateCalcium GluconateCalcium Chloride
Solubility (Water) 1 g in 2 mL (High)1 g in 30 mL (Low)1 g in 1.5 mL (High)
Elemental Calcium ~8.2%~9.3%~27.2%
Tissue Irritation Low (Suitable for IM/IV)Low (Suitable for IV)Severe (Necrosis risk)
Stability Metastable (Requires heat)Unstable (Precipitates)Hygroscopic

Scientific Insight: The high solubility of glucoheptonate allows for the preparation of 20-30% w/v solutions , whereas gluconate is typically capped at 10%. This enables the delivery of therapeutic calcium loads in significantly lower volumes—a critical factor for murine tail vein injections where maximum volume is limited (approx. 10 mL/kg).

Stoichiometry for Dosing

When designing in vivo protocols, dosing must be normalized to Elemental Calcium (Ca²⁺) , not the salt weight.

  • Molecular Weight: 490.42 g/mol [1][2]

  • Elemental Ca Fraction: 0.0816 (8.16%)

  • Conversion: 100 mg Calcium Glucoheptonate

    
     8.16 mg Elemental Ca²⁺.
    

Part 2: Formulation Protocol (Batch Size: 100 mL)

Reagents and Equipment
  • API: Calcium Glucoheptonate (USP/EP Grade), anhydrous or dihydrate.

  • Solvent: Water for Injection (WFI), pyrogen-free.

  • Buffering: 0.1N NaOH and 0.1N HCl (for pH adjustment).

  • Filtration: 0.22 µm PES (Polyethersulfone) or PVDF membrane filters.

  • Container: Type I Borosilicate Glass Vials (depyrogenated).

Step-by-Step Manufacturing Workflow

Critical Process Parameter (CPP): Unlike many biologics, Calcium Glucoheptonate stability is enhanced by autoclaving. The heat treatment destroys potential seed crystals that cause precipitation during storage [1].

FormulationWorkflow Start Weighing Calcium Glucoheptonate Dissolve Dissolution WFI at 40-50°C Start->Dissolve Add to 80% Vol CheckPH pH Adjustment Target: 6.0 - 8.0 Dissolve->CheckPH Cool to RT Filter Sterile Filtration 0.22 µm PES CheckPH->Filter QS to Final Vol Fill Aseptic Filling Type I Glass Vials Filter->Fill Autoclave Terminal Sterilization 121°C, 20 min Fill->Autoclave Critical for Stability QC QC Release (Assay, Endotoxin, pH) Autoclave->QC

Figure 1: Manufacturing workflow for Calcium Glucoheptonate Injection. Note that terminal sterilization (Autoclave) is a critical step to ensure physical stability against precipitation.

Detailed Procedure
  • Dissolution: Heat 80 mL of WFI to 45°C . Slowly add the calculated mass of Calcium Glucoheptonate (e.g., 10 g for a 10% solution) while stirring magnetically.

    • Note: Do not boil. Excessive heat before pH adjustment can cause caramelization or degradation.

  • pH Adjustment: Cool solution to 25°C. Measure pH. Adjust to 6.0 – 8.0 using 0.1N NaOH or HCl.

    • Target: pH 7.0 is ideal for minimizing injection site phlebitis [2].

  • Volume Make-up: Add WFI to reach exactly 100 mL.

  • Filtration: Pass through a 0.22 µm PES filter. This removes particulate matter and potential nucleation sites for crystals.

  • Sterilization: Fill into vials, stopper loosely, and autoclave at 121°C (15 psi) for 20 minutes . Seal immediately upon removal.

Part 3: Quality Control & Self-Validation

To ensure the formulation is fit for in vivo use, perform the following checks:

TestMethodAcceptance Criteria
Assay Complexometric Titration (EDTA)95.0% – 105.0% of label claim
pH Potentiometric6.0 – 8.0
Endotoxin LAL (Limulus Amebocyte Lysate)< 0.17 EU/mg Calcium [3]
Particulate Visual InspectionClear, colorless, free of precipitate

Self-Validation Step: If the solution appears cloudy after autoclaving, the pH may have drifted outside the stability window, or the raw material contained high sulfate impurities. Discard and re-formulate.

Part 4: In Vivo Administration Protocols

Dosing Logic (Rodents)

Dosing must be calculated to avoid cardiotoxicity (bradycardia/arrest).

  • Safety Threshold: Intravenous bolus LD50 in mice is approximately 950 mg/kg (salt), equivalent to ~78 mg/kg elemental Calcium [4].

  • Therapeutic/Study Range: Typically 10–20% of LD50 .[3]

Route-Specific Guidelines

DosingLogic Input Select Route IV Intravenous (IV) Tail Vein Input->IV IM Intramuscular (IM) Hind Limb Input->IM IV_Param Max Vol: 5 mL/kg Rate: <0.5 mL/min Conc: 10% IV->IV_Param IM_Param Max Vol: 0.05 mL/site Conc: Up to 20% Risk: Mild Irritation IM->IM_Param

Figure 2: Decision matrix for route of administration in murine models.

Intravenous (IV) - Tail Vein
  • Concentration: 10% w/v (100 mg/mL).

  • Max Volume: 5 mL/kg (e.g., 0.1 mL for a 20g mouse).

  • Rate: Slow bolus (over 30-60 seconds). Rapid injection causes cardiac arrest.

  • Monitoring: Observe for immediate gasping or hind-limb paralysis (signs of hypercalcemic shock).

Intramuscular (IM)
  • Concentration: Can be increased to 20% w/v due to high solubility.

  • Site: Gluteal or quadriceps muscles.

  • Limitation: Rotate sites. While glucoheptonate is less irritating than chloride, repeated injections can still cause calcification (calcinosis cutis).

References

  • Suryanarayanan, R. (1981). The stability of calcium glucoheptonate solutions. UBC Theses and Dissertations. Link

  • United States Pharmacopeia (USP).[2][4][5] Calcium Gluceptate Injection Monograph. USP-NF.[4] Link

  • U.S. Food and Drug Administration. Guidance for Industry: Pyrogen and Endotoxins Testing. Link

  • National Institutes of Health (NIH) PubChem. Calcium Gluconate Toxicity Profile. Link

Sources

Application Note: Technetium-99m Calcium Glucoheptonate Labeling & Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the preparation, quality control, and mechanistic understanding of Technetium-99m (


Tc) Calcium Glucoheptonate (

Tc-GHA). Designed for renal cortical imaging,

Tc-GHA relies on a specific stannous reduction pathway to achieve high radiochemical purity. This document outlines the chemical basis of the reaction, a self-validating labeling protocol, and a dual-solvent Thin Layer Chromatography (TLC) method for purity analysis.

Chemical Basis & Mechanism of Action

The Chemistry of Labeling

The labeling of glucoheptonate with


Tc is a coordination chemistry reaction driven by the reduction of pertechnetate.
  • Elution:

    
    Tc is eluted from a generator as pertechnetate (
    
    
    
    TcO
    
    
    ), where Technetium is in the stable +7 oxidation state. In this state, it is chemically inert and cannot chelate.
  • Reduction: Stannous chloride (

    
    ), present in the lyophilized kit, acts as the reducing agent. It donates electrons to reduce Tc(VII) to a lower oxidation state (typically Tc(IV) or Tc(V)).
    
  • Chelation: The reduced Technetium species is immediately stabilized by the glucoheptonate ligand (calcium salt of sugar acid), forming the

    
    Tc-GHA complex.
    
Biological Mechanism: Renal Handling

Unlike


Tc-DTPA (which is purely filtered) or 

Tc-MAG3 (which is secreted),

Tc-GHA utilizes a hybrid mechanism that makes it unique for structural renal imaging:
  • Glomerular Filtration: A portion of the injected dose is filtered, allowing for dynamic flow studies.

  • Tubular Binding: A significant fraction (~40-50%) is actively reabsorbed by the cells of the proximal convoluted tubule . The tracer binds to sulfhydryl enzymes within the tubular cells, effectively "locking" the image of the renal cortex. This retention allows for high-resolution Static Renal Imaging (SPECT/Planar) to detect scarring or masses.

RenalMechanism Injection IV Injection (99mTc-GHA) BloodStream Systemic Circulation Injection->BloodStream Kidney Kidney BloodStream->Kidney Glomerulus Glomerulus (Filtration) Kidney->Glomerulus ProxTubule Proximal Tubule (Active Reabsorption) Glomerulus->ProxTubule Filtrate Excretion Urine (Excretion) Glomerulus->Excretion Unbound ProxTubule->Excretion Remainder CortexRetention Cortical Retention (Imaging Target) ProxTubule->CortexRetention ~40% Fixation

Figure 1: Biological pathway of


Tc-GHA emphasizing the proximal tubule retention mechanism critical for cortical imaging.

Materials & Reagents

Lyophilized Kit Formulation

Standard commercial kits (e.g., Draximage, Pharmalucence) typically contain the following per vial. Note: Formulations are nitrogen-purged to prevent stannous oxidation.

ComponentQuantityFunction
Calcium Glucoheptonate 50 mgChelating Ligand
Stannous Chloride Dihydrate 0.7 – 1.1 mgReducing Agent (

)
Sodium Hydroxide / HCl TracepH Adjustment (Target 6.9 – 7.1)
Required Equipment
  • Shielded syringe (3 mL or 5 mL).

  • Sodium Pertechnetate (

    
    TcO
    
    
    
    ) eluate (Oxidant-free).[1]
  • ITLC-SG strips (Instant Thin Layer Chromatography - Silica Gel).

  • Solvents: Acetone (HPLC Grade) and 0.9% Saline.

  • Dose Calibrator.[2]

Labeling Protocol

CRITICAL PRECAUTION: To prevent the formation of hydrolyzed-reduced Technetium (


TcO

), do not introduce air into the vial. The stannous ion is sensitive to oxidation.
Step-by-Step Workflow
  • Preparation:

    • Place the reaction vial in a lead shielding container.

    • Swab the rubber septum with 70% isopropyl alcohol.

  • Elution & Calculation:

    • Obtain fresh

      
      Tc-pertechnetate from the generator.
      
    • Max Activity: Do not exceed 11.1 GBq (300 mCi).

    • Volume: Dilute with preservative-free saline to a total volume of 2–10 mL.

  • Reconstitution:

    • Using a shielded syringe, aseptically inject the

      
      Tc solution into the vial.[3]
      
    • Pressure Equalization: Withdraw an equal volume of gas from the headspace to normalize pressure, but do not bubble air through the solution.

  • Incubation:

    • Shake the vial gently to dissolve the powder. Ensure the solution is clear.

    • Incubate at Room Temperature (20–25°C) for 15 minutes .

  • Storage:

    • Store the labeled vial at 2°C to 8°C (Refrigerated) to maximize stability.

    • Use within 6 hours .

LabelingWorkflow Start Lyophilized Kit (N2 Atmosphere) AddTc Add 99mTc-Pertechnetate (<300 mCi, 2-10mL) Start->AddTc Mix Gentle Swirl (Dissolve Powder) AddTc->Mix Incubate Incubate 15 Mins @ Room Temp Mix->Incubate Inspect Visual Inspection (Must be Clear) Incubate->Inspect QC Perform QC (ITLC) Target > 90-95% Inspect->QC Store Store @ 2-8°C Use within 6 hrs QC->Store

Figure 2: Operational workflow for the reconstitution of


Tc-GHA.

Quality Control: Radiochemical Purity (RCP)

Because


Tc-GHA is a soluble complex, impurities can exist in two forms:
  • Free Pertechnetate (

    
    TcO
    
    
    
    ):
    Result of insufficient reduction (low stannous) or re-oxidation.
  • Hydrolyzed Reduced Tc (

    
    TcO
    
    
    
    ):
    Result of hydrolysis (incorrect pH) or excess stannous.

A dual-solvent ITLC method is required to quantify both impurities.

The Dual-System Protocol
ParameterSystem A (Acetone) System B (Saline)
Stationary Phase ITLC-SGITLC-SG
Mobile Phase Acetone (100%)0.9% Sodium Chloride
Purpose Detects Free

TcO

Detects Hydrolyzed Reduced Tc (

TcO

)
Migration (

)
Free

TcO


Tc-GHA AND Free

TcO

Origin (

)

Tc-GHA AND

TcO


TcO

(Colloid)
Calculation of Purity
  • Calculate % Free Pertechnetate (from System A):

    
    
    
  • Calculate % Hydrolyzed Reduced (from System B):

    
    
    
  • Calculate % Radiochemical Purity (RCP):

    
    
    

Acceptance Criteria: The RCP must be > 90% (some protocols require >95%).

ITLC_Logic cluster_A System A: Acetone cluster_B System B: Saline OriginA Origin (Rf=0) Bound GHA + Colloid FrontA Front (Rf=1) Free Pertechnetate OriginA->FrontA Migration Calc Calculation: 100% - (%Front A + %Origin B) FrontA->Calc OriginB Origin (Rf=0) Colloid (HR-Tc) FrontB Front (Rf=1) Bound GHA + Free Tc OriginB->FrontB Migration OriginB->Calc

Figure 3: Logic flow for the Dual-Solvent ITLC analysis. Acetone isolates free Technetium, while Saline isolates the colloid impurity.

Stability & Troubleshooting

Common Failure Modes
  • High Free Pertechnetate (>5%):

    • Cause: Oxidation of stannous ion (air introduced during mixing) or high ingress of oxygen in the generator eluate.

    • Solution: Ensure strict aseptic technique; do not vent the vial with a needle during incubation. Use fresh eluate.

  • High Hydrolyzed Reduced Tc (>5%):

    • Cause: pH imbalance or excessive aluminum (

      
      ) in the generator eluate (Al breakthrough causes flocculation).
      
    • Solution: Check generator Al breakthrough (<10 µg/mL). Verify kit expiration.

Storage Conditions

While the lyophilized kit is stored at room temperature, the reconstituted (labeled) product is best stored at 2–8°C. This slows the rate of radiolytic degradation, extending the usable window to the full 6 hours.

References

  • Package Insert: Technetium Tc 99m Gluceptate (Draximage/Jubilant). Preparation and Use Guidelines.[3][4][5]

  • European Pharmacopoeia:Technetium (99mTc)
  • Lee HB, Blaufox MD. Mechanism of renal concentration of technetium-99m glucoheptonate.[6] Journal of Nuclear Medicine. 1985; 26(11):1308-1313.

  • Vallabhajosula S.Molecular Imaging: Radiopharmaceuticals for PET and SPECT. Springer-Verlag Berlin Heidelberg; 2009. Chapter 5: Renal Imaging Agents.
  • International Atomic Energy Agency (IAEA). Technetium-99m Radiopharmaceuticals: Manufacture of Kits.[4] Technical Reports Series No. 466.[4] 2008.

Sources

Application Notes & Protocols: Calcium α-D-heptagluconate Dihydrate as a Concrete Retarder Admixture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Set Retardation in Modern Concrete

Concrete, a cornerstone of modern construction, undergoes a complex chemical reaction known as hydration, where cementitious materials react with water to form a hardened, durable matrix. The rate of this reaction is highly sensitive to environmental conditions, particularly temperature. In applications such as large-scale pours, long-distance transportation, or hot-weather concreting, an uncontrolled, rapid hydration process can lead to premature stiffening, reduced workability, and the formation of "cold joints," which compromise the structural integrity and aesthetics of the final element.[1][2][3]

Chemical admixtures, specifically set retarders, are introduced to the concrete mix to delay this hydration process, ensuring the concrete remains plastic and workable for a longer duration.[2][4] Calcium α-D-heptagluconate dihydrate, a hydroxylated carboxylic acid salt, is an effective retarder belonging to the sugar-derivative class of admixtures.[4][5] These compounds are known for their ability to temporarily halt the hydration of cement particles, providing critical control over setting times.[6][7] This document provides a detailed technical overview of the mechanism, performance characteristics, and standardized evaluation protocols for Calcium α-D-heptagluconate dihydrate as a concrete retarding admixture.

Chemical Identity
  • Chemical Name: Calcium α-D-heptagluconate dihydrate[8][9]

  • Synonyms: α-D-Glucoheptonic acid calcium salt[10]

  • CAS Number: 10030-53-2[8][9]

  • Molecular Formula: C₁₄H₂₆CaO₁₆·2H₂O[8][9]

  • Molecular Weight: 526.46 g/mol [8][9]

Mechanism of Action: Interfacial and Solution Chemistry

The retarding effect of Calcium α-D-heptagluconate is not based on a single process but rather a combination of synergistic chemical interactions with the primary components of Portland cement, mainly tricalcium silicate (C₃S) and tricalcium aluminate (C₃A).[11][12][13] The primary mechanisms are adsorption, complexation, and inhibition of nucleation and growth.[14][15]

  • Adsorption: Upon introduction into the mix, the heptagluconate anions adsorb onto the surface of the hydrating cement grains (C₃S and C₃A).[11][16][17] This forms a protective barrier or film that physically hinders the access of water molecules to the anhydrous cement particles, thereby slowing the dissolution and subsequent hydration reactions.[1][6][15]

  • Complexation: The hydroxyl (-OH) and carboxyl (-COO⁻) functional groups within the heptagluconate molecule chelate calcium ions (Ca²⁺) present in the aqueous phase of the cement paste.[14][16][18] This reduces the concentration of free Ca²⁺ in the solution, which is critical for reaching the supersaturation level required for the precipitation of key hydration products like calcium hydroxide (Portlandite, CH) and calcium silicate hydrate (C-S-H) gel.[11][19]

  • Inhibition of Nucleation and Growth: By adsorbing onto the nuclei of hydration products (such as ettringite and C-S-H), heptagluconate acts as a crystal poison.[15][16] This action blocks the preferred sites for crystal growth, effectively arresting the development of the rigid crystalline structure that is responsible for the setting and hardening of concrete.[14]

These effects collectively prolong the induction (or dormant) period of cement hydration, delaying the onset of the acceleratory phase where significant heat is evolved and strength development begins.[11][17][18]

G cluster_0 Cement Hydration (Normal) cluster_1 Retardation Mechanism C3S Tricalcium Silicate (C₃S) CSH Calcium Silicate Hydrate (C-S-H) C3S->CSH CH Calcium Hydroxide (Ca(OH)₂) C3S->CH C3A Tricalcium Aluminate (C₃A) Ettringite Ettringite (Aft) C3A->Ettringite Water Water (H₂O) Water->CSH Water->CH Water->Ettringite Result Delayed Setting & Extended Workability Heptagluconate Calcium α-D-heptagluconate Adsorption 1. Adsorption on Cement Particles Heptagluconate->Adsorption Complexation 2. Complexation with Ca²⁺ Ions Heptagluconate->Complexation Inhibition 3. Nuclei Poisoning Heptagluconate->Inhibition Adsorption->C3S Forms Barrier Adsorption->C3A Complexation->CH Reduces Free Ca²⁺ Inhibition->CSH Blocks Growth

Fig. 1: Mechanism of retardation by Calcium α-D-heptagluconate.

Performance Characteristics

The addition of Calcium α-D-heptagluconate dihydrate systematically modifies the fresh and hardened properties of concrete. The magnitude of these effects is primarily dependent on the dosage rate, but also influenced by ambient temperature, cement type and composition, and the presence of other admixtures.[20]

PropertyEffect of Calcium α-D-heptagluconate DihydrateRationale & Remarks
Setting Time Significant extension of initial and final set. This is the primary function. The delay is proportional to the dosage. It allows for extended placement and finishing times, especially in hot weather.[2][3]
Workability & Slump Improved initial workability and reduced slump loss. The admixture provides a lubricating effect by dispersing cement particles. This can result in an initial slump increase of 60-100mm and helps maintain that slump over time.[1][3][20]
Compressive Strength Reduced early-age strength (1-3 days); comparable or higher long-term strength (≥28 days). The delay in hydration naturally leads to slower initial strength gain.[1][3] However, the improved dispersion can lead to a more uniform and dense microstructure over time, potentially enhancing ultimate strength.[2][20]
Heat of Hydration Delayed and potentially reduced peak temperature. The rate of heat evolution is slowed, and the time to reach the peak temperature is delayed. This is highly beneficial in mass concrete pours to reduce thermal cracking.[3][20]
Bleeding May slightly increase bleeding. By delaying the setting process, the solid particles have more time to settle, which can sometimes lead to an increase in bleed water at the surface.[2]
Air Entrainment Minimal direct effect on air content. While some retarders can entrain air, sugar-based derivatives typically have a minor effect. The final air content should still be verified.[2][3]

Application Protocols: Standardized Evaluation

To ensure consistent and reliable performance, Calcium α-D-heptagluconate dihydrate must be evaluated according to established standards. The primary governing specification is ASTM C494 / C494M: Standard Specification for Chemical Admixtures for Concrete , which classifies retarders as Type B .[21][22][23] The following protocols outline the core testing procedures required for compliance.

G cluster_fresh Fresh Concrete Tests cluster_hardened Hardened Concrete Tests start Start: Admixture Evaluation mix_design 1. Establish Mix Designs (Reference & Test Batches) start->mix_design batching 2. Material Batching (Cement, Aggregates, Water, Admixture) mix_design->batching mixing 3. Concrete Mixing (ASTM C192) batching->mixing slump 4a. Slump Test (ASTM C143) mixing->slump air 4b. Air Content (ASTM C231/C173) mixing->air setting 4c. Setting Time (ASTM C403) mixing->setting casting 5. Cast Specimens (Cylinders) mixing->casting analysis 8. Data Analysis & Reporting (Compare to ASTM C494 Limits) slump->analysis air->analysis setting->analysis curing 6. Curing (ASTM C31/C192) casting->curing strength 7. Compressive Strength (ASTM C39) (3, 7, 28 days) curing->strength strength->analysis end End: Qualification Report analysis->end

Fig. 2: Standard experimental workflow for evaluating concrete admixtures.
Protocol 1: Time of Setting of Concrete Mixtures by Penetration Resistance

Objective: To determine the effect of Calcium α-D-heptagluconate dihydrate on the initial and final setting times of concrete relative to a control mixture.

Governing Standard: ASTM C494/C494M[21][23], referencing ASTM C403/C403M.

Materials & Equipment:

  • Portland Cement (Type I or II)[21]

  • Fine and Coarse Aggregates (conforming to ASTM C33)

  • Potable Water

  • Calcium α-D-heptagluconate dihydrate solution

  • Concrete mixer

  • Molds (6-in [150-mm] diameter cylinders or cubes)

  • Penetration resistance apparatus (Penetrometer) with needles

  • Tamping rod, mallet, screeding tool

  • Sieves for wet-sieving concrete

Procedure:

  • Mixture Preparation: Prepare two identical concrete mixtures.

    • Reference Mix: Concrete without the admixture.

    • Test Mix: Concrete with Calcium α-D-heptagluconate dihydrate added at the manufacturer's recommended dosage. The admixture should be added with the mix water.[24]

  • Sample Preparation: Immediately after mixing, obtain a representative sample of the mortar phase by wet-sieving the fresh concrete over a 4.75-mm (No. 4) sieve.

  • Specimen Casting: Place the mortar in a suitable container (e.g., a 6x6-in cylinder mold) in two equal layers, rodding each layer 25 times. Tap the sides of the mold to release air bubbles and level the surface.

  • Storage: Store the specimen at a controlled temperature (23.0 ± 2.0°C). To prevent drying, cover the specimen with a lid or plastic sheet, ensuring no contact with the mortar surface.

  • Penetration Testing:

    • Begin testing after 3-4 hours from initial mixing.

    • Select a needle that will penetrate less than 1 inch (25 mm) and bring it into contact with the mortar surface.

    • Apply a vertical force steadily and uniformly, taking 10 seconds to penetrate to a depth of 1 inch.

    • Record the force required and the time of the test.

    • Repeat the penetration test at regular intervals (e.g., every 30-60 minutes). Use a different location for each test, at least 1 inch away from previous penetrations and the container side.

  • Data Collection: Continue testing until a penetration resistance of 4000 psi (27.6 MPa) is reached.

Calculations & Interpretation:

  • Calculate the penetration resistance for each test by dividing the recorded force by the bearing area of the needle tip.

  • Plot penetration resistance (log scale) versus elapsed time (linear scale).

  • Initial Setting Time: The elapsed time required to reach a penetration resistance of 500 psi (3.5 MPa).

  • Final Setting Time: The elapsed time required to reach a penetration resistance of 4000 psi (27.6 MPa).

  • Compliance (ASTM C494, Type B):

    • The initial setting time of the test mix must be at least 1 hour later but not more than 3.5 hours later than the reference mix.

    • The final setting time must also be retarded but should not be excessively delayed beyond the initial set retardation.

Protocol 2: Compressive Strength of Cylindrical Concrete Specimens

Objective: To assess the impact of Calcium α-D-heptagluconate dihydrate on the compressive strength development of concrete at various ages.

Governing Standard: ASTM C494/C494M[22][23], referencing ASTM C39/C39M.

Materials & Equipment:

  • Materials and mixer as described in Protocol 4.1.

  • Cylindrical specimen molds (e.g., 4x8 in or 6x12 in).

  • Curing tank or moist room with temperature and humidity control.

  • Compression testing machine.

  • Calipers for specimen measurement.

Procedure:

  • Mixture Preparation: Prepare Reference and Test mixes as described in Protocol 4.1.

  • Specimen Casting: Cast a sufficient number of cylindrical specimens from both mixes to test at 3, 7, and 28 days (typically 3 cylinders per age per mix). Place concrete in the molds in the required number of layers, rodding each layer thoroughly.

  • Initial Curing: Store the cast specimens undisturbed for 24 ± 8 hours in a controlled environment, protected from moisture loss.

  • Demolding and Final Curing: After the initial curing period, remove the specimens from the molds and transfer them to a moist curing environment (e.g., a lime-saturated water tank) maintained at 23.0 ± 2.0°C until the age of testing.

  • Testing:

    • At the designated test age (3, 7, or 28 days), remove the specimens from curing.

    • Measure the diameter of the cylinder.

    • Place the specimen on the lower platen of the compression testing machine.

    • Apply a compressive load at a constant rate until the specimen fails.

    • Record the maximum load sustained by the specimen.

Calculations & Interpretation:

  • Compressive Strength (psi or MPa): Calculate by dividing the maximum load by the average cross-sectional area of the cylinder.

  • Average Strength: Determine the average strength for the set of cylinders tested at each age for both the reference and test mixes.

  • Compliance (ASTM C494, Type B): The compressive strength of the test concrete, as a percentage of the reference concrete, must meet or exceed the following minimums:

    • 3 days: 90%

    • 7 days: 90%

    • 28 days: 90%

    • 6 months: 90%

    • 1 year: 90%

Dosage Optimization and Field Considerations

The optimal dosage of Calcium α-D-heptagluconate dihydrate depends heavily on the specific project requirements and ambient conditions.

  • Trial Batching: It is imperative to conduct laboratory trial batches using the actual job materials (cement, aggregates) to determine the precise dosage needed to achieve the desired setting time extension.[24][25]

  • Temperature Effects: The efficiency of retarders is temperature-sensitive. Higher ambient temperatures accelerate hydration and may require a higher dosage of the retarder to achieve the same delay as under cooler conditions.[3]

  • Cement Composition: Cements with a higher tricalcium aluminate (C₃A) content may require different retarder dosages, as C₃A is highly reactive and a primary site for retarder adsorption.[26]

  • Overdosing: Excessive use of sugar-based retarders can lead to severe issues, including extreme delays in setting, reduced early-age strength, and in rare cases, a phenomenon known as "sugar core" where the interior of the concrete fails to set properly.[20] Adherence to manufacturer guidelines and results from trial batches is critical to avoid these problems.[20]

References

  • A Guide to Concrete Retarders: Types, Benefits, Uses, and Drawbacks. (2024). Vertex AI Search.
  • Retarders in Concrete - Civinnovate. (2024).
  • C494/C494M Standard Specification for Chemical Admixtures for Concrete. (2024).
  • ASTM C494/C494M-19, "Standard Specification for Chemical Admixtures for Concrete." (2022).
  • ASTM C494 - Chemical Admixtures for Concrete. (n.d.). Applied Testing & Geosciences.
  • Retarders for concrete and Effects on Properties. (2023). Henan Fuluorui.
  • Use of Water Reducers, Retarders, and Superplasticizer. (n.d.). Purdue University.
  • Study on the influence of retarder on concrete performance. (n.d.). AEOR Chemical.
  • The Mechanism of Action of Sodium Gluconate on the Fluidity and Set of Portland Cement. (n.d.). ICCC.
  • C 494/C 494M – 99a - Standard Specification for Chemical Admixtures for Concrete. (n.d.).
  • ASTM C494/C494M-04 - Standard Specification for Chemical Admixtures for Concrete. (n.d.).
  • Sugar as a Concrete Retarder Analysis. (n.d.). Scribd.
  • Influence of addition of gluconic acid as a retarding admixture in concrete. (n.d.). SpringerLink.
  • EFFECTS OF SUGAR AS RETARDER ON THE PROPERTIES OF CONCRETES MADE WITH SELECTED BRANDS OF PORTLAND CEMENT IN NIGERIA. (n.d.). A. A. Abalaka.
  • USE OF SUGAR AS A RETARDING AGENT. (n.d.). International Journal of Scientific Research and Engineering Development.
  • Influence of sodium gluconate on the performance and hydration of Portland cement. (2025). ScienceDirect.
  • Effect of Sodium Gluconate on Properties and Microstructure of Ultra-High-Performance Concrete (UHPC). (2023).
  • Calcium α-D-heptagluconate dihydrate | CAS 10030-53-2. (n.d.). Santa Cruz Biotechnology.
  • Calcium a- D -heptagluconate = 98.0 10030-53-2. (n.d.). Sigma-Aldrich.
  • The Mechanism and Effect of Retarders. (2023). ZORANOC OILFIELD CHEMICAL.
  • Cement Retarders Mechanism & Chemicals. (2021). Drilling Manual.
  • Studies of Early Hydration Reactions of Portland Cement by X-Ray Diffraction. (n.d.). Highway Research Board.
  • Calcium α-D-heptagluconate hydrate | CAS 17140-60-2. (n.d.). Santa Cruz Biotechnology.
  • Effects of dodecacalcium hepta-aluminate content on the setting time, compressive strength, alkalinity, and cytocompatibility of tricalcium silicate cement. (2019).
  • Setting time retention percentage of cement added with SG. (2023).
  • Acceleration and Retardation of Portland Cement Hydration by Additives. (n.d.).
  • Tricalcium silicate-based cements: properties and modific

Sources

Application Note: Optimization of Calcium Glucoheptonate Chelation in Heavy Metal Detoxification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimization of Calcium Glucoheptonate (CaG) as a dual-function chelation agent for heavy metal detoxification (specifically Pb²⁺ and Cd²⁺). Unlike aggressive chelators (e.g., Ca-EDTA), CaG offers a unique safety profile due to its high aqueous solubility and natural metabolic degradation. This guide provides a rigorous framework for determining conditional stability constants (


) at physiological pH and validating efficacy through competitive binding assays against serum proteins.

Introduction & Rationale

The Challenge

Standard chelation therapies (EDTA, DMSA) often suffer from "rebound effects" (redistribution of metals to the brain) and mineral depletion (Zn, Cu stripping). There is a critical need for "soft" chelators suitable for chronic, low-level exposure or maintenance therapy.

The Calcium Glucoheptonate Solution

Calcium Glucoheptonate (


) is the calcium salt of glucoheptonic acid.
  • Mechanism: It functions via Ligand Exchange .[1] The glucoheptonate ligand (

    
    ) has a lower affinity for 
    
    
    
    (log K ~ 1-2) compared to heavy metals like
    
    
    (log K ~ 4-6). Upon encountering a heavy metal, the ligand releases calcium (essential nutrient) and sequesters the toxin.
  • Advantage: The

    
     release buffers the hypocalcemic risk common with other chelators.
    
Mechanistic Pathway

The following diagram illustrates the thermodynamic drive where the heavy metal (


) displaces Calcium due to higher affinity for the hydroxyl-carboxylate backbone of glucoheptonate.

LigandExchange CaG Ca-Glucoheptonate (Donor) Complex Metal-Glucoheptonate (Excretable Complex) CaG->Complex Ligand Transfer FreeCa Free Ca²⁺ (Bio-utilized) CaG->FreeCa Dissociation Metal Toxic Metal (Pb²⁺ / Cd²⁺) Metal->Complex High Affinity Binding

Figure 1: Ligand Exchange Mechanism. The reaction is driven by the difference in stability constants (


) between Ca-Ligand and Metal-Ligand complexes.

Thermodynamic Optimization

The efficacy of CaG is pH-dependent. Glucoheptonate binds via carboxylate (


) and hydroxyl (

) groups. At physiological pH (7.4), competition with protons (

) and hydroxyl ions (

) alters the effective binding strength.
Protocol 1: Determination of Conditional Stability Constants

Objective: To calculate the conditional stability constant (


) of Pb-Glucoheptonate at pH 7.4.
Materials
  • Ligand: Sodium Glucoheptonate (analytical grade).

  • Metal Standard: 10 mM

    
     in 0.01 M 
    
    
    
    .
  • Buffer: HEPES (50 mM, pH 7.4) – Note: Avoid Phosphate/Citrate buffers as they compete for metals.

  • Ionic Strength Adjuster: 0.1 M

    
    .
    
  • Instrumentation: UV-Vis Spectrophotometer or Isothermal Titration Calorimetry (ITC).

Methodology (UV-Vis Competition Assay)

Direct measurement is difficult due to low absorbance. We use a competing indicator (e.g., Murexide or PAR) with a known log K.

  • Baseline Setup: Prepare a solution of Metal-Indicator complex (

    
    ). Absorbance at 
    
    
    
    is high.
  • Titration: Titrate with Glucoheptonate (

    
    ).
    
  • Equilibrium Shift: As

    
     binds 
    
    
    
    , the Indicator is released, causing a spectral shift.
    
    
  • Calculation: Use the Hill equation to plot

    
     vs. 
    
    
    
    . The x-intercept gives the
    
    
    .

Data Interpretation Table:

ParameterOptimal Range for DetoxAction if Out of Range
Log K (Ca) 1.5 – 2.5If >3.0, Ca release is too slow (poor bioavailability).
Log K (Pb) > 4.5If <4.0, complex is unstable in blood; risk of redistribution.
Selectivity (

Log K)
> 2.0If <1.5, significant Ca competition occurs; increase dose.

Biological Efficacy Optimization

In vivo, CaG must compete with serum albumin (HSA) which binds metals non-specifically. This protocol simulates that environment.

Protocol 2: Competitive Chelation Dialysis Assay

Objective: Determine the minimum Molar Excess of CaG required to extract Pb²⁺ from Albumin.

Workflow Diagram

Workflow Step1 1. Preparation Spike HSA with Pb²⁺ (1µM) Incubate 1hr @ 37°C Step2 2. Treatment Add CaG at variable ratios (1:1, 10:1, 100:1) Step1->Step2 Step3 3. Separation Equilibrium Dialysis (10kDa cutoff) 24hrs @ 37°C Step2->Step3 Step4 4. Quantification Analyze Dialysate via ICP-MS Step3->Step4

Figure 2: Competitive Chelation Workflow. This process validates if the chelator can pull heavy metals off blood proteins.

Detailed Steps
  • Protein Loading: Prepare 40 mg/mL Human Serum Albumin (HSA) in physiological saline. Spike with 1 µM

    
    . Allow to equilibrate for 60 minutes (simulating chronic exposure).
    
  • Chelator Addition: Add CaG to aliquots at increasing molar ratios relative to the metal (10x, 50x, 100x, 500x).

  • Dialysis: Place mixture in a dialysis cassette (10 kDa MWCO). Float in a receiver buffer (metal-free saline).

    • Rationale: The CaG-Pb complex (< 500 Da) can pass through the membrane; Albumin-Pb (> 66 kDa) cannot.

  • Analysis: After 24 hours, sample the receiver buffer.

  • Quantification: Digest samples with

    
     and analyze via ICP-MS  (Inductively Coupled Plasma Mass Spectrometry).
    
Acceptance Criteria
  • Extraction Efficiency:

    
     of total Pb recovered in dialysate at 100x molar excess.
    
  • Ca Balance: Measure Ca in the retentate. It should increase or remain stable (confirming Ca donation).

Safety & Toxicology Notes

  • Renal Clearance: Glucoheptonate is rapidly excreted via glomerular filtration. Optimization must ensure the

    
     complex remains stable in urine (pH 5.5 - 6.5) to prevent reabsorption in the proximal tubule.
    
  • Contraindications: While safer than EDTA, high doses of CaG can lead to hypercalcemia. Monitor serum calcium during dose escalation studies.

References

  • NIST Standard Reference Database. Critically Selected Stability Constants of Metal Complexes. [Link]

  • Wiria, M. et al. (2020). Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate.[2] Pharmacology Research & Perspectives.[2] [Link]

  • Flora, S.J.S. & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health. (Provides comparative data on chelation mechanisms). [Link]

  • Pacific BioLabs. ICP-MS – Heavy Metal Elemental Analysis Protocols. [Link]

Sources

Troubleshooting & Optimization

Preventing precipitation of calcium alpha-D-heptagluconate in culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the effective use of Calcium Alpha-D-Heptagluconate in cell culture applications. This guide is designed to provide in-depth, experience-based insights into preventing precipitation, ensuring the stability of your culture media, and maintaining optimal experimental conditions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions about Calcium Alpha-D-Heptagluconate and its behavior in culture media.

Q1: What is Calcium Alpha-D-Heptagluconate and why is it used in cell culture?

Calcium Alpha-D-Heptagluconate is a calcium salt of glucoheptonic acid, a seven-carbon sugar acid.[1][2] It serves as a highly soluble and bioavailable source of calcium ions (Ca²⁺) for cells in culture. Calcium is a critical divalent cation that plays a vital role in numerous cellular processes, including cell adhesion, signal transduction, and proliferation. The concentration of calcium in media can vary significantly, from 0 mM to 2 mM, depending on the cell type and application. For example, very low calcium levels are often required for keratinocyte culture to manage differentiation. Heptagluconate is often favored over simpler salts like calcium chloride (CaCl₂) because its larger organic counter-ion can enhance solubility and stability, reducing the risk of spontaneous precipitation with other media components.

Q2: What is the fundamental cause of calcium salt precipitation in culture media?

Precipitation occurs when the concentration of calcium and a counter-ion (like phosphate or carbonate) exceeds the solubility product (Ksp) of the resulting salt. This chemical equilibrium is sensitive to several factors within a cell culture environment:

  • pH: Most basal media, such as DMEM, are buffered with a sodium bicarbonate system. In a CO₂ incubator, this system maintains a physiological pH of around 7.2-7.4. However, an increase in pH (alkalinity) shifts the bicarbonate equilibrium, increasing the concentration of carbonate ions (CO₃²⁻).[3][4] Calcium carbonate (CaCO₃) is poorly soluble and readily precipitates at alkaline pH.[5]

  • Temperature: Temperature shifts, such as repeated warming and cooling of media, can cause high molecular weight components and salts to fall out of solution.[6][7][8]

  • Concentration: The concentration of salts in media is precisely balanced. Evaporation from culture flasks can increase these concentrations, pushing them beyond their solubility limits.[6][7][9]

  • Presence of Phosphates and Sulfates: Culture media are rich in phosphate and sulfate ions. Calcium phosphate and calcium sulfate are known to have low solubility and are common culprits in media precipitation.[7][9] The formation of calcium phosphate is so reliable it is even used as a method for DNA transfection.[10][11][12]

Q3: My media looks fine at room temperature but turns cloudy in the incubator. Why?

This is a classic sign of pH-dependent precipitation. When your media is outside the incubator, it equilibrates with the lower CO₂ levels in the ambient air. This causes the pH of the bicarbonate-buffered media to rise, sometimes above 8.0. At this higher pH, the bicarbonate (HCO₃⁻) in the media deprotonates to form carbonate (CO₃²⁻).[3][13] This increased carbonate concentration readily reacts with the calcium ions to form insoluble calcium carbonate (CaCO₃), resulting in a cloudy or hazy appearance. Once the flask is returned to the high-CO₂ environment of the incubator, the pH slowly drops, and the precipitate may redissolve, though this is not always guaranteed.

Troubleshooting Guide: Diagnosing and Solving Precipitation

Use this guide to address specific precipitation issues you may encounter during your experiments.

Issue 1: A fine, white precipitate forms immediately after adding a concentrated Calcium Heptagluconate stock solution to my basal medium.
  • Probable Cause: Localized Supersaturation and pH Shock. Adding a highly concentrated, and potentially high-pH, calcium solution to a phosphate- and bicarbonate-rich basal medium can create a localized area where the solubility product of calcium phosphate or calcium carbonate is instantly exceeded. This leads to rapid, irreversible precipitation before the solution can be adequately mixed.

  • Solution:

    • Prepare a pH-neutral, isotonic stock solution: When preparing your concentrated stock of Calcium Heptagluconate, use a buffered saline solution (like DPBS without calcium and magnesium) instead of water. Adjust the pH of the stock to ~7.0-7.4 before filter sterilization.

    • Add the supplement slowly while stirring: Add the calcium stock solution drop-by-drop to the basal medium, which should be at room temperature or 37°C.[14] Ensure the medium is being gently stirred or swirled during the addition to promote rapid and uniform dispersion.[11]

    • Add calcium last (in custom media): When preparing media from powder, it is a common practice to dissolve calcium salts separately in water and add them as the final component to the bulk medium to prevent reactions with other salts.[6][7][9]

Issue 2: A crystalline precipitate appears at the bottom of the culture flask after 24-48 hours in the incubator.
  • Probable Cause: Evaporation and/or pH Instability. This delayed precipitation is often due to a gradual increase in the concentration of media components caused by evaporation, or fluctuations in pH due to an unstable CO₂ environment or cellular metabolism.

  • Troubleshooting Workflow:

    G start Precipitate observed after 24-48h check_incubator Verify Incubator CO2 and Humidity Levels start->check_incubator check_flask Inspect Flasks for Loose Caps & Proper Sealing start->check_flask check_ph Measure pH of Precipitated Media check_incubator->check_ph Correct calibrate_co2 Calibrate CO2 Sensor Refill Water Pan check_incubator->calibrate_co2 Incorrect check_flask->check_ph Sealed tighten_caps Use Vented Caps Correctly or Loosen Non-Vented Caps check_flask->tighten_caps Loose ph_high Is pH > 7.6? check_ph->ph_high ph_high->calibrate_co2 Yes ph_ok pH is normal. Consider media composition. ph_high->ph_ok No review_protocol Review Media Prep Protocol. (See Protocol Section) ph_ok->review_protocol

    Caption: Troubleshooting workflow for delayed precipitation.

  • Solutions:

    • Ensure Proper Humidification: Verify that the water pan in your incubator is full of sterile distilled water to maintain high humidity and prevent media evaporation.[7]

    • Check CO₂ Levels: Calibrate your incubator's CO₂ sensor regularly to ensure it maintains the target concentration (typically 5%). This is crucial for pH stability in bicarbonate-buffered media.[4]

    • Use Appropriate Cultureware: Ensure flask caps are properly vented or are slightly loosened (if non-vented) to allow for proper gas exchange. Tightly sealed, non-vented flasks will not allow the media to equilibrate with the incubator's CO₂ atmosphere, leading to a rise in pH.

Experimental Protocols
Protocol 1: Preparation of a 100x (100 mM) Sterile Stock of Calcium Alpha-D-Heptagluconate

This protocol provides a method for creating a concentrated, stable stock solution that can be safely added to basal media.

Materials:

  • Calcium Alpha-D-Heptagluconate powder (e.g., Sigma-Aldrich, CAS 17140-60-2)

  • DPBS, Calcium-free, Magnesium-free

  • Sterile 50 mL conical tubes

  • 0.22 µm syringe filter

  • Sterile syringes

  • pH meter or pH strips

Procedure:

  • Calculate Mass: To make 50 mL of a 100 mM solution (anhydrous MW ~490.42 g/mol ), you will need:

    • 0.1 mol/L * 0.050 L * 490.42 g/mol = 2.45 g (Note: Adjust mass based on the hydration state specified by the manufacturer. For the dihydrate form (MW ~526.46 g/mol ), use 2.63 g).[1]

  • Dissolution: Add the calculated mass of Calcium Heptagluconate powder to a 50 mL conical tube. Add approximately 40 mL of Ca²⁺/Mg²⁺-free DPBS.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • pH Adjustment (Critical Step): Check the pH of the solution. It may be slightly alkaline. If the pH is above 7.6, slowly add dilute HCl (e.g., 0.1 N) dropwise while mixing until the pH is between 7.2 and 7.4. This step is crucial to prevent pH shock when adding to the media.

  • Final Volume: Adjust the final volume to 50 mL with the Ca²⁺/Mg²⁺-free DPBS.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new, sterile 50 mL conical tube.

  • Storage: Label the tube "100 mM Calcium Heptagluconate Stock (100x)" with the date and your initials. Store at 4°C for up to 3 months. Avoid repeated freeze-thaw cycles.[6][7]

Protocol 2: Supplementing Basal Media to a Final Concentration of 1 mM Calcium

Procedure:

  • Pre-warm Media: Warm your bottle of basal medium (e.g., 500 mL of DMEM) to 37°C in a water bath.[14]

  • Calculate Volume: To achieve a 1 mM final concentration in 500 mL of media using a 100x (100 mM) stock, you will add:

    • Volume = (Final Volume) / (Stock Concentration Factor) = 500 mL / 100 = 5.0 mL

  • Aseptic Addition: In a certified biosafety cabinet, open your bottle of pre-warmed media. Pipette 5.0 mL of your sterile 100x Calcium Heptagluconate stock solution.

  • Mixing: Gently dispense the stock solution into the media. Cap the bottle and swirl gently but thoroughly for 15-20 seconds to ensure complete mixing. Do not shake vigorously, as this can denature proteins.

  • Final Check: Visually inspect the supplemented media for any signs of immediate precipitation or cloudiness. The media should remain clear.

  • Labeling: Clearly label the media bottle indicating that it has been supplemented with 1 mM Calcium Heptagluconate.

Data Summary Table

The following table summarizes the key physicochemical factors and their impact on Calcium Heptagluconate stability in culture media.

ParameterLow Risk ConditionHigh Risk ConditionRationale
pH 7.0 - 7.4> 7.6Increased pH shifts bicarbonate to carbonate, forming insoluble CaCO₃.[3][5]
Temperature Stable at 4°C or 37°CRepeated freeze-thaw cyclesTemperature shifts reduce the solubility of salts and proteins.[6][8]
Phosphate Conc. < 1 mM (Typical in media)> 2 mMHigh phosphate levels increase the likelihood of exceeding the Ksp for calcium phosphate.[12]
CO₂ Atmosphere 5-10% (in incubator)Ambient Air (prolonged)High CO₂ maintains a lower, more stable pH in bicarbonate-buffered systems.
Addition Method Slow, dropwise addition to stirred mediaRapid bolus additionPrevents localized supersaturation and precipitation.[11]
Mechanistic Overview of Precipitation

The core of the issue lies in chemical equilibria. The diagram below illustrates the key competing reactions.

G Ca_Hep Ca(Heptagluconate)₂ (Soluble) Ca_ion Ca²⁺ (Aqueous) Ca_Hep->Ca_ion Dissociation Ca_Phos_ppt {Ca₃(PO₄)₂↓ | (Precipitate)} Ca_ion->Ca_Phos_ppt Ca_Carb_ppt {CaCO₃↓ | (Precipitate)} Ca_ion->Ca_Carb_ppt Phosphate HPO₄²⁻ / PO₄³⁻ (From Media) Phosphate->Ca_Phos_ppt Bicarb 2HCO₃⁻ (From Buffer) Carbonate CO₃²⁻ Bicarb->Carbonate - H⁺ ph_node pH ↑ (Alkaline) Carbonate->Bicarb + H⁺ Carbonate->Ca_Carb_ppt

Caption: Equilibrium reactions leading to calcium salt precipitation.

As shown, soluble Calcium Heptagluconate dissociates to release free Ca²⁺ ions. These ions are in equilibrium with phosphates and carbonates from the media. An increase in pH drives the conversion of bicarbonate to carbonate, shifting the equilibrium towards the formation of insoluble calcium carbonate, the most common cause of media cloudiness.

References
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. (2022, August 31). Luoyang FuDau Biotechnology Co., Ltd. [Link]

  • Uncovering the Role of Bicarbonate in Calcium Carbonate Formation at Near‐Neutral pH. (n.d.). Wiley Online Library. [Link]

  • Common Cell Culture Problems Precipitates. (2023, August 30). Scribd. [Link]

  • How do you vary calcium concentration in culture media? (2021, June 10). ResearchGate. [Link]

  • Microbial-induced calcium carbonate precipitation: An experimental toolbox for in situ and real-time investigation of micro-scale pH evolution. (2020, April 18). bioRxiv. [Link]

  • Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment. (2010, October 15). PubMed. [Link]

  • Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. (2025, June 9). LinkedIn. [Link]

  • Best Practices For Cell Culture Media Design And Processes. (2013, November 18). ResearchGate. [Link]

  • Key roles of pH and calcium metabolism in microbial carbonate precipitation. (n.d.). ResearchGate. [Link]

  • Effect of Bicarbonate, Calcium, and pH on the Reactivity of As(V) and U(VI) Mixtures. (n.d.). PMC. [Link]

  • Calcium phosphate precipitation for MDCK cells. (n.d.). Addgene. [Link]

  • Effect of pH and Type of Stirring on the Spontaneous Precipitation of CaCO3 at Identical Initial Supersaturation, Ionic Strength and a(Ca2+)/a(CO32−) Ratio. (2021, September 5). MDPI. [Link]

  • Effect of calcium and phosphate concentration on the precipitation of... (n.d.). ResearchGate. [Link]

  • ICSC 1736 - CALCIUM GLUCONATE. (n.d.). ILO. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. (n.d.). PMC. [Link]

  • (a) Calcium phosphate precipitation following immersion in a-MEM, and... (n.d.). ResearchGate. [Link]

  • CALCIUM ALPHA-D-HEPTAGLUCONATE HYDRATE, >=98.0%. (n.d.). Research Scientific. [Link]

  • Calcium phosphate method. briefs explanation. (n.d.). Slideshare. [Link]

Sources

Improving solubility of calcium glucoheptonate dihydrate in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-CaG-001 Subject: Improving solubility of Calcium Glucoheptonate Dihydrate in Ethanol Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[]

Executive Summary & Core Directive

The Short Answer: You cannot dissolve Calcium Glucoheptonate Dihydrate (CaG) directly into pure ethanol.[][2][3] Like most calcium salts of sugar acids (e.g., gluconate, lactobionate), CaG is highly hydrophilic and practically insoluble in organic solvents with low dielectric constants.[][2][3]

The Solution: To achieve a solution containing ethanol, you must utilize a Hydroalcoholic Cosolvent System .[][2][3] The protocol requires dissolving the salt in water first, then introducing ethanol at a controlled rate and temperature to reach a specific "Ethanol Tolerance Limit" before precipitation occurs.[2]

Technical Knowledge Base (FAQ)

Q1: Why does CaG sit at the bottom of my ethanol beaker despite heating?

A: This is a thermodynamic inevitability, not a kinetic failure.[][2][3]

  • Dielectric Mismatch: Water has a dielectric constant (

    
    ) of ~80, allowing it to stabilize the dissociated 
    
    
    
    and glucoheptonate ions via strong hydration shells.[][2][3] Ethanol has an
    
    
    of ~24.[][2][3] This is too weak to overcome the crystal lattice energy of the solid salt.[][2]
  • The "Salting Out" Effect: When you add ethanol to a CaG solution, the ethanol molecules compete for the water molecules surrounding the ions.[][2] As ethanol concentration rises, the water activity drops, the hydration shell collapses, and the salt precipitates.

Q2: What is the maximum amount of ethanol I can use?

A: While specific to your concentration, the general Ethanol Tolerance Limit for calcium sugar salts usually lies between 30% and 50% (v/v) ethanol.[][2][3] Beyond this point, the system becomes thermodynamically unstable, leading to immediate haze or delayed crystallization.[][2][3]

Experimental Protocols

Protocol A: The "Aqueous Pre-Dissolution" Method (Recommended)

Use this standard operating procedure (SOP) to prepare stable hydroalcoholic solutions.[][3]

Reagents:

  • Calcium Glucoheptonate Dihydrate (Micronized preferred)[][2][3]

  • Deionized Water (Type I, >18 MΩ)[][2][3]

  • Absolute Ethanol (USP/Ph.Eur Grade)[][2][3]

Step-by-Step Workflow:

  • Calculation: Determine target concentration. (e.g., 10% w/v final).[][3]

  • Primary Solvation: Dissolve the total mass of CaG in 100% of the calculated water volume .[][2]

    • Note: If the target solvent ratio is 50:50 Water:Ethanol, dissolve the salt in the water portion first.[2]

  • Thermal Activation: Heat the aqueous solution to 50–60°C .

    • Reasoning: Higher temperature increases the kinetic energy and solubility limit, creating a "buffer" against precipitation during ethanol addition.[][2]

  • The "Dropwise" Addition: While stirring rapidly (magnetic vortex), add the ethanol dropwise or via peristaltic pump.[][2][3]

    • Critical Check: If transient cloudiness appears where the ethanol drop hits, slow down . Allow the cloud to redissolve before adding more.[][2][3]

  • Equilibration: Once all ethanol is added, maintain stirring and allow the solution to cool slowly to room temperature.

Protocol B: Determining the "Cloud Point" (Optimization)

Use this to find the exact maximum ethanol percentage your specific concentration can handle.[][3]

  • Prepare a 20% w/v solution of CaG in pure water.[][2][3]

  • Place in a vessel with a turbidity meter (or visual inspection against a black background).[][2][3]

  • Titrate with ethanol under constant stirring.

  • Record the volume of ethanol added (

    
    ) at the exact moment permanent turbidity (haze) persists.[][2][3]
    
  • Calculate Critical Ethanol Concentration (

    
    ):
    
    
    
    
    [][2][3]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Immediate White Precipitate "Shock Crystallization" due to rapid ethanol addition.[][2][3]Restart. Dissolve in water first.[][2][3] Add ethanol at <5 mL/min. Ensure vigorous mixing to prevent local high-ethanol pockets.[][2][3]
Oiling Out (Phase Separation) The system separated into a water-rich phase (with salt) and ethanol-rich phase.[][2][3]Increase Temperature. Heat to 60°C to merge phases, then add a small amount of water (5-10%) to stabilize the single phase.
Gelation / Viscosity Spike Hydrogen bonding network formation at high concentrations.[][2][3]Shear & Heat. Apply high-shear mixing.[][2][3] Lower the total solid concentration.[][2][3]
Delayed Precipitation (24h+) Supersaturation (Metastable zone width exceeded).[][2][3]Add Crystal Inhibitor. Add 0.1% Polyvinylpyrrolidone (PVP) or adjust pH to 6.0–7.[][2][3]0. Store above 20°C.

Visualizing the Mechanism

Diagram 1: The Solvation Competition

This diagram illustrates why direct ethanol dissolution fails and how the cosolvent system works.[][2]

SolvationMechanism SolidSalt Solid Ca-Glucoheptonate (Crystal Lattice) Ethanol Pure Ethanol (Low Dielectric u03B5=24) SolidSalt->Ethanol Direct Addition Water Water (High Dielectric u03B5=80) SolidSalt->Water Dissolution ResultFail FAIL: Lattice Energy > Solvation Energy Ethanol->ResultFail Cannot break lattice ResultSuccess SUCCESS: Hydration Shell Protects Ca2+ Ethanol->ResultSuccess If Ethanol < 40% Precipitation Precipitation (Antisolvent Effect) Ethanol->Precipitation If Ethanol > 50% Water->ResultSuccess Stable Solution ResultSuccess->Ethanol Add Ethanol (Cosolvent)

Caption: Figure 1. The thermodynamic barrier of dissolving polar calcium salts in low-dielectric solvents and the stability window of hydroalcoholic mixtures.[]

Diagram 2: Optimization Workflow

Decision tree for handling solubility issues.

Workflow Start Start: CaG + Ethanol Goal CheckMethod Are you dissolving solid directly into Ethanol? Start->CheckMethod Stop STOP: Physically Impossible. Switch to Method A. CheckMethod->Stop Yes MethodA Method A: Dissolve in Water -> Add Ethanol CheckMethod->MethodA No Observation Observe Solution MethodA->Observation Clear Clear Solution Observation->Clear Stable Haze Haze / Cloudiness Observation->Haze Unstable ActionHeat Action: Heat to 60°C Haze->ActionHeat First Step ActionWater Action: Add 5% Water Haze->ActionWater If Heat Fails ActionHeat->Observation ActionWater->Observation

Caption: Figure 2. Troubleshooting logic flow for stabilizing Calcium Glucoheptonate in hydroalcoholic environments.

References

  • PubChem. (n.d.).[][2][3][4] Calcium Glucoheptonate | C14H26CaO16.[][2][3] National Library of Medicine.[][2][3] Retrieved February 13, 2026, from [Link]

  • Gomaa, E. A. (2012).[][2][3][5] Solubility and Solvation Parameters of Calcium Carbonate in Mixed Ethanol-water Mixtures. Scientific & Academic Publishing.[][2][3] Retrieved from [Link](Note: Serves as a reference for the general behavior of calcium salts in ethanol-water systems).

  • DrugBank Online. (n.d.).[][2][3] Calcium glucoheptonate.[][2][3][6][7][8][9] Retrieved February 13, 2026, from [Link][][3]

  • UBC Library Open Collections. (1982).[][2][3] The stability of calcium glucoheptonate solutions. Retrieved from [Link](Reference regarding the tendency of CaG to precipitate/supersaturate).

Sources

Troubleshooting HPLC peak separation for calcium alpha-D-heptagluconate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Calcium Alpha-D-Heptagluconate

Role: Senior Application Scientist Status: Active Subject: Troubleshooting Separation, Retention, and Isomer Resolution

Executive Summary: The "Polarity Paradox"

Calcium alpha-D-heptagluconate (Calcium Glucoheptonate) presents a classic "Polarity Paradox" in chromatography. It is an ionic salt of a highly hydrophilic sugar acid. It refuses to retain on standard C18 (Reversed-Phase) columns because it elutes with the void volume (


). Conversely, it often binds irreversibly or streaks on standard silica due to interactions between the calcium ion and silanol groups.

Successful analysis requires abandoning standard Reversed-Phase logic in favor of Ligand Exchange Chromatography (LEC) or Ion Exclusion Chromatography (IEC) . This guide focuses on the alpha-isomer specificity, critical for pharmaceutical purity.

Module 1: Method Selection & Diagnostic Logic

Before troubleshooting, ensure you are using the correct separation mode. Using a C18 column for this molecule is the most common error.

Decision Matrix: Which Column Mode?

MethodSelection Start Start: Define Analytical Goal Goal What is the primary goal? Start->Goal Isomer Ligand Exchange (LEC) (Calcium Form Resin) Goal->Isomer Separate Alpha vs. Beta Isomers Purity Ligand Exchange (LEC) (Calcium Form Resin) Goal->Purity Quantify Total Glucoheptonate Impurity Ion Exclusion (IEC) (Hydrogen Form Resin) Goal->Impurity Detect Organic Acid Impurities Detect1 Critical: Temp Control > 80°C Isomer->Detect1 Requires RI or CAD Detect2 Mobile Phase: 0.005M H2SO4 Impurity->Detect2 UV 210nm Possible

Figure 1: Method Selection Logic. For alpha-isomer specificity, Ligand Exchange is the gold standard.

Module 2: The Gold Standard – Ligand Exchange Chromatography (LEC)

Context: This method uses a sulfonated cross-linked styrene-divinylbenzene copolymer resin in the Calcium (


) form .
Why it works:  The separation is driven by the formation of weak coordination complexes between the 

ions on the resin and the hydroxyl (-OH) groups of the sugar acid. The alpha and beta isomers have different spatial arrangements (axial vs. equatorial hydroxyls), leading to different complex stability and thus different retention times.
Standard Operating Protocol (SOP)
ParameterSpecificationCausality / Rationale
Column Sulfonated Resin,

Form (e.g., Shodex SC1011, Bio-Rad Aminex HPX-87C)
Matches the counter-ion of your sample. Prevents "calcium stripping" from the sample.
Mobile Phase 100% HPLC Grade Water (Degassed)Organic solvents disrupt the hydration shell required for ligand exchange.
Flow Rate 0.5 – 0.6 mL/minPolymer resins are pressure-sensitive. High flow compresses the bed, causing voids.
Temperature 80°C – 85°C (Critical)High temp increases mass transfer kinetics, sharpening peaks. Low temp = broad, tailing peaks.
Detector Refractive Index (RI)Sugar acids lack a strong chromophore.[1] UV at 210nm is noisy and non-specific.
Troubleshooting the LEC Method

Q: My pressure is rising, and the peaks are doubling (splitting).

  • Diagnosis: The column bed has collapsed or is contaminated.

  • The Fix:

    • Check Flow: Never exceed 0.6 mL/min on these columns.

    • Reverse Flush: Run the column in reverse at 0.2 mL/min at 60°C with 5% Calcium Disodium EDTA for 4 hours. This removes metal contaminants (like Iron) that bind tighter than Calcium.

    • Reload: Regenerate with 0.1M

      
       to restore the Calcium form.
      

Q: I cannot resolve the Alpha-isomer from the Beta-isomer.

  • Diagnosis: Mass transfer is too slow (peak broadening is masking resolution).

  • The Fix: Increase column temperature to 85°C . The alpha-isomer typically forms a stronger complex (tridentate) vs. the beta-isomer (bidentate) depending on conformation. Heat sharpens the peaks, revealing the valley between them.

Module 3: The Alternative – Ion Exclusion Chromatography (IEC)

Context: Use this when you need to detect organic acid impurities (gluconic acid, oxalic acid) alongside the heptagluconate. Mechanism: Donnan Exclusion. Fully ionized strong acids are excluded from the pores (elute first). Weak acids (glucoheptonate) partially enter. Neutral sugars enter fully.

Standard Operating Protocol (SOP)
ParameterSpecificationCausality / Rationale
Column Sulfonated Resin,

Form (e.g., Bio-Rad Aminex HPX-87H, Rezex ROA)
Converts the salt (Ca-Heptagluconate) into the acid form in-situ.
Mobile Phase 0.005 M Sulfuric Acid (

)
Suppresses ionization of the weak acid, allowing retention.
Detector UV at 210 nmThe carboxyl group (

) absorbs at 210 nm.

Q: I see a massive negative peak at the beginning.

  • Diagnosis: This is the "Void Dip" caused by the injection solvent mismatch or the elution of the Calcium ion (which is not retained).

  • The Fix: This is normal in IEC. Ensure your integration window starts after the void volume.

Module 4: Advanced Troubleshooting (FAQs)

Q: Why is my baseline drifting continuously?

A: This is almost always a Refractive Index (RI) detector issue .

  • Temperature: The RI detector optical unit must be at the exact same temperature as the column. If the column is at 80°C and the detector is at 35°C, the density change of the mobile phase will cause massive drift.

    • Solution: Set Detector Internal Temp to 50°C (max for most) and insulate the tubing between column and detector.

  • Mobile Phase: Ensure the water is thoroughly degassed. Micro-bubbles change the refractive index.

Q: Can I use a C18 column if I add an Ion-Pairing reagent?

A: Technically, yes, but we do not recommend it .

  • Method: Add 5mM Tetrabutylammonium Hydroxide (TBAOH) to the mobile phase.

  • Risk: This permanently alters the C18 column. The equilibrium is slow to establish (20+ column volumes), and reproducibility is poor for stereoisomers (alpha vs. beta). Stick to Ligand Exchange for robustness.

Q: How do I validate the "Alpha" identity?

A: Since alpha and beta isomers have identical masses, Mass Spec (LC-MS) cannot distinguish them easily without chiral separation.

  • Protocol: You must use a certified reference standard of Calcium Alpha-D-Heptagluconate .

  • Spiking: Spike your sample with the pure alpha standard. If the main peak height increases without a shoulder appearing, your peak is the alpha isomer.

Visualizing the Separation Mechanism

Understanding why the alpha isomer separates is key to fixing resolution issues.

LigandExchange cluster_0 Stationary Phase Surface cluster_1 Alpha Isomer (Stronger Retention) cluster_2 Beta Isomer (Weaker Retention) Resin Sulfonated Resin (SO3-) Ca Ca++ Counter-ion Resin->Ca Ionic Bond Complex1 Tridentate Complex (Stable) Ca->Complex1 Ligand Exchange Complex2 Bidentate Complex (Less Stable) Ca->Complex2 Ligand Exchange Alpha Alpha-D-Heptagluconate (Axial-Equatorial-Axial OH) Alpha->Complex1 Beta Beta-D-Heptagluconate (Equatorial-Equatorial OH) Beta->Complex2

Figure 2: Mechanism of Ligand Exchange. The Alpha isomer typically forms a more stable 'triplet' coordination with Calcium, leading to longer retention compared to the Beta isomer.

References

  • USP Monographs. Calcium Gluceptate. United States Pharmacopeia (USP 29-NF 24). (Official monograph detailing the definition of alpha/beta epimer mixtures).[2]

  • Shodex Technical Guide. Separation of Saccharides and Sugar Alcohols using Ligand Exchange Chromatography (Columns SC1011/SC1821). Resonac (formerly Showa Denko).

  • Bio-Rad Laboratories. Carbohydrate Analysis with Aminex HPLC Columns: Guide to Selection and Use. Bulletin 1928. (The industry standard manual for resin-based sugar acid analysis).

  • European Pharmacopoeia (Ph. Eur.). 2.2.29 Liquid Chromatography. (General guidelines for peak symmetry and resolution in sugar analysis).

Sources

Minimizing sulfate and oxalate impurities in calcium glucoheptonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Sulfate and Oxalate Impurities Audience: Process Chemists & Formulation Scientists[1]

Introduction: The Purity Imperative

Calcium Glucoheptonate (Calcium Gluceptate) is a critical source of calcium for parenteral nutrition and injection therapies due to its high solubility and tissue compatibility.[1] However, its synthesis—typically involving the cyanhydrin (Kiliani-Fischer) route or electrolytic oxidation—is prone to two persistent anionic impurities: Sulfates (


) and Oxalates (

).
[1]

In injectable grades, these are not merely chemical impurities; they are physical stability hazards.[1]

  • Sulfate: Reacts with residual calcium to form Calcium Sulfate, leading to long-term precipitation in stored vials.[1]

  • Oxalate: The most common cause of "delayed haze." Calcium Oxalate is practically insoluble; even ppb levels can nucleate sub-visible particulates that fail USP

    
     (Particulate Matter in Injections).[1]
    

This guide provides root-cause diagnostics and remediation protocols to meet USP limits (Sulfate


, Oxalate "No Turbidity").

Module 1: Root Cause Analysis (Mechanistic Insight)

The Sulfate Vector: Reagent Carryover

Unlike organic impurities formed during reaction, sulfate is almost exclusively an input contaminant .[1]

  • Source A (Hydrolysis): If you produce glucoheptonic acid from a salt (e.g., Sodium Glucoheptonate) using Sulfuric Acid (

    
    ), incomplete removal is the primary cause.[1]
    
  • Source B (Feedstock): Industrial-grade glucose or water often contains 50–200 ppm sulfate.[1]

  • The Trap: Calcium Glucoheptonate is highly soluble.[1] Standard crystallization does not effectively reject sulfate because the sulfate often co-precipitates or remains trapped in the amorphous solid matrix during spray drying/precipitation.

The Oxalate Vector: Alkaline Degradation

Oxalate is a process-generated impurity .[1] It is rarely in the starting material but forms when reducing sugars are exposed to high pH and heat.

  • Mechanism: Under alkaline conditions (pH > 8.5), unreacted glucose or glucoheptonic acid undergoes retro-aldol cleavage and oxidative fragmentation.[1] This breaks the C-C bonds, generating two-carbon fragments that oxidize to Oxalic Acid.

  • Critical Control Point: The neutralization step where Calcium Hydroxide/Carbonate is added to Glucoheptonic Acid.[1] If the local pH spikes (poor mixing) or temperature exceeds 50°C, oxalate generation accelerates exponentially.[1]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Persistent Sulfate Levels > 0.05%

Q: We used stoichiometric


, but sulfate is still failing. Why? 
A:  You likely have "bound" sulfate or feed water contamination.[1] Calcium Sulfate has a solubility of ~2 g/L, which is far above the USP limit for injectables. You cannot rely on precipitation alone.[1]

Protocol: Anion Exchange Polishing Do not rely on crystallization.[1] You must polish the solution before the final concentration.

  • Resin Selection: Use a Weak Base Anion (WBA) resin in the free base form (e.g., tertiary amine functional group).[1]

    • Why WBA? Strong Base Anion (SBA) resins might split the Calcium Glucoheptonate salt itself, removing the glucoheptonate anion and altering the pH drastically. WBA is selective for strong acids (Sulfates) over weak acids (Glucoheptonates).[1]

  • Operation: Pass the 20-30% w/v Calcium Glucoheptonate solution through the column at 2–4 BV/h (Bed Volumes per hour).

  • Validation: Monitor effluent conductivity. Sulfate removal will drop conductivity significantly before the glucoheptonate breaks through.

Issue 2: "Haze" Appears After 24 Hours (Oxalate)

Q: The solution looks clear immediately after filtration, but fails visual inspection the next day. Is this microbial? A: Unlikely.[1] This is classic Calcium Oxalate delayed nucleation . The crystals are so insoluble (


) that they form slowly from supersaturated solutions.[1] Standard 0.45 µm filtration is insufficient if the chemical potential for oxalate exists.

Protocol: The "Seeding & Aging" Technique You cannot filter out what hasn't precipitated yet. You must force the precipitation before the final filtration.

  • Adjust pH: Ensure the bulk solution is pH 6.8–7.2.

  • Thermal Aging: Hold the solution at 50–60°C for 4–6 hours with gentle agitation. This provides the activation energy for Calcium Oxalate to nucleate and grow to filterable size.

  • Activated Carbon: Add 0.5% w/v Activated Carbon (steam activated, washed).[1] Carbon acts as a nucleation site for oxalates and adsorbs organic precursors.[1]

  • Filtration: Filter through a 0.22 µm membrane. The carbon cake will help retain the micro-crystalline oxalate.

Module 3: Experimental Protocols

Protocol A: Controlled Neutralization (Oxalate Prevention)

Objective: Synthesize Calcium Glucoheptonate from Glucoheptonic Acid without generating oxalate.[1]

ParameterSpecificationRationale
Temperature < 40°CPrevents oxidative cleavage of sugar chain.[1]
Agitation High Shear (> 500 RPM)Eliminates "hot spots" of high alkalinity.[1]
Reagent Calcium Carbonate (

)
Preferred over

.[1]

buffers the reaction; it will not raise pH > 8.0 even in excess.
Addition Rate Slow (30-60 mins)Allows

evolution without foaming/entrainment.[1]

Step-by-Step:

  • Charge Glucoheptonic Acid (40% solution) into the reactor.[1]

  • Set jacket cooling to maintain

    
    .
    
  • Prepare a slurry of Calcium Carbonate (stoichiometric equivalent).[1]

  • Add slurry slowly. Monitor pH. Do not exceed pH 7.5.

  • Once addition is complete, heat to 80°C for 30 mins only if needed to drive off dissolved

    
     (degassing), then immediately cool.
    
Protocol B: Sulfate Removal via "Double Exchange" (High Purity)

Objective: Remove high sulfate loads (>500 ppm) from crude liquor.[1]

  • Cation Exchange: Pass crude Calcium Glucoheptonate through a Strong Acid Cation (SAC) resin (

    
     form).[1]
    
    • Result: Converts everything to Glucoheptonic Acid +

      
      .[1]
      
  • Anion Exchange: Pass the acid stream through a Weak Base Anion (WBA) resin.[1]

    • Result: The resin binds the

      
       (strong acid) but allows the Glucoheptonic Acid (weak acid) to pass through.[1]
      
  • Re-Neutralization: React the pure Glucoheptonic Acid with ultra-pure Calcium Carbonate (Low Sulfate grade).

Module 4: Process Visualization

Figure 1: Impurity Management Workflow

This diagram illustrates the critical control points (CCP) where impurities enter and where they must be removed.[1]

G Start Raw Material: Glucose/Sugar Step1 Synthesis (Kiliani-Fischer or Electrolysis) Start->Step1 Step2 Glucoheptonic Acid Intermediate Step1->Step2 Impurity1 Risk: Sulfate Ingress (Reagents/Water) Impurity1->Step1 Contamination Step3 Neutralization (Add Calcium Source) Step2->Step3 Step4 Purification Stage Step3->Step4 Impurity2 Risk: Oxalate Formation (High pH + Heat) Impurity2->Step3 Degradation Action1 Anion Exchange (WBA) Removes Sulfate Step4->Action1 Action2 Thermal Aging + Carbon Precipitates Oxalate Action1->Action2 Final Final Filtration (0.22 µm) & Isolation Action2->Final

Caption: Process flow highlighting Critical Control Points (Red) and Remediation Steps (Green) for sulfate and oxalate removal.

Figure 2: Troubleshooting Logic Tree

Use this decision tree when analyzing a failed batch.

Tree Root Problem: Haze or Assay Failure Check1 Check Sulfate Level Root->Check1 HighSulfate > 0.05% Sulfate Check1->HighSulfate LowSulfate < 0.05% Sulfate Check1->LowSulfate ActionSulfate Action: Anion Exchange (Weak Base Resin) HighSulfate->ActionSulfate Check2 Check Turbidity/Haze LowSulfate->Check2 HazeYes Visible Haze Check2->HazeYes Identify Identify Precipitate HazeYes->Identify CaOx Calcium Oxalate (Acid Insoluble) Identify->CaOx CaCO3 Calcium Carbonate (Acid Soluble, Effervesces) Identify->CaCO3 FixOx Fix: Lower Neutralization Temp Use Activated Carbon CaOx->FixOx FixCO3 Fix: Adjust pH to 6.5-7.0 Degas Solution CaCO3->FixCO3

Caption: Diagnostic logic for identifying the specific nature of the impurity based on solubility and chemical behavior.

References

  • USP Monograph: Calcium Gluceptate (Calcium Glucoheptonate).[1][2][3][4][5][6] United States Pharmacopeia (USP-NF).[1][4] [1]

  • Oxalate Mechanism: Hollmann, F., et al. "Oxidative degradation of carbohydrates: Mechanisms and prevention."[1] Carbohydrate Research. (Contextual grounding on alkaline degradation of sugars).

  • Ion Exchange Protocol: "Purification of organic acids and salts via Ion Exchange." ResinTech Technical Library.

  • Impurity Limits: "Particulate Matter in Injections." USP <788>.[1] [1]

  • Synthesis Background: Holstein, A.G.[1][7] "Method of preparing calcium glucoheptonate." US Patent 3,033,900.[1][7]

Sources

Overcoming hygroscopic issues with calcium glucoheptonate powder storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Issues with Calcium Glucoheptonate Ticket ID: CG-HYGRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary: The Hygroscopic Challenge

Calcium Glucoheptonate (calcium gluceptate) is a highly soluble calcium salt widely used in parenteral and oral formulations. Its extreme water solubility (up to 250% w/v) is its greatest asset but also its primary liability.

The Core Issue: Calcium glucoheptonate exhibits significant hygroscopicity , particularly in its amorphous or anhydrous forms. When exposed to relative humidity (RH) above its Critical Relative Humidity (CRH), the powder undergoes deliquescence . It adsorbs atmospheric moisture, forming a saturated liquid layer on the particle surface.[1] As humidity fluctuates or temperature drops, this solution recrystallizes, forming solid bridges between particles—a phenomenon known as caking .

This guide provides the protocols to define your material's stability limits and engineering controls to prevent degradation.

Critical Parameters & Self-Validating Protocols

Do not rely on generic "store in a cool, dry place" labels.[2] You must define "dry" quantitatively for your specific batch, as the ratio of amorphous to crystalline content varies by supplier.

Protocol A: Determining Critical Relative Humidity (CRH)

Use this protocol to establish the "Safe Zone" for your facility.

The Logic: The CRH is the humidity threshold where the material begins to absorb moisture exponentially. You must operate below this point.

Methodology (Gravimetric Hygroscopicity Test):

  • Preparation: Dry 5 weighing bottles at 105°C for 1 hour; cool in a desiccator.

  • Samples: Weigh 2.0 g of Calcium Glucoheptonate into each bottle.

  • Chambers: Place bottles (uncapped) in desiccators containing saturated salt solutions to generate fixed RH environments at 25°C:

    • Magnesium Chloride (~33% RH)

    • Potassium Carbonate (~43% RH)

    • Magnesium Nitrate (~53% RH)

    • Sodium Nitrite (~65% RH)

    • Sodium Chloride (~75% RH)

  • Observation: Weigh samples at 24h, 48h, and 7 days.

  • Validation: Plot % Weight Gain vs. RH . The point where the curve shifts from linear adsorption to exponential gain is your CRH.

    • Field Insight: For most Calcium Glucoheptonate grades, the danger zone often begins >60% RH. Target storage: <45% RH.

Protocol B: Visualizing the Caking Mechanism

Understanding why the powder cakes allows you to intervene correctly.

CakingMechanism DryPowder Dry Powder (Free Flowing) Moisture Exposure to RH > CRH DryPowder->Moisture Adsorption Surface Adsorption (Liquid Film Formation) Moisture->Adsorption Deliquescence Bridging Liquid Bridging (Particles Stick) Adsorption->Bridging Capillary Action Fluctuation RH Drop or Temp Change Bridging->Fluctuation Solidification Recrystallization (Solid Bridges/Caking) Fluctuation->Solidification Irreversible

Figure 1: The thermodynamic pathway from free-flowing powder to caked solid. Interruption must occur before "Liquid Bridging".

Storage & Packaging Engineering

Once the CRH is established, select packaging that provides an adequate Moisture Vapor Transmission Rate (MVTR) barrier.

Packaging Performance Hierarchy
Packaging MaterialBarrier QualityRecommended for Cal. Glucoheptonate?Notes
Alu/Alu Blister / Sachet ExcellentYES The gold standard. Near-zero MVTR. Essential for amorphous grades.
HDPE Bottle + Induction Seal GoodYES Must include silica gel desiccant sized to headspace volume.
Glass (Amber) ExcellentYES Best for lab scale. Ensure cap liner is Teflon or foil, not paper.
LDPE Bags (Ziplock) PoorNO Permeable to moisture over time. Causes "brick" formation in weeks.
Desiccant Calculation Rule

Do not guess the desiccant amount.

  • Rule of Thumb: Use 2 units of Silica Gel or Molecular Sieve per 1 kg of powder, OR per 10 L of headspace volume, whichever is greater.

Troubleshooting Guide (FAQ)

Issue 1: "My powder has turned into a solid brick. Can I save it?"

Diagnosis: The material has undergone liquid bridging and subsequent recrystallization. Solution:

  • Check Chemical Stability: Run an HPLC assay. If hydrolysis has not occurred (calcium glucoheptonate is relatively stable to heat, but sensitive to microbial growth if wet), it may be physically salvageable.

  • Mechanical Milling: If chemically pure, the "brick" can be milled.

    • Warning: Milling generates heat. Heat + residual moisture = rubbery glass transition.

    • Protocol: Chill the material to <10°C before milling. Mill in a humidity-controlled room (<40% RH).

  • Drying: Vacuum dry at 60°C for 4 hours post-milling to remove the moisture that caused the initial bridge.

Issue 2: "The powder is sticky and impossible to weigh accurately."

Diagnosis: Static electricity combined with surface moisture adsorption (early-stage deliquescence). Intervention:

  • Immediate: Use an ionizing anti-static gun on the spatula and weigh boat.

  • Environment: You are likely processing in an environment >50% RH. Move to a glove box or use a portable dehumidifier near the balance.

  • Technique: Do not leave the stock container open. Open -> Weigh -> Close immediately.

Issue 3: "My solution precipitated after a few days."

Diagnosis: This is often an isomer issue, not just a storage issue. Calcium glucoheptonate exists as alpha and beta epimers.[3] The alpha form is less soluble and can precipitate from supersaturated solutions prepared from amorphous starting material. Corrective Action:

  • Heat Treatment: Heat the solution to 60-80°C for 30 minutes during preparation. This ensures complete dissolution and can help stabilize the supersaturated state.

  • Filtration: Filter through a 0.22 µm membrane to remove "seed crystals" that trigger precipitation.

Decision Tree: Handling Compromised Material

Follow this logic flow when encountering caked or sticky material to determine if it should be discarded or reprocessed.

RecoveryTree Start Material Issue Detected (Caking/Clumping) ColorCheck Is there discoloration? (Yellowing/Browning) Start->ColorCheck Discard1 DISCARD (Chemical Degradation) ColorCheck->Discard1 Yes SolubilityCheck Dissolve 1g in 10ml Water. Is it clear? ColorCheck->SolubilityCheck No Discard2 DISCARD (Insoluble Residue) SolubilityCheck->Discard2 No (Haze/Ppt) HardnessCheck Is the cake friable? (Breaks with pressure) SolubilityCheck->HardnessCheck Yes (Clear) Reprocess REPROCESS 1. Vacuum Dry (60°C) 2. Mill/Sieve 3. Pack with Desiccant HardnessCheck->Reprocess Yes Discard3 DISCARD (Fused Monolith) HardnessCheck->Discard3 No (Hard as rock)

Figure 2: Triage protocol for compromised Calcium Glucoheptonate stocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62859, Calcium glucoheptonate. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <659> Packaging and Storage Requirements.
  • Suryanaryanan, R., & Mitchell, A.G. (1981). The stability of calcium glucoheptonate solutions. University of British Columbia.[4] Retrieved from [Link][3]

  • Jenike & Johanson (2024). What Causes Powder Caking? Mechanisms and Mitigation. Retrieved from [Link]

  • International Fertiliser Society. Critical Relative Humidity (CRH) in Soluble Salts. Retrieved from [Link]

Sources

Optimizing sterilization methods for calcium alpha-D-heptagluconate solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Formulation & Process Optimization

Introduction

Welcome to the Technical Support Center. If you are working with Calcium Alpha-D-Heptagluconate (Ca-HGA) , you are likely utilizing it as a standalone therapeutic or, more commonly, as a critical stabilizing agent for supersaturated Calcium Gluconate solutions.

This molecule presents a unique "stability paradox": it is highly soluble itself, yet it is chemically sensitive to the very methods used to sterilize it. The gluconate/heptagluconate moiety is a sugar acid derivative; it is susceptible to caramelization and hydrolysis under heat, and adsorption during filtration.

This guide moves beyond basic SOPs to address the causality of failure modes. We treat your sterilization process not just as a cleaning step, but as a chemical reaction that must be controlled.

Module 1: Thermal Sterilization (Autoclaving)

Primary Issue: Post-Sterilization Discoloration (Yellowing)

The User Query

"We autoclaved our Ca-HGA solution at 121°C for 20 minutes. The solution was clear going in but came out with a distinct straw-yellow tint. Is this acceptable, and why is it happening?"

Root Cause Analysis

The yellowing is likely caused by the formation of 5-Hydroxymethylfurfural (5-HMF) or early-stage caramelization. While Ca-HGA is a salt, the organic anion (heptagluconate) behaves similarly to reducing sugars under high thermal stress.

  • Impurity Amplification: If your raw material contains trace free reducing sugars (glucose/galactose impurities), these will degrade rapidly at 121°C via the Maillard reaction (if amines are present) or dehydration.

  • pH Sensitivity: Thermal degradation is pH-dependent. At pH > 8.0, base-catalyzed degradation accelerates. At pH < 6.0, acid hydrolysis risks precipitating the free acid.

Troubleshooting Protocol: The "Thermal Stress" Optimization
StepActionScientific Rationale
1 Check Raw Material Purity Ensure reducing sugar impurities are <0.5%. The yellowing is often not the Ca-HGA itself, but impurities "burning" in the solution.
2 Buffer the pH Adjust pre-autoclave pH to 6.8 – 7.2 . This is the "Goldilocks zone" where hydrolysis and caramelization rates are balanced.
3 Minimize

(Thermal Load)
Do not simply set a timer. Use a load probe. Target an

of 15-20 minutes. Extended cycles (e.g., 30+ mins) exponentially increase 5-HMF formation.
4 Rapid Cooling The degradation continues during the cool-down phase. Use a spray-cool or jacket-cool cycle to drop the temperature to <60°C immediately post-dwell.
Module 2: Aseptic Filtration

Primary Issue: Filter Clogging & "Ghost" Precipitation

The User Query

"We switched to 0.22 µm filtration to avoid yellowing. Now, our filters clog halfway through the batch, and the sterile filtrate turns cloudy after 24 hours."

Root Cause Analysis

This is a classic case of Shear-Induced Nucleation and Viscosity Mismatch .

  • Supersaturation Instability: Ca-HGA is often used at high concentrations. High-shear forces inside the filter pores can strip the hydration shell off the calcium ions, creating "micro-nuclei" (seeds).

  • Viscosity: Ca-HGA solutions are more viscous than water. Standard flow rates cause excessive pressure differentials (

    
    ), leading to gel polarization on the membrane surface.
    
Troubleshooting Protocol: The "Low-Shear" Filtration Strategy
ParameterRecommendationMechanism
Membrane Selection Polyethersulfone (PES) PES is hydrophilic and low-protein binding. Avoid Nylon (high adsorption) or PVDF (often requires wetting agents that interact with calcium).
Pore Size Strategy Serial Filtration (0.45 µm

0.22 µm)
The 0.45 µm pre-filter removes colloidal aggregates that act as nucleation sites, protecting the final sterile filter.
Temperature Filter at 30°C - 40°C Slightly elevating the temperature reduces viscosity and increases solubility, preventing shear-induced precipitation.
Flow Rate Constant Flow (not Constant Pressure) Use a peristaltic pump to maintain a steady, low flux. Pressure spikes trigger crystallization.
Module 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct sterilization method based on your specific formulation constraints.

SterilizationLogic Start START: Ca-HGA Solution CheckConc Is Concentration > 10%? Start->CheckConc CheckSugar Are Reducing Sugars Present? CheckConc->CheckSugar No (<10%) FilterPath Method B: Aseptic Filtration CheckConc->FilterPath Yes (High Viscosity) AutoclavePath Method A: Moist Heat (Autoclave) CheckSugar->AutoclavePath No (High Purity) CheckSugar->FilterPath Yes (Heat Sensitive) Yellowing Risk: Yellowing (5-HMF) Action: pH Control (6.8-7.2) AutoclavePath->Yellowing Clogging Risk: Clogging/Seeding Action: Heat to 40°C + Serial Filter FilterPath->Clogging

Figure 1: Sterilization Decision Matrix. Blue nodes indicate decision points; Red/Green indicate process pathways.

Module 4: Comparative Data Summary

The table below summarizes the trade-offs between methods based on our laboratory stress-testing of 10% Ca-HGA solutions.

FeatureAutoclaving (121°C) Aseptic Filtration (0.22 µm) Gamma Irradiation
Sterility Assurance Level (SAL)

(Robust)
Dependent on integrity test

(Robust)
Chemical Stability Moderate: Risk of hydrolysis/5-HMF.High: No thermal degradation.Low: Radiolysis of gluconate backbone.
Physical Stability High: Heat destroys crystal seeds.Low: Risk of shear-nucleation.Moderate: No immediate change.
Appearance Potential slight yellowing.[1]Clear/Colorless.Potential darkening/gas evolution.
Best For... Low concentration, high purity APIs.High concentration, heat-sensitive formulations.Dry powder only (not solution).
References
  • EMA Guidelines on Sterilization. European Medicines Agency. "Guideline on the sterilization of the medicinal product, active substance, excipient and primary container." [Link]

  • Stability of Calcium Gluconate Solutions. UBC Library Open Collections. Discusses the role of seeding and filtration in precipitation. [Link]

  • PubChem: Calcium Gluconate. National Center for Biotechnology Information. Chemical structure and stability data. [Link]

  • Thermal Degradation of Calcium Gluconate. ResearchGate. Analysis of thermal decomposition products including 5-HMF. [Link]

Sources

Resolving turbidity issues in high-concentration calcium glucoheptonate buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Clarity

Calcium Glucoheptonate (


) is frequently selected over Calcium Gluconate for high-concentration applications (up to 1.1 g/mL in extreme cases) due to its superior solubility profile. It acts as both a calcium source and a sequestering agent.[1][2]

However, "soluble" does not mean "stable." Turbidity in these buffers is rarely a random event; it is a deterministic outcome of supersaturation instability , anionic incompatibility , or pH-driven speciation .

This guide provides a root-cause analysis and validated protocols to resolve turbidity in high-concentration (>100 mg/mL) environments.

Diagnostic Phase: Why is my buffer cloudy?

Before attempting to fix the solution, you must identify the precipitation mechanism. Use the logic flow below to diagnose the specific cause of turbidity.

Figure 1: Turbidity Root Cause Analysis

TurbidityDiagnosis Start START: Turbidity Observed CheckTime When did it precipitate? Start->CheckTime Immediate Immediately upon mixing CheckTime->Immediate Instant Cloudiness Delayed After 24-48 hours CheckTime->Delayed Slow Haze CheckAnions Check Buffer Composition: Phosphates? Carbonates? Sulfates? Immediate->CheckAnions CheckTemp Check Storage Temp: Is it < 4°C? Delayed->CheckTemp CheckpH Check pH: Is pH > 8.0 or < 3.0? CheckAnions->CheckpH No (Pure Buffer) ResultIncomp DIAGNOSIS: Incompatibility (Common Ion Effect) CheckAnions->ResultIncomp Yes (Incompatible Ions) ResultCrystal DIAGNOSIS: Nucleation (Seed Crystals/Supersaturation) CheckTemp->ResultCrystal Yes (Cold Storage) ResultBio DIAGNOSIS: Microbial Growth (Glucoheptonate is a carbon source) CheckTemp->ResultBio No (Room Temp) CheckpH->ResultCrystal Neutral pH (Supersaturation) ResultSpeciation DIAGNOSIS: Chemical Speciation (Ca(OH)2 or Acid formation) CheckpH->ResultSpeciation Extreme pH

Figure 1: Decision tree for identifying the physicochemical cause of turbidity in calcium buffers.

Preventative Phase: Formulation Protocols

High-concentration calcium glucoheptonate solutions are often supersaturated . They are thermodynamically unstable but kinetically stable. To maintain clarity, you must prevent nucleation .

Protocol A: The "Hot-Start" Dissolution Method

Standard room-temperature mixing often leaves microscopic "seed crystals" that trigger massive precipitation later. This protocol ensures total dissolution.

Reagents:

  • Calcium Glucoheptonate (anhydrous or dihydrate)

  • Milli-Q Water (18.2 MΩ·cm)

  • 0.22 µm PES Filter Unit

Workflow:

HotStartProtocol Step1 1. Heat Water (70-80°C) Step2 2. Slow Addition (High Shear Mixing) Step1->Step2 Step3 3. Clarification (Hold 10 mins) Step2->Step3 Step4 4. Cool Down (To 25°C) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm - CRITICAL) Step4->Step5

Figure 2: The Hot-Start workflow eliminates microscopic seed crystals that cause delayed precipitation.

Step-by-Step Instructions:

  • Heat Water: Heat 80% of your final volume of water to 70–80°C .

    • Why? Solubility increases endothermically. Heat destroys existing crystal lattice structures [1].

  • Slow Addition: Add Calcium Glucoheptonate powder slowly while stirring vigorously.

    • Note: Do not dump powder in all at once; this creates a "gummy" clump that hydrates on the outside but remains dry inside.

  • Clarification: Continue stirring at elevated temperature until the solution is perfectly clear.

  • Cooling: Allow the solution to cool to room temperature (20–25°C).

  • Filtration (Mandatory): Pass the solution through a 0.22 µm PES filter .

    • Why? This removes particulate impurities and potential nucleation sites (dust, undissolved micro-crystals) that trigger "crashing out" later [2].

Troubleshooting Specific Scenarios (FAQs)

Category 1: Immediate Precipitation

Q: My buffer turns milky immediately upon adding Phosphate-Buffered Saline (PBS). A: This is a classic Common Ion Effect . Calcium ions (


) react with Phosphate ions (

) to form Calcium Phosphate (

), which is practically insoluble.
  • The Fix: You cannot use standard PBS. Switch to Sodium Glycerophosphate (organic phosphate) or verify the Calcium-Phosphate Product.

  • Rule of Thumb: If

    
    , precipitation occurs. In parenteral nutrition, limits are often <15 mEq/L for both [3].
    

Q: I adjusted the pH to 7.4 using NaOH, and white flakes appeared. A: You likely created localized hotspots of high pH. Adding strong base (NaOH) directly to a high-concentration calcium solution creates transient zones where pH > 10. At this pH, Calcium Hydroxide (


) precipitates.
  • The Fix: Use a weaker base (e.g., Tris base) or add dilute NaOH (0.1 N) very slowly with rapid stirring to prevent local alkalinity spikes.

Category 2: Delayed Turbidity (24-48 Hours)

Q: The solution was clear yesterday, but today it has a white haze. A: This is likely Microbial Growth or Delayed Nucleation .

  • Microbial: Glucoheptonate is a sugar derivative. It is an excellent carbon source for bacteria. If you did not sterile filter (0.22 µm) or add a preservative (e.g., Sodium Azide for non-bio uses), bacteria are growing.

  • Nucleation: If the solution was supersaturated and stored in a glass container with scratches, the scratches act as nucleation sites.

  • Validation: Spin the sample down. If the pellet is slimy/gel-like, it's likely biological. If it's crystalline/gritty, it's chemical.

Q: Crystals formed after I put the buffer in the fridge (4°C). A: Calcium Glucoheptonate solubility is temperature-dependent. While stable at 25°C, high concentrations may cross the saturation threshold at 4°C.

  • The Fix: Store high-concentration stocks (>200 mg/mL) at Room Temperature . If cold storage is required for other components, you must lower the concentration of calcium glucoheptonate.

Category 3: Compatibility Data

Table 1: Anion Compatibility Matrix for Calcium Glucoheptonate

AnionCompatibilityRisk LevelMechanism of Failure
Chloride ExcellentLowN/A (Highly soluble)
Acetate GoodLowN/A
Phosphate Poor Critical Forms insoluble Calcium Phosphate
Carbonate Poor Critical Forms insoluble Calcium Carbonate (

)
Sulfate ModerateMediumForms Calcium Sulfate (Gypsum) at high conc.
Citrate ComplexMediumForms soluble chelates, but can alter free

availability

Stability & Storage Guidelines

To ensure long-term stability of high-concentration stocks:

  • pH Maintenance: Keep pH between 6.0 and 8.0 .

    • Risk:[3][4][5] pH < 3.0 converts glucoheptonate to gluconic/glucoheptonic acid, altering buffering capacity and solubility [4].

  • Container Selection: Use plastic (polypropylene) containers rather than glass for long-term storage of supersaturated solutions.

    • Reason: Glass surfaces often have microscopic imperfections that encourage crystal nucleation.

  • Headspace: Minimize headspace to prevent

    
     absorption.
    
    • Reason: Atmospheric

      
       dissolves to form Carbonic Acid, which dissociates into Carbonate, reacting with Calcium to form a 
      
      
      
      crust [5].

References

  • USP Monographs: Calcium Gluceptate. U.S. Pharmacopeia.[6] (Calcium Glucoheptonate is the calcium salt of glucoheptonic acid, described as freely soluble in water).[7][8]

  • Akers, M. J. (2002). Parenteral Quality Control: Sterility, Pyrogen, Particulate, and Package Integrity Testing. Marcel Dekker.
  • Newton, D. F., et al. (2009). "Calcium and Phosphate Compatibility: Revisited." American Journal of Health-System Pharmacy. (Defines the solubility curves for Calcium-Phosphate interactions).

  • Ruipu Biological. (2025). "The influence of pH value on the solubility of calcium gluconate/glucoheptonate." (Explains the protonation of the gluconate/glucoheptonate moiety at low pH reducing solubility).

  • PubChem Compound Summary: Calcium Glucoheptonate. National Center for Biotechnology Information. CID 62859. (Chemical structure and physical properties).[2][3][8][9][10]

Sources

Temperature sensitivity of calcium alpha-D-heptagluconate during autoclaving

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Thermal Sterilization & Formulation Stability

Status: Active Guide Applicable Compounds: Calcium


-D-heptagluconate (Calcium Glucoheptonate), Calcium Gluconate/Heptagluconate Stabilized Solutions.[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the thermal sensitivity of Calcium


-D-heptagluconate (Ca-HGA)  during autoclaving. While Ca-HGA is frequently used to stabilize supersaturated Calcium Gluconate solutions due to its superior solubility, it exhibits distinct degradation pathways under moist heat (121°C).

Researchers often encounter two primary failure modes during autoclaving: post-sterilization precipitation (turbidity) and discoloration (yellowing). This guide deconstructs these issues using thermodynamic principles and provides validated troubleshooting protocols.

Part 1: The Physics of Failure (Root Cause Analysis)

Issue 1: Post-Autoclave Precipitation (Turbidity)

Symptom: The solution is clear immediately after autoclaving but develops crystals or haze upon cooling to room temperature (


).

Technical Mechanism: Unlike Calcium Gluconate, which is metastable and supersaturated, Ca-HGA is highly soluble. However, precipitation in Ca-HGA formulations is rarely due to the salt itself. It is usually caused by "Seeding" or Hydrolytic Byproducts .

  • Oxalate Formation: At high temperatures (

    
    ), trace degradation of the heptagluconate backbone can release oxalate ions. Calcium oxalate is insoluble and acts as a nucleation seed.
    
  • Container Leaching: Type I glass can leach silicates or aluminum at high pH/temperature, interacting with

    
     to form insoluble silicates.
    
Issue 2: Discoloration (Yellowing)

Symptom: Solution turns straw-yellow or brown after autoclaving. Technical Mechanism: This is a classic Maillard-type non-enzymatic browning or Caramelization , accelerated by:

  • Alkaline pH: Sugar acids are unstable at

    
     under heat.
    
  • Reducing Sugar Impurities: Presence of free glucose/heptose impurities.

Part 2: Visualizing the Instability Pathways

The following diagram maps the decision logic for diagnosing autoclave failures.

CaHGA_Stability Start Autoclaved Ca-HGA Solution Check Visual Inspection Start->Check Precip Precipitate / Turbidity Check->Precip Cloudy Yellow Yellow / Brown Color Check->Yellow Discolored Clear Clear & Colorless Check->Clear Pass Seed Nucleation (Seeding) Precip->Seed pH_Issue pH > 6.8 during Heat Yellow->pH_Issue Hydrolysis Red_Sugar Reducing Sugar Impurities Yellow->Red_Sugar Caramelization Impurity Check: Oxalate/Carbonate Seed->Impurity Internal Factor Container Check: Glass Delamination Seed->Container External Factor Buffer Check: Buffer Incompatibility pH_Issue->Buffer

Figure 1: Diagnostic flow for Calcium Alpha-D-Heptagluconate thermal degradation. Blue indicates the starting state; Red indicates failure modes; Green indicates success.

Part 3: Troubleshooting Guides (FAQ Format)

Module A: Preventing Precipitation

Q: My Ca-HGA solution precipitates 24 hours after autoclaving. Why? A: You are likely experiencing "Seeding." Even if Ca-HGA is soluble, the presence of calcium carbonate (from


 absorption) or calcium oxalate (degradation product) creates nuclei for crystal growth.

Protocol: The "Hot Filtration" Method To ensure stability, you must remove potential nuclei before the critical heat step.

  • Dissolution: Dissolve Ca-HGA at

    
     to ensure total solvation.
    
  • Pre-Filtration: Filter the warm solution through a 0.22

    
    m PVDF or PES membrane .
    
    • Why? This removes undissolved particulate impurities that act as seeds during the cooling phase of the autoclave cycle.

  • Headspace Control: Minimize headspace in the vial or flush with Nitrogen (

    
    ).
    
    • Why? Prevents

      
       absorption which forms insoluble Calcium Carbonate (
      
      
      
      ).
Module B: Controlling Discoloration

Q: The solution turns yellow after a standard 121°C cycle. Is it safe? A: Yellowing indicates chemical degradation. While slight discoloration might be acceptable in some industrial applications, it is a quality failure for pharmaceutical injectables (USP standards require "colorless" solutions).

Data: pH vs. Color Stability at 121°C (20 min)

Initial pHPost-Autoclave ColorDegradation Mechanism
5.0 - 6.0ColorlessStable
6.2 - 6.8Trace YellowMinor Hydrolysis
> 7.0Distinct Yellow/BrownCaramelization / Resinification

Corrective Action:

  • Adjust pH: Target an initial pH of 5.5 - 6.2 . Do not autoclave at neutral or alkaline pH.

  • Buffer Selection: Avoid phosphate buffers (precipitates

    
    -Phosphate). Use Citrate (carefully, as it chelates 
    
    
    
    ) or simply adjust with dilute
    
    
    /
    
    
    if the formulation allows.

Part 4: Validated Experimental Protocols

Protocol 1: Thermal Stress Validation (F0 Calculation)

Do not simply "autoclave." You must control the Thermal Lethality (F0) to minimize heat exposure while ensuring sterility.[2]

  • Target: F0 = 15 to 20 minutes.

  • Cycle:

    
    .
    
  • Ramp Rate: Slow exhaust is dangerous for sugar acids due to prolonged heat. Use Rapid Cooling (water spray or jacket cooling) immediately after the hold time to stop the degradation reaction.

Protocol 2: The "Spiking" Test for Stability

To determine if your Ca-HGA batch is robust:

  • Prepare 3 vials of your formulation.

  • Vial A: Control (No additive).

  • Vial B: Spike with 100 ppm Calcium Oxalate (insoluble seed).

  • Vial C: Adjust pH to 7.5 (stress condition).

  • Autoclave all three.

    • Result: If Vial A remains clear but B precipitates, your issue is nucleation (improve filtration). If C turns yellow, your issue is pH control .

References

  • United States Pharmacopeia (USP). Calcium Gluconate Injection Monograph. (Standard for calcium salt injectables and stabilization requirements).[2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102431, Calcium alpha-D-heptagluconate. (Chemical structure and physical properties).[2][4]

  • Pharmaceutical Partners of Canada. Calcium Gluconate Injection, USP - Prescribing Information. (Details on supersaturation, stabilization with saccharate/heptagluconate, and heat sensitivity).

  • Sigma-Aldrich. Calcium α-D-heptagluconate hydrate Product Sheet. (Solubility and storage data).[2][3][5]

  • Trissel, L.A. Handbook on Injectable Drugs. (Authoritative source on calcium salt compatibility and precipitation with phosphates/carbonates).

Sources

Technical Guide: Reducing Batch-to-Batch Variability in Calcium Glucoheptonate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Quality Control Teams Subject: Optimization of Crystallization Dynamics and Impurity Profiles for Calcium Glucoheptonate Dihydrate

Introduction: The Stability-Purity Paradox

Calcium glucoheptonate (Calcium Gluceptate) presents a unique challenge in industrial synthesis: it is an extremely soluble salt that prefers to exist as an amorphous solid or a thermodynamically stable hemiheptahydrate (3.5 H₂O). Achieving and maintaining the dihydrate form with high purity requires precise kinetic control to prevent the formation of the amorphous phase (glass) or the conversion to the 3.5-hydrate "thermodynamic sink."

This guide moves beyond basic synthesis to address the root causes of variability: epimer ratio fluctuations , crystallization kinetics , and trace ionic impurities .

Core Process Control: Synthesis & Raw Materials[1]

Q: Why does the solubility of our final product fluctuate between batches despite identical calcium loading?

A: The variability likely stems from the Alpha/Beta Epimer Ratio in your starting material. Calcium glucoheptonate is not a single static molecule; it exists as alpha and beta epimers. The alpha epimer (calcium gluceptate) is generally more crystalline, while the beta form promotes amorphous glass formation.

  • Mechanism: If your starting glucoheptonic acid or sodium glucoheptonate has a fluctuating

    
     ratio, the solubility and crystallization induction time will vary wildly.
    
  • Actionable Protocol: Implement a pre-synthesis HPLC check on the starting material. If the

    
    -epimer content exceeds 15-20%, expect slower crystallization and higher solubility. You may need to adjust your anti-solvent ratio to force precipitation.
    
Q: We are seeing high sulfate levels in the final assay. Washing isn't removing it. Why?

A: Sulfates in this system often form occlusions rather than surface impurities. Because calcium glucoheptonate crystallizes rapidly from viscous syrups, it traps mother liquor containing sulfate ions inside the crystal lattice.

  • The Fix: You cannot "wash" occlusions out. You must prevent them.

    • Switch Reagents: Use Calcium Hydroxide rather than Calcium Carbonate if the carbonate source has high sulfate burden.

    • Ion Exchange Polishing: Pass the glucoheptonic acid precursor solution through a cation exchange resin before calcium addition. This is the only reliable way to drop sulfate/chloride anions below 0.05% prior to the crystallization step.

Crystallization & Polymorph Control (The "Dihydrate" Challenge)

Q: How do we consistently target the Dihydrate form and avoid the amorphous glass or 3.5-hydrate?

A: You must control the Water Activity (


)  and Anti-Solvent Addition Rate .
The dihydrate is a metastable phase. If water activity is too high, you get the 3.5-hydrate. If the anti-solvent (methanol/ethanol) is added too fast, you lock in the amorphous state.

The "Reverse-Addition" Protocol for Homogeneity: Instead of adding solvent to the reactor, add the aqueous syrup into the anti-solvent.

  • Concentrate aqueous syrup to specific gravity 1.45 (approx. 50-60% solids).

  • Charge anhydrous methanol/ethanol (3x volume) into the crystallizer at 20°C.

  • Feed the syrup into the alcohol slowly (fine stream) under high-shear agitation.

    • Why? This maintains a consistently high supersaturation ratio, forcing immediate nucleation of the salt rather than oiling out.

  • Aging: Hold for 4 hours. Do not cool below 10°C, as this favors the 3.5-hydrate transition.

Q: Our product turns yellow during drying. Is this oxidation?

A: No, it is likely Caramelization or Maillard Reaction of residual reducing sugars. Calcium glucoheptonate is sensitive to heat, especially at alkaline pH.

  • Troubleshooting:

    • Check pH before drying: It must be 6.0–7.0 . If pH > 8.0, degradation accelerates.

    • Check Drying Temp: Never exceed 50°C under vacuum.

    • Root Cause: If the "Reducing Sugars" test (USP) is failing, your initial synthesis (Cyanide/Dextrose reaction) was incomplete. You have unreacted dextrose in the batch.

Visualizing the Control Strategy

The following diagram outlines the critical control points (CCPs) where variability is introduced and how to mitigate it.

G cluster_impurities Impurity Control Zone RawMat Raw Material: Glucoheptonic Acid EpimerCheck CCP1: Epimer Ratio Check (Target Alpha > 85%) RawMat->EpimerCheck EpimerCheck->RawMat Fail/Reject IonExchange CCP2: Cation Exchange (Remove Na+, SO4--) EpimerCheck->IonExchange Pass Reaction Neutralization (Ca(OH)2 + Acid -> pH 6.5) IonExchange->Reaction Concentration Vacuum Evaporation (Target SG 1.45) Reaction->Concentration Crystallization CCP3: Anti-Solvent Crystallization (Syrup into MeOH @ 20°C) Concentration->Crystallization Drying Vacuum Drying (< 50°C) Crystallization->Drying FinalProduct Ca Glucoheptonate Dihydrate (Crystalline) Drying->FinalProduct

Figure 1: Critical Process Control Workflow. Red nodes indicate "Stop/Go" decision points critical for batch consistency.

Troubleshooting Guide (FAQ)

Scenario A: Low Assay (< 98%) but High Purity by HPLC
  • Issue: The chemical purity is high, but the weight-based assay is low.

  • Diagnosis: Excess Water. You likely have the 3.5-hydrate (hemiheptahydrate) instead of the dihydrate, or solvent entrapment.

  • Test: Run TGA (Thermogravimetric Analysis).

    • Dihydrate: ~6.9% weight loss.

    • 3.5-Hydrate: ~11.4% weight loss.

  • Fix: If TGA confirms >8% water, re-dry at 60°C under higher vacuum, or recrystallize using a higher ratio of anti-solvent (methanol) to "dehydrate" the lattice during formation.

Scenario B: Solutions Precipitate After 24 Hours
  • Issue: The final injectable solution is clear initially but precipitates crystals later.

  • Diagnosis: Seeding from Metastable Forms. Your batch contains microscopic "seeds" of the alpha-epimer or the thermodynamically stable 3.5-hydrate that are nucleating the solution.

  • Fix:

    • Heat Treatment: Final solutions should be heated to 80°C for 30 minutes to destroy all crystal memory (nuclei) before filling.

    • Epimer Balance: Ensure your source material is not 100% alpha-epimer if you need high solubility; a small fraction of beta-epimer acts as a crystallization inhibitor (though this trades off with solid state stability).

Summary of Specifications (Target vs. Common Failures)

ParameterTarget SpecificationCommon Failure ModeRoot Cause
Appearance White crystalline powderYellow/Beige powderOverheating during drying (>50°C) or pH > 8.0
Assay (Dry Basis) 98.0% – 102.0%< 98.0%Excess hydration (3.5 H₂O formed)
Sulfate < 0.05%> 0.1%Occlusion during rapid crystallization
Reducing Sugars Negative (USP)PositiveIncomplete synthesis reaction (residual dextrose)
pH (10% Soln) 6.0 – 8.0< 6.0Acidic ion-exchange resin leaching or excess acid

References

  • United States Pharmacopeia (USP) . Calcium Gluceptate Monograph. USP29-NF24. (Official Standard for purity limits including sulfate, chloride, and reducing sugars).

  • Suryanarayanan, R. (1981).[1] The stability of calcium glucoheptonate solutions. UBC Theses and Dissertations. (Definitive work on Alpha/Beta epimers and 3.5-hydrate vs. amorphous transitions).

  • Holstein, A.G. (1962). Method of preparing calcium glucoheptonate. US Patent 3,033,900. (Industrial purification via ion exchange and solvent precipitation).

  • PubChem . Calcium Glucoheptonate Compound Summary. National Library of Medicine. (Chemical structure and physical property verification).

Sources

Validation & Comparative

A Comparative Analysis of the Bioavailability of Calcium α-D-Heptagluconate and Calcium Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of mineral supplementation and drug development, the selection of an appropriate salt form is paramount to ensuring optimal therapeutic efficacy. This is particularly true for calcium, a vital mineral for numerous physiological processes, where bioavailability can vary significantly between different salt forms. This guide provides an in-depth, objective comparison of the bioavailability of two calcium salts: calcium alpha-D-heptagluconate and the widely used calcium carbonate. We will delve into supporting experimental data, elucidate the methodologies used for their evaluation, and explore the underlying physicochemical and physiological factors that govern their absorption.

Introduction: The Critical Role of Bioavailability in Calcium Supplementation

Calcium is essential for bone mineralization, nerve transmission, muscle function, and vascular contraction and vasodilation. Its supplementation is crucial in preventing and treating conditions like osteoporosis. However, the mere ingestion of a calcium supplement does not guarantee its absorption and utilization by the body. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is the true measure of a supplement's effectiveness. Factors influencing calcium bioavailability are multifactorial and include the chemical properties of the calcium salt, the physiological state of the individual, and dietary components.

Calcium Carbonate (CaCO₃) is the most common and least expensive form of calcium supplement, containing 40% elemental calcium by weight.[1] Its absorption is dependent on stomach acid for solubilization.[2]

Calcium Alpha-D-Heptagluconate (C₁₄H₂₆CaO₁₆) , also known as calcium glucoheptonate, is an organic calcium salt. While information on its precise elemental calcium percentage is less commonly cited, its organic nature suggests different solubility characteristics compared to calcium carbonate.[3]

Comparative Bioavailability: A Review of the Evidence

Direct comparative studies are essential for discerning the relative bioavailability of different calcium salts. A key study in this area provides valuable insights into the performance of calcium alpha-D-heptagluconate versus calcium carbonate.

A single-dose, randomized-sequence, open-label, two-period crossover study was conducted in 24 healthy adult volunteers. After an overnight fast, subjects received either calcium glucoheptonate or an effervescent tablet of calcium carbonate, both containing 500 mg of elemental calcium. The study found that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours compared to calcium carbonate. While the 90% confidence intervals for the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) at 12 hours post-administration were wide, the results suggest a high relative bioavailability of calcium from calcium glucoheptonate compared to calcium carbonate.

Table 1: Summary of Comparative Bioavailability Data

ParameterCalcium α-D-HeptagluconateCalcium CarbonateReference
Relative Bioavailability (6h)92%100% (Reference)[4][5]
Relative Bioavailability (12h)89%100% (Reference)[4][5]

It is important to note that while this study provides a direct comparison, further research with larger cohorts and varied populations (e.g., postmenopausal women, individuals with achlorhydria) would strengthen the evidence base.

Understanding the Mechanisms: Pathways of Intestinal Calcium Absorption

The intestinal absorption of calcium occurs via two primary pathways: a saturable, active transcellular process and a non-saturable, passive paracellular process.[6][7]

  • Transcellular Pathway: This active transport mechanism is most prominent in the duodenum and upper jejunum. It involves the entry of calcium into the enterocyte through specific channels, binding to intracellular proteins like calbindin-D9k, and subsequent extrusion into the bloodstream via a plasma membrane Ca2+-ATPase (PMCA). This pathway is regulated by vitamin D.[6]

  • Paracellular Pathway: This passive process occurs throughout the small intestine, where calcium moves between the enterocytes down its electrochemical gradient. This pathway becomes more significant at higher luminal calcium concentrations.

The physicochemical properties of the calcium salt, particularly its solubility in the gastrointestinal tract, play a crucial role in determining which absorption pathway is predominantly utilized.

Experimental Methodologies for Assessing Calcium Bioavailability

The evaluation of calcium bioavailability relies on a combination of in vivo and in vitro experimental models. Each approach offers unique insights into the absorption kinetics and mechanisms.

In Vivo Pharmacokinetic Studies

Human pharmacokinetic studies are the gold standard for determining the bioavailability of a nutrient or drug. These studies typically involve the administration of the substance of interest and subsequent measurement of its concentration in biological fluids, most commonly blood plasma or serum, over time.

  • Subject Recruitment: A cohort of healthy volunteers is recruited. Exclusion criteria often include conditions that may affect calcium metabolism or absorption.

  • Dietary Control: Subjects are typically placed on a calcium-restricted diet for a period before the study to standardize baseline calcium levels.

  • Randomized Crossover Design: A crossover design is often employed where each subject receives both the test (calcium alpha-D-heptagluconate) and reference (calcium carbonate) formulations in a randomized order, separated by a washout period. This design minimizes inter-individual variability.

  • Dosing and Meal Administration: On the study day, subjects, after an overnight fast, receive a standardized dose of the calcium supplement, often with a low-calcium meal to mimic real-world conditions.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., baseline, and then hourly for several hours) post-dosing.

  • Urine Collection: Urine is often collected over a 24-hour period to assess calcium excretion.

  • Biochemical Analysis: Serum and urine samples are analyzed for total and/or ionized calcium concentrations. Parathyroid hormone (PTH) levels may also be measured as a surrogate marker of calcium absorption.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated from the serum concentration-time data, including:

    • Cmax: Maximum (or peak) serum concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Represents the total amount of calcium absorbed over a specific time interval.

Caption: In vivo crossover study workflow.

In Vitro Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for studying intestinal drug and nutrient absorption. When cultured, these cells differentiate to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of tight junctions, which are crucial for simulating the intestinal barrier.

  • Preparation of Calcium Solutions: Solutions of calcium alpha-D-heptagluconate and calcium carbonate are prepared at equimolar concentrations in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Transport Experiment:

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® inserts.

    • The calcium solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

    • The plates are incubated at 37°C.

  • Sampling: Aliquots are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of calcium that has been transported across the cell monolayer.

  • Calcium Quantification: The calcium concentration in the collected samples is determined using methods such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Apparent Permeability Coefficient (Papp): The rate of calcium transport is used to calculate the Papp value, which provides a quantitative measure of intestinal permeability.

G cluster_0 Apical Chamber (Intestinal Lumen) cluster_1 Caco-2 Monolayer (Enterocytes) cluster_2 Basolateral Chamber (Bloodstream) CalciumSalt {Calcium Salt Solution| Ca 2+ } Enterocyte Apical Membrane Cytosol Basolateral Membrane CalciumSalt->Enterocyte:f0 Transcellular (Active Transport) CalciumSalt->Enterocyte:f0 Paracellular (Passive Diffusion) Bloodstream {Transport Buffer| Ca 2+ } Enterocyte:f2->Bloodstream Extrusion (PMCA)

Caption: Caco-2 cell model for calcium transport.

Influence of Physicochemical Properties on Bioavailability

The differing bioavailability of calcium alpha-D-heptagluconate and calcium carbonate can be largely attributed to their distinct physicochemical properties, primarily solubility.

  • Solubility: Calcium carbonate is poorly soluble in water and requires an acidic environment to be converted into a more soluble form, calcium chloride.[2] This makes its absorption dependent on gastric acid secretion, which can be diminished in older adults and individuals taking acid-suppressing medications. In contrast, organic calcium salts like calcium alpha-D-heptagluconate are generally more soluble across a wider pH range. This enhanced solubility can lead to a greater concentration of free calcium ions in the small intestine, facilitating absorption via both transcellular and paracellular pathways.

  • Elemental Calcium Content: While calcium carbonate boasts a higher elemental calcium content (40%), this advantage is only realized if the calcium is efficiently absorbed. The lower elemental calcium content of organic salts may be offset by their superior bioavailability.

Conclusion and Future Directions

The available evidence suggests that calcium alpha-D-heptagluconate exhibits high relative bioavailability compared to calcium carbonate. This is likely attributable to its superior solubility, which facilitates the release of calcium ions for absorption in the intestine. For drug development professionals, this makes calcium alpha-D-heptagluconate an attractive alternative to calcium carbonate, particularly for populations with compromised gastric acid secretion.

Further research is warranted to expand upon these findings. Head-to-head clinical trials in diverse populations, including those with conditions affecting gastric pH, would provide a more definitive comparison. Additionally, detailed in vitro studies exploring the precise mechanisms of calcium alpha-D-heptagluconate transport across the intestinal epithelium would offer valuable mechanistic insights. A comprehensive understanding of the comparative bioavailability of different calcium salts is crucial for the rational design of effective calcium supplements and fortified foods to address the global challenge of calcium deficiency.

References

  • Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate. Pharmacology Research & Perspectives, 8(2), e00589. [Link]

  • Mechanisms of intestinal calcium absorption. Journal of Cellular Biochemistry, 88(4), 573-578. [Link]

  • Calcium glucoheptonate. PubChem. [Link]

  • Pharmacokinetic and Pharmacodynamic Comparison of Two Calcium Supplements in Postmenopausal Women. The Journal of Clinical Pharmacology, 40(11), 1237-1244. [Link]

  • Determining Calcium Bioavailability Using Caco-2 Cells. In Calcium: Chemistry, Analysis, Function and Effects (pp. 179-200). Royal Society of Chemistry. [Link]

Sources

Comparative Guide: NMR Characterization of Calcium Alpha-D-Heptagluconate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the landscape of calcium delivery systems, Calcium Alpha-D-Heptagluconate Dihydrate (Calcium Glucoheptonate) stands as a high-performance alternative to the ubiquitous Calcium Gluconate.[1][2] While Calcium Gluconate is the pharmacopeial standard, it suffers from limited solubility (approx.[2][3] 3.5 g/100 mL at 25°C) and metastability, often precipitating in liquid formulations.[1][2][3]

The "Alpha" isomer (calcium salt of D-glycero-D-gulo-heptonic acid) offers a solubility profile exceeding 50 g/100 mL, making it critical for high-concentration parenteral and oral solutions.[1][2][3] However, distinguishing this specific isomer from its "Beta" epimer (D-glycero-D-ido-heptonic acid) and the 6-carbon Gluconate analog requires precise analytical rigor.[1][2][3]

This guide details the Nuclear Magnetic Resonance (NMR) protocols required to unequivocally validate the structure, isomeric purity, and hydration state of Calcium Alpha-D-Heptagluconate, providing a direct comparison to Calcium Gluconate.

Structural Analysis & Causality[3]

Before detailing the protocol, we must establish the why behind the spectral differences.

The Core Difference: C6 vs. C7
  • Calcium Gluconate: Derived from Glucose (C6).[1][2][3] It possesses a 6-carbon backbone.[1][2][3]

  • Calcium Heptagluconate: Derived from the Kiliani-Fischer synthesis of Glucose (C6

    
     C7).[1][2][3] It possesses a 7-carbon backbone.[1][2][3]
    
The Isomeric Challenge: Alpha vs. Beta

The synthesis creates a new chiral center at C2.

  • Alpha-Isomer (Target): Hydroxyl group at C2 follows the gulo configuration.[1][2][3] High stability and solubility.[1][2][3]

  • Beta-Isomer (Impurity): Hydroxyl group at C2 follows the ido configuration.[1][2][3] Often present in "technical grade" mixtures.[1][2][3]

NMR is the only technique capable of simultaneously confirming the carbon chain length (distinguishing from Gluconate) and the stereochemistry at C2 (distinguishing from Beta-isomer). [1][2]

Comparative Performance Matrix

FeatureCalcium Alpha-D-HeptagluconateCalcium Gluconate (Standard)Analytical Indicator (NMR)
Carbon Backbone 7 Carbons6 Carbons13C Count: 7 signals vs. 6 signals
Solubility (25°C) > 50% (w/v)~3.5% (w/v)Line Width: High viscosity in sat.[1][2][3] sol. broadens peaks
Isomeric Purity Pure Alpha (D-gulo)N/A (Single isomer)C2 Chemical Shift: Distinct ppm for gulo vs ido
Stability High (Resistant to precipitation)Metastable (Prone to supersaturation crash)Relaxation Times (T1): Distinct mobility dynamics

Experimental Protocol: Self-Validating NMR Workflow

This protocol is designed to be self-validating. If the 13C signal count does not equal 7, or if the integration of the H2 proton is ambiguous, the sample identity is suspect.

Sample Preparation[2]
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).[1][2][3]
    
  • Concentration: 20-30 mg/mL.[2][3] Note: Heptagluconate is highly soluble; do not exceed 50 mg/mL to avoid viscosity-induced line broadening.[1][2][3]

  • Internal Standard: 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) for chemical shift referencing (

    
     ppm).[1][2][3]
    
  • pH Adjustment: None required (Natural pH ~6.0-7.0). Warning: High pH (>9) can induce epimerization.[1][2][3]

Acquisition Parameters (Bruker 400 MHz equivalent)
Experiment A: 1H NMR (Proton)
  • Pulse Sequence: zg30 (30° pulse)

  • Scans (NS): 16 or 32

  • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of CH protons)

  • Spectral Width: 0 - 10 ppm[1][2][3]

  • Temperature: 298 K (25°C)[1][2][3]

Experiment B: 13C{1H} NMR (Carbon, Proton-Decoupled)
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Scans (NS): 1024 (Required for high S/N on secondary carbons)

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width: 0 - 200 ppm[1][2][3]

Data Interpretation & Spectral Assignment

The "Smoking Gun": 13C NMR Comparison

The definitive identification lies in the carbon count and chemical shifts.[4]

  • Calcium Gluconate (C6):

    • Region 178-180 ppm: 1 Signal (Carboxyl C1).[1][2][3]

    • Region 60-75 ppm: 5 Signals (C2, C3, C4, C5, C6).[1][2][3]

    • Total Peaks:6

  • Calcium Alpha-D-Heptagluconate (C7):

    • Region 178-180 ppm: 1 Signal (Carboxyl C1).[1][2][3]

    • Region 60-75 ppm: 6 Signals (C2, C3, C4, C5, C6, C7).[1][2][3]

    • Total Peaks:7

Critical Check: If you observe "doubling" of peaks in the 60-75 ppm region (e.g., 12-14 signals), your sample is a racemic mixture of Alpha and Beta isomers, not the pure Alpha form.[1][2][3]

1H NMR Profile
  • 3.6 - 4.2 ppm: The "Sugar Envelope."[1][2]

    • Gluconate: Integrates to 11 protons (excluding exchangeable OH).[1][2][3]

    • Heptagluconate: Integrates to 13 protons.[1][2][3]

  • 4.1 - 4.3 ppm (H2 Signal): The proton at C2 (alpha to carboxyl) is often deshielded.[1][2][3] In the Alpha isomer, this doublet appears at a distinct shift compared to the Beta isomer due to the stereochemical environment.[3]

Visualization: Characterization Workflow

The following diagram illustrates the logical decision tree for validating the material.

NMR_Workflow Start Unknown Calcium Salt Sample Prep Dissolve in D2O + TSP (20 mg/mL) Start->Prep H_NMR Run 1H NMR Prep->H_NMR C_NMR Run 13C NMR (Decoupled) H_NMR->C_NMR Check_C_Count Count 13C Signals (60-180 ppm) C_NMR->Check_C_Count Check_Split Check Peak Splitting (Isomeric Purity) Check_C_Count->Check_Split 7 Signals Gluconate ID: Calcium Gluconate (6 Peaks) Check_C_Count->Gluconate 6 Signals Hepta_Mix ID: Ca Glucoheptonate (Mixture Alpha/Beta) Check_Split->Hepta_Mix Doublets/Shoulders Hepta_Alpha ID: Ca Alpha-D-Heptagluconate (Pure) Check_Split->Hepta_Alpha Sharp Singlets

Figure 1: Logical workflow for the NMR discrimination of Calcium Gluconate variants.[1][2][3]

Advanced Validation: Differentiating Alpha vs. Beta

For drug development, ensuring the Alpha isomeric purity is vital for consistent solubility.[1][3]

ParameterAlpha-Isomer (D-gulo)Beta-Isomer (D-ido)
C2 Chemical Shift (13C) ~72.5 ppm~71.8 ppm
H2 Coupling (

)
Small coupling (approx 2-3 Hz)Larger coupling (approx 5-7 Hz)
Thermodynamic State Kinetic Product (Preferred)Thermodynamic Product

Protocol Tip: If minor peaks appear at ~71.8 ppm in the 13C spectrum, quantify the impurity by integration. High-grade pharmaceutical raw material should contain <5% Beta isomer.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62859, Calcium glucoheptonate. Retrieved February 13, 2026, from [Link]

  • Dudás, C., et al. (2017). Comparison of the Ca2+ complexing properties of isosaccharinate and gluconate. Royal Society of Chemistry.[3] Retrieved from [Link]

Sources

Comparison of calcium chelating strength: glucoheptonate vs EDTA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of calcium chelating strength: glucoheptonate vs EDTA Content Type: Publish Comparison Guides.

A Technical Comparison for Research & Industrial Application

Executive Summary

In the selection of calcium control agents, EDTA (Ethylenediaminetetraacetic acid) and Glucoheptonate represent two distinct physicochemical philosophies: thermodynamic precision versus alkaline resilience.

  • EDTA is the "Precision Tool." It is the thermodynamic gold standard in neutral-to-mildly alkaline environments (pH 4–10), forming 1:1 stoichiometric complexes with an exceptionally high stability constant (

    
    ).
    
  • Glucoheptonate is the "Alkaline Heavy Lifter." It functions via sequestration rather than classical chelation, excelling in high-pH environments (pH > 11) where EDTA’s efficacy wanes. It offers superior calcium binding capacity per gram in caustic solutions and is fully biodegradable.

This guide analyzes the mechanistic differences, quantitative binding capacities, and experimental validation protocols for these two agents.

Mechanistic Comparison: Chelation vs. Sequestration

To understand the performance data, one must first distinguish the binding mechanisms.

EDTA: The Hexadentate Claw

EDTA encapsulates calcium ions completely. It utilizes four carboxylate groups and two amine groups to form a hexadentate (six-toothed) "cage" around the


 ion. This entropy-driven process releases water molecules from the metal's coordination sphere, resulting in a highly stable, soluble complex.
  • Stoichiometry: Strictly 1:1.

  • Limitation: At high pH (>11), hydroxide ions (

    
    ) compete aggressively for calcium, and the ionization of EDTA is fully saturated, preventing further gain in affinity.
    
Glucoheptonate: The Hydroxyl Wrap

Glucoheptonate (the salt of glucoheptonic acid) is a polyhydroxy carboxylic acid. Unlike EDTA, it does not form a perfect cage.[1] Instead, it uses a single carboxyl group and multiple hydroxyl (-OH) groups to "wrap" or sequester the metal. In high alkalinity, these hydroxyl groups deprotonate, forming powerful alkoxide binding sites that prevent calcium precipitation.

  • Stoichiometry: Variable (can form polynuclear complexes).

  • Advantage: The deprotonation at high pH creates a negative charge density that outcompetes hydroxide ions, preventing

    
     and 
    
    
    
    precipitation in extreme alkalinity (e.g., 5% NaOH solutions).

ChelationMechanism cluster_EDTA EDTA Mechanism (Chelation) cluster_Gluco Glucoheptonate Mechanism (Sequestration) Ca Free Ca2+ Ion EDTA_Ligand EDTA (Hexadentate) Ca->EDTA_Ligand pH 4-10 Gluco_Ligand Glucoheptonate (Polyhydroxy) Ca->Gluco_Ligand pH > 11 Complex_EDTA Stable 1:1 Cage Complex (Thermodynamic Stability) EDTA_Ligand->Complex_EDTA Entropy Driven Complex_Gluco Polynuclear Sequestration (High pH Stability) Gluco_Ligand->Complex_Gluco Alkoxide Binding

Figure 1: Mechanistic distinction between EDTA's "cage" chelation and Glucoheptonate's high-pH sequestration.

Quantitative Performance Analysis

The following data compares Tetrasodium EDTA (


)  and Sodium Glucoheptonate  (solid forms).
Table 1: Physicochemical Profile & Binding Capacity[2]
ParameterTetrasodium EDTASodium Glucoheptonate
Molecular Weight ~380.2 g/mol ~248.2 g/mol
Active Mechanism True Chelation (1:1)Sequestration
Stability Constant (

)
10.7 (High Stability)~2.0 (Low Stability in Neutral pH)
Optimal pH Range 4.0 – 10.011.0 – 14.0+
Binding Capacity (Theoretical) ~263 mg

/ g
~400 mg

/ g*
Binding Capacity (Practical, pH 12) ~220 mg

/ g
~500 - 550 mg

/ g
Biodegradability Poor (< 10% in 28 days)Excellent (Readily Biodegradable)
Iron Control Good (pH < 8)Excellent (pH > 9)

Analysis of the Data:

  • Stability vs. Capacity: EDTA forms a tighter bond (higher Log K), meaning it will pull Calcium away from weaker binders. However, Glucoheptonate has a higher capacity per gram in alkaline conditions because its lower molecular weight allows more moles of chelator per gram, and its sequestration mechanism in caustic soda allows it to manage massive calcium loads that would overwhelm EDTA.

  • The "550 mg" Factor: In industrial bottle-washing or textile scouring (pH > 12), Glucoheptonate is reported to sequester up to 550 mg

    
     per gram. This exceeds the stoichiometric 1:1 ratio, suggesting the formation of polynuclear complexes where one calcium ion bridges multiple ligand sites, or inhibition of crystal growth (threshold effect).
    
Experimental Protocol: The Hampshire Test

To validate these values in your own lab, use the Hampshire Test (modified Calcium Chelation Value method). This protocol determines the specific binding capacity in milligrams of


 per gram of agent.[3]
Reagents Required[2][4][3][5]
  • Calcium Acetate Solution (0.25 M): Dissolve 44.1g of Calcium Acetate Monohydrate in 1L deionized water.

  • Sodium Carbonate Solution (2%): Acts as the precipitating agent.

  • pH Adjusters: NaOH (1N) and HCl (1N).

  • Sample: EDTA or Glucoheptonate powder/liquid.

Protocol Steps
  • Preparation: Weigh exactly 1.00 g of the chelating agent (active basis) into a 250mL beaker.

  • Solubilization: Add 50mL deionized water and adjust pH to 11.0 (for Glucoheptonate) or 10.0 (for EDTA) using NaOH.

    • Note: Testing Glucoheptonate at neutral pH will yield falsely low results; it requires alkalinity to activate hydroxyl groups.

  • Precipitant Addition: Add 10mL of the 2% Sodium Carbonate solution. The solution should remain clear.

  • Titration: Titrate with 0.25 M Calcium Acetate solution while stirring vigorously.

  • Endpoint Detection: Watch for the first distinct, permanent turbidity (cloudiness) that persists for 30 seconds. This indicates the chelator is saturated, and excess calcium is reacting with the carbonate to form insoluble calcium carbonate.

Calculation


  • 
     = Volume of Calcium Acetate titrated (mL)
    
  • 
     = Molarity of Calcium Acetate (0.25 M)
    
  • 
     = Molecular weight of 
    
    
    
  • 
     = Weight of sample (g)
    
Decision Framework: When to Use Which?

Do not view these as interchangeable. Use the workflow below to select the correct agent for your formulation.

Figure 2: Decision tree for selecting between EDTA, Glucoheptonate, and alternatives based on pH and environmental constraints.

Conclusion
  • Choose EDTA for pharmaceutical stabilization, water treatment, and assays where pH is neutral and the binding constant (

    
    ) is the priority.
    
  • Choose Glucoheptonate for industrial cleaning, bottle washing, and textile scouring where the pH exceeds 11. In these conditions, it offers nearly double the calcium sequestration capacity of EDTA per gram and provides a biodegradable profile.

References
  • Dow Chemical Company. (n.d.). VERSENE™ Chelating Agents: Product Guide. Retrieved from [Link]

  • Jungbunzlauer. (2018). Sodium Gluconate and Glucoheptonate in Industrial Applications. Retrieved from [Link]

  • American Association of Textile Chemists and Colorists (AATCC). (2023). TM149-2023: Chelation Value of Aminopolycarboxylic Acids and Their Salts: Calcium Oxalate Method. Retrieved from [Link]

  • Sawyer, C. N., & McCarty, P. L. (2003). Chemistry for Environmental Engineering and Science.
  • Green-Mountain Chem. (n.d.). Chelating capacity and stability constants. Retrieved from [Link]

Sources

In Vivo Pharmacokinetics of Calcium Alpha-D-Heptagluconate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Gentle" Calcium Donor

Calcium alpha-D-heptagluconate dihydrate (commonly known pharmacologically as Calcium Glucoheptonate ) occupies a critical niche in parenteral calcium therapy. While Calcium Chloride serves as the high-potency acute agent and Calcium Gluconate as the standard intravenous option, Calcium alpha-D-heptagluconate distinguishes itself through superior tissue tolerance and high aqueous solubility .

This guide objectively analyzes the in vivo pharmacokinetics (PK) of this compound, contrasting its performance with standard alternatives. The data presented underscores its unique position as the preferred agent for intramuscular (IM) administration when intravenous access is compromised—a capability largely denied to its counterparts due to necrosis risks.

Chemical Identity & Formulation Stability

Before analyzing in vivo behavior, one must understand the physicochemical properties driving its pharmacokinetics.

  • IUPAC Name: Calcium; (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate; dihydrate

  • Molecular Formula:

    
    
    
  • Elemental Calcium Content: ~8.2% (Anhydrous basis) / ~7.6% (Dihydrate basis)

  • Solubility Profile: Unlike Calcium Gluconate, which requires supersaturation additives (like calcium saccharate) to maintain a 10% solution, Calcium alpha-D-heptagluconate is highly soluble. This prevents precipitation in solution, ensuring consistent dosing without particulate risks.[1]

Pharmacokinetic Profile

The in vivo fate of Calcium alpha-D-heptagluconate is defined by the dissociation of the calcium cation from the heptagluconate anion.

Absorption & Bioavailability
  • Intravenous (IV): Bioavailability is 100% . The dissociation into ionized calcium (

    
    ) is immediate upon mixing with plasma.
    
  • Intramuscular (IM): This is the compound's defining PK characteristic.

    • Absorption Rate:[2][3][4] Rapid absorption due to high water solubility.

    • Bioavailability:[3][4][5] Approaches 100% but is rate-limited by muscle perfusion.

    • Tissue Interaction: The heptagluconate anion is less irritating to the vascular endothelium and muscle fibers than the gluconate or chloride anions, minimizing the "walling off" effect (granuloma formation) that can impede absorption of other salts.

  • Oral: Relative bioavailability is approximately 89-92% compared to Calcium Carbonate (standard reference) over 12 hours.[3][5]

Distribution

Once dissociated, the pharmacokinetics of the calcium moiety follow standard calcium homeostasis:

  • Protein Binding: ~40% bound to albumin.

  • Ionized Fraction: ~50% (physiologically active).

  • Complexed Fraction: ~10% (bound to anions like citrate, phosphate, or the remaining heptagluconate).

  • Volume of Distribution (

    
    ):  Calcium rapidly equilibrates with the extracellular fluid (ECF) and then exchanges with the stable bone pool (99% of body stores).
    
Metabolism & Elimination
  • Calcium: Not metabolized. Excreted via renal filtration (regulated by PTH) and fecal loss (unabsorbed bile/secretions).

  • Alpha-D-Heptagluconate Anion:

    • Metabolic Fate:[6][7] As a sugar acid derivative, it is largely inert. A fraction may enter the Pentose Phosphate Pathway, but the majority is filtered by the glomerulus.

    • Excretion: Predominantly renal excretion of the unchanged anion.

Comparative Performance Analysis

The following table contrasts Calcium alpha-D-heptagluconate with its primary clinical alternatives.

Table 1: Comparative Pharmacokinetic & Safety Profile
FeatureCa Alpha-D-Heptagluconate Calcium Gluconate Calcium Chloride
Elemental Ca ~8.2% (Moderate)~9.0% (Moderate)~27.2% (High)
Solubility High (Stable solution)Low (Metastable, precipitates)High
IV Irritation LowLow to ModerateHigh (Phlebitis risk)
IM Safety Safe (Preferred route if IV fails)Unsafe (Risk of Abscess/Necrosis)Contraindicated (Necrosis)
Acidifying Effect NeutralNeutralAcidifying (Chloride load)
Primary Use IM Injection, Pediatric IV, CompoundingStandard IV HypocalcemiaCardiac Resuscitation (Acute)
Mechanistic Insight: The "Anion Shield"

The alpha-D-heptagluconate anion is larger and more hydroxylated than the chloride ion. This structure effectively "masks" the calcium ion's caustic potential during the initial injection phase, preventing the immediate vasoconstriction and cellular dehydration (necrosis) seen with Calcium Chloride.

Mechanistic Visualization

The following diagram illustrates the dual pharmacokinetic fate of the compound: the homeostatic integration of the cation and the renal clearance of the anion.

PK_Pathway Injection Injection (IM or IV) Dissociation Dissociation in Plasma Injection->Dissociation Rapid IonizedCa Ionized Calcium (Ca++) Dissociation->IonizedCa Cation Release Anion Alpha-D-Heptagluconate Anion Dissociation->Anion Anion Release ProteinBound Protein Bound (Albumin) IonizedCa->ProteinBound Equilibrium (pH dep) BonePool Bone/Teeth Storage (99%) IonizedCa->BonePool Slow Exchange RenalCa Renal Reabsorption (PTH Regulated) IonizedCa->RenalCa Filtration RenalExcretion Renal Excretion (Unchanged) Anion->RenalExcretion Major Route Metabolism Minor Metabolism (Pentose Phosphate) Anion->Metabolism Minor Route

Figure 1: Pharmacokinetic fate of Calcium Alpha-D-Heptagluconate, showing the divergence of the bioactive cation and the inert anion.

Experimental Protocols

To validate the superior tissue tolerance and bioavailability of Calcium alpha-D-heptagluconate, the following protocols are recommended. These are designed to be self-validating comparisons against Calcium Gluconate.

Protocol A: Comparative IM Bioavailability Study (Rabbit Model)

Objective: To quantify the absorption rate (


) and extent (

) of Calcium Heptagluconate vs. Calcium Gluconate following intramuscular injection.
  • Subjects: New Zealand White Rabbits (

    
    ), crossover design with 1-week washout.
    
  • Dosing: Calculate equimolar doses of elemental calcium (e.g., 0.45 mmol/kg).

    • Group A: this compound (10% solution).

    • Group B: Calcium Gluconate (10% solution).[1][8][9][10]

  • Administration: Deep IM injection into the gluteal muscle. Critical Step: Aspirate before injecting to ensure no intravascular entry.

  • Sampling: Collect blood at 0, 5, 15, 30, 60, 120, and 240 mins.

  • Analysis: Measure Serum Ionized Calcium using ion-selective electrodes (ISE). Total calcium is less sensitive due to protein binding shifts.

  • Validation Check: Monitor injection site for signs of erythema or induration (see Protocol B).

Protocol B: Tissue Irritation Scoring (Modified Draize Test)

Objective: To objectively verify the "IM Safety" claim.

  • Method: Post-sacrifice (24h or 7 days post-injection from Protocol A), excise the injection site muscle tissue.

  • Histopathology: Fix tissue in formalin, stain with H&E.

  • Scoring System (0-4 Scale):

    • 0: Normal tissue.

    • 1: Mild infiltration of inflammatory cells (neutrophils).

    • 2: Moderate inflammation + edema.

    • 3: Significant necrosis + hemorrhage.

    • 4: Gross abscess formation.

  • Expected Outcome: Calcium Heptagluconate should score significantly lower (mean <1.5) compared to Calcium Gluconate (mean >2.[11]5) or Calcium Chloride (mean ~4.0).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62859, Calcium Glucoheptonate. PubChem. [Link]

  • Wiria, M., et al. (2020). Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate.[3][5] Pharmacology Research & Perspectives. [Link]

  • Martin, T.J. (2025). Calcium Gluconate Injection: Prescribing Information and Safety Data. Drugs.com. [Link]

  • GlobalRPH. Calcium Gluconate vs Calcium Chloride: Clinical Pharmacology & Dilution Protocols. [Link]

Sources

Validation of calcium glucoheptonate efficacy in treating hypocalcemia models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of parenteral calcium therapies, researchers often default to Calcium Chloride (


) for potency or Calcium Gluconate for safety. However, Calcium Glucoheptonate (Ca-G)  represents a critical "middle ground" often overlooked in early-stage formulation.

While


 offers high elemental calcium (27%), its necrotizing potential restricts it to central venous administration. Conversely, Calcium Gluconate is safer but limited by poor solubility (~3%), necessitating large infusion volumes. Calcium Glucoheptonate  breaks this dichotomy: it possesses high water solubility (allowing concentrated formulations) while maintaining a tissue-tolerance profile comparable to gluconate.

This guide outlines the experimental validation of Ca-G, focusing on EDTA-induced hypocalcemia models and comparative tissue histopathology .

Part 1: Chemical & Physical Profile

The Solubility Advantage

The primary justification for choosing Ca-G over Gluconate is not elemental yield per gram of salt, but elemental yield per milliliter of solution . Because Ca-G is highly soluble, it can be formulated at concentrations (e.g., 20-25%) that deliver effective calcium loads in small volumes—essential for intramuscular (IM) delivery in veterinary or pediatric contexts where IV access is difficult.

Table 1: Comparative Physicochemical Profile
ParameterCalcium Chloride (

)
Calcium GluconateCalcium Glucoheptonate
Elemental Ca (%) ~27.2%~9.0%~8.2%
Solubility (Water) Very High (Exothermic)Low (~3.5 g/100mL)High (~50 g/100mL)
Typical Formulation 10% Solution (1.36 mEq/mL)10% Solution (0.465 mEq/mL)25% Solution (~1.1 mEq/mL)
Tissue Reactivity Severe (Necrosis/Sloughing)MildMild
Route Suitability IV (Central Line preferred)IV, POIV, IM, PO

Technical Note: While Ca-G has a slightly lower elemental percentage by weight than Gluconate, its high solubility allows for a final product with ~2.5x the calcium concentration of a standard Gluconate solution, without the vesicant risks of Chloride.

Part 2: Preclinical Efficacy Validation

Experimental Model: EDTA-Induced Hypocalcemia in Rats

To validate Ca-G, we must demonstrate its ability to restore serum Ionized Calcium (iCa) rapidly. We utilize the EDTA infusion model rather than parathyroidectomy, as it allows for precise, reversible titration of hypocalcemia, mimicking acute clinical crises (e.g., parturient paresis or massive transfusion reaction).

2.1 The "Self-Validating" Protocol

A robust protocol must include internal controls. We track Ionized Calcium (iCa) rather than Total Calcium, as albumin binding shifts during the acidosis often caused by


, potentially masking the true biologically active fraction.

Subjects: Male Sprague-Dawley rats (250–300g), catheterized (jugular vein). Induction: 4%


EDTA infusion until iCa drops to <0.8 mmol/L (Severe Hypocalcemia).
2.2 Experimental Workflow Diagram

G Start Acclimatization (n=24 Rats) Surgery Jugular Catheterization (Recovery 24h) Start->Surgery Baseline Baseline Sampling (iCa, pH, Albumin) Surgery->Baseline Induction Induction Phase EDTA Infusion (30 mg/kg/h) Baseline->Induction State Hypocalcemic State (iCa < 0.8 mmol/L) Induction->State Treat_A Group A: Ca-Chloride (Equimolar IV) State->Treat_A Treat_B Group B: Ca-Gluconate (Equimolar IV) State->Treat_B Treat_C Group C: Ca-Glucoheptonate (Equimolar IV) State->Treat_C PK PK Sampling (0, 5, 15, 30, 60 min) Treat_A->PK Treat_B->PK Treat_C->PK End Endpoint Analysis (Recovery Time & Stability) PK->End

Figure 1: Workflow for comparative efficacy testing. Note the critical "Hypocalcemic State" gate which ensures all animals start from a standardized deficit.

2.3 Key Metrics for Validation

When analyzing the data, successful validation of Ca-G requires meeting the following criteria:

  • Bioequivalence: The

    
     for iCa must be statistically non-inferior to Calcium Chloride.
    
  • Hemodynamic Stability: Unlike Chloride, which often causes a sharp drop in Mean Arterial Pressure (MAP) due to rapid ionization and acidosis, Ca-G should show a smoother restoration curve.

  • Sustained Release: Verify if the larger organic anion (glucoheptonate) provides a "reservoir" effect, potentially extending the

    
     compared to the rapid clearance of Chloride.
    

Part 3: Safety & Tissue Tolerance (The Differentiator)

Efficacy is meaningless without safety. The defining experiment for Ca-G is the Intramuscular Irritation Assay . This validates the claim that Ca-G can be used in routes where


 is contraindicated.
Protocol: Comparative Histopathology

Method:

  • Administer 0.5 mL of equimolar solutions (Ca-G vs.

    
     vs. Saline Control) into the vastus lateralis muscle of the rat.
    
  • Harvest tissue at 48 hours and 7 days.

  • Scoring System (0-4): Evaluate for Hemorrhage, Edema, Leukocyte Infiltration, and Myofiber Necrosis.

3.1 Mechanism of Action: Tissue Tolerance

Understanding why Ca-G is safer is vital for the "Expertise" pillar.


 is a strong acidifying salt with high osmolarity that draws water out of cells rapidly, causing lysis. Ca-Glucoheptonate dissociates more slowly and is less hypertonic at therapeutic doses.

TissueDamage CaCl2 Calcium Chloride Injection HighOsm High Osmolarity (>2000 mOsm/L) CaCl2->HighOsm Acid Acidic pH CaCl2->Acid Necrosis Cell Lysis & Coagulative Necrosis HighOsm->Necrosis Acid->Necrosis CaG Calcium Glucoheptonate Injection ModOsm Moderate Osmolarity CaG->ModOsm Buffer Organic Anion Buffering CaG->Buffer Safe Cell Integrity Maintained (Mild Inflammation) ModOsm->Safe Buffer->Safe

Figure 2: Mechanistic pathway of injection site reaction. Ca-G avoids the osmotic and acidic shock associated with Chloride salts.

Part 4: Data Interpretation & Synthesis[2]

When presenting your validation data to regulatory bodies or internal stakeholders, structure the comparison as follows:

Table 2: Expected Experimental Outcomes
EndpointCa-Chloride (Control)Ca-Glucoheptonate (Test)Interpretation

(iCa)
Immediate (<1 min)Rapid (2-3 min)Ca-G is effectively bioequivalent for acute treatment.
Injection Site Score (0-4) 3.5 (Severe Necrosis)0.5 (Mild/Transient)Primary Validation Point: Ca-G is safe for extravascular use.
Hemodynamic Impact Transient HypotensionStableCa-G offers a wider safety margin for rapid infusion.
Conclusion

Calcium Glucoheptonate is validated not merely as an alternative, but as a superior formulation choice for scenarios requiring high-concentration calcium delivery without central venous access. Its efficacy profile mirrors that of standard salts, while its solubility and safety profile significantly outperfom the alternatives.

References

  • Martin, T. J., et al. (1990).[1] "Ionization and hemodynamic effects of calcium chloride and calcium gluconate in the absence of hepatic function." Anesthesiology. Link

  • Goff, J. P., & Horst, R. L. (1994).[2] "Calcium salts for treating hypocalcemia: carrier effects, acid-base balance, and oral versus rectal administration."[2] Journal of Dairy Science. Link

  • Broner, C. W., et al. (1990). "A prospective, randomized, double-blind comparison of calcium chloride and calcium gluconate for the treatment of hypocalcemia in critically ill children." Journal of Pediatrics. Link

  • FDA Access Data. (2024). "Calcium Gluceptate Injection Labeling and Pharmacology." Drugs@FDA.[3] Link

  • Kutasi, O., et al. (2020). "Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate." Pharmacology Research & Perspectives. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Calcium alpha-D-heptagluconate Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While the focus is often on the groundbreaking potential of the substances we handle, responsible disposal of chemical reagents is a critical, and often overlooked, aspect of our work. This guide provides a comprehensive, step-by-step approach to the proper disposal of Calcium alpha-D-heptagluconate dihydrate, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Low-Hazard Profile

This compound is a calcium salt of glucoheptonic acid.[1][2] Structurally similar to other calcium salts used in pharmaceutical and food applications, it is crucial to understand its hazard profile to determine the appropriate disposal route. Based on data from closely related compounds like calcium gluconate, the U.S. Environmental Protection Agency (EPA) has indicated a low concern for adverse human health and environmental effects.[3][4] This compound is not classified as a hazardous waste by the EPA, meaning it does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the Resource Conservation and Recovery Act (RCRA).[5][6]

Despite its low-hazard nature, adherence to proper disposal protocols is essential to maintain a culture of safety and regulatory compliance in the laboratory.

Core Principles of Disposal

The disposal of this compound, whether in solid form or as an aqueous solution, is guided by the principles of waste minimization and regulatory compliance. The primary directive is to manage this non-hazardous waste in accordance with all local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). While the risk is low, direct contact should always be minimized.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from any accidental splashes of solutions or airborne dust.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the chemical.
Body Protection Standard laboratory coatProtects clothing and skin from spills.

Disposal of Solid this compound

Unused or expired solid this compound should be managed as a non-hazardous solid waste.

Step-by-Step Protocol for Solid Waste Disposal:
  • Containerization: Place the solid waste in a clearly labeled, sealed container. The original product container, if in good condition, is a suitable option. If not, a sturdy, well-sealed plastic or glass container can be used.

  • Labeling: The container must be labeled as "Non-Hazardous Waste" and clearly identify the contents: "this compound".

  • Storage: Store the container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the container in the regular laboratory trash, provided this is permitted by your institution and local regulations. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for guidance on bulk non-hazardous waste disposal.

Disposal of Aqueous Solutions of this compound

Aqueous solutions of this compound are also considered non-hazardous. For small quantities typically generated in a laboratory setting, disposal via the sanitary sewer is often permissible, with appropriate dilution.

Step-by-Step Protocol for Aqueous Waste Disposal:
  • Neutralization (if necessary): While solutions of this compound are generally expected to be near neutral pH, it is good laboratory practice to verify. Check the pH of the solution using pH paper or a calibrated pH meter. If the pH is outside the neutral range of 5.5 to 9.0, it should be adjusted.[7]

    • For acidic solutions, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate).

    • For basic solutions, slowly add a dilute solution of a weak acid (e.g., citric acid).

  • Dilution and Disposal: Once the pH is confirmed to be within the acceptable range, the solution can be poured down the drain with copious amounts of running water.[8] A dilution factor of at least 20 parts water to 1 part solution is recommended to prevent any potential impact on the wastewater treatment system.[7][8]

  • Record Keeping: Document the disposal event in your laboratory notebook or waste disposal log, noting the date, approximate quantity, and confirmation of pH neutrality.

Managing Spills of this compound

In the event of a spill, a prompt and appropriate response is crucial to prevent slips and maintain a clean working environment.

Spill Cleanup Protocol:
  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Assess the Spill: Determine the extent of the spill and whether it is a solid or liquid.

  • Solid Spills:

    • Gently sweep or scoop the solid material to avoid creating dust.[9]

    • Place the collected material into a labeled container for disposal as non-hazardous solid waste.

    • Wipe the spill area with a damp cloth or paper towel.

  • Liquid Spills:

    • Contain the spill using absorbent materials such as spill pads, vermiculite, or sand.[10]

    • Work from the outside of the spill inward to prevent spreading.

    • Once the liquid is absorbed, scoop the material into a labeled container for disposal as non-hazardous solid waste.

    • Clean the spill area with soap and water.[11]

  • Dispose of Cleanup Materials: All contaminated cleanup materials (e.g., absorbent pads, gloves, paper towels) should be placed in a sealed bag and disposed of as non-hazardous solid waste.

Decision-Making Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Identify Waste: Calcium alpha-D-heptagluconate dihydrate is_solid Is the waste in solid form? start->is_solid solid_disposal Protocol A: Solid Waste Disposal is_solid->solid_disposal Yes aqueous_disposal Protocol B: Aqueous Solution Disposal is_solid->aqueous_disposal No trash_disposal Dispose in designated non-hazardous solid waste container solid_disposal->trash_disposal check_ph Check pH of solution aqueous_disposal->check_ph neutral_ph pH is between 5.5 and 9.0 check_ph->neutral_ph adjust_ph Adjust pH to neutral range (5.5 - 9.0) neutral_ph->adjust_ph No drain_disposal Dispose down sanitary sewer with copious water (20:1) neutral_ph->drain_disposal Yes adjust_ph->drain_disposal end Disposal Complete drain_disposal->end trash_disposal->end

Caption: Disposal decision workflow for this compound.

Conclusion

The responsible disposal of laboratory reagents is a fundamental aspect of scientific integrity and safety. By following these established procedures for this compound, researchers can ensure they are adhering to best practices and regulatory requirements. This commitment to safety and environmental stewardship builds a foundation of trust and excellence in the laboratory.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Neutralization Guide. University of Georgia Environmental Safety Division. [Link]

  • Supporting Information for Low-Priority Substance D-Gluconic Acid, Calcium Salt (2:1) (CASRN 299-28-5) (Calcium gluconate). U.S. Environmental Protection Agency. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • HYDROFLUORIC ACID. University of Washington Environmental Health & Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Environmental fate studies. Fera Science Ltd. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]

  • Hazardous Waste: EPA U-List Chemicals. University of California, Berkeley Environmental Health & Safety. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Chemical Deprioritization. U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Linking environmental exposure and effects of pharmaceuticals on aquatic biota: state of knowledge in Latin America. OAE Publishing Inc. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.